Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)6-3-2-4-12-7(10)5-11-8(6)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTNGJDEOUMONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722996 | |
| Record name | Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-95-9 | |
| Record name | Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 6, 2026
Abstract
This technical guide provides a comprehensive overview of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" due to its prevalence in numerous biologically active compounds. This guide details the synthesis, physicochemical properties, chemical reactivity, and potential applications of this compound, with a particular focus on its role as a versatile intermediate for the development of novel therapeutics, especially in oncology. Experimental protocols and mechanistic insights are provided to enable researchers to effectively utilize this compound in their research endeavors.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for the design of molecules with a wide array of biological activities.[1][2][3] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Saripidem (an anti-inflammatory agent) feature this core structure, highlighting its therapeutic relevance.
The functionalization of the imidazo[1,2-a]pyridine ring system at various positions allows for the fine-tuning of its pharmacological properties. This compound emerges as a particularly valuable synthetic intermediate. The iodine atom at the 3-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. The methyl ester at the 8-position provides a site for further modification or can influence the overall physicochemical properties of the molecule. This guide will delve into the technical details of this important compound.
Synthesis and Characterization
The synthesis of this compound is a two-step process starting from commercially available materials. The initial step involves the construction of the imidazo[1,2-a]pyridine ring system, followed by a regioselective iodination at the C3 position.
Synthesis of the Precursor: Methyl imidazo[1,2-a]pyridine-8-carboxylate
The precursor can be synthesized via the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. A general and efficient method involves the reaction of 2-amino-3-iodopyridine with chloroacetaldehyde.[4] Subsequent palladium-catalyzed carbonylation can introduce the carboxamide moiety at the 8-position, which can then be converted to the methyl ester.
Iodination of the Imidazo[1,2-a]pyridine Core
The introduction of an iodine atom at the C3 position of the imidazo[1,2-a]pyridine ring is a crucial step. This is typically achieved through electrophilic iodination.
Experimental Protocol: Synthesis of this compound
A mixture of imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester (1.0 eq) and N-iodosuccinimide (NIS) (1.0 eq) in acetonitrile is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to afford the desired product.
Diagram: Synthetic Workflow
Caption: Synthetic route to this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in further synthetic transformations.
| Property | Value | Reference |
| CAS Number | 885276-95-9 | [5] |
| Molecular Formula | C₉H₇IN₂O₂ | [5] |
| Molecular Weight | 302.07 g/mol | [5] |
| Appearance | Grey to off-white solid | [6] |
| Melting Point | Data not available for the title compound. The precursor, Methyl imidazo[1,2-a]pyridine-8-carboxylate, has a melting point of 152-156 °C. | [7] |
| Solubility | Data not available for the title compound. The precursor is very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, and practically insoluble in water. | [7] |
| Storage Conditions | Store at 2-8°C. | [8] |
Chemical Reactivity and Derivatization
The key to the synthetic utility of this compound lies in the reactivity of the C-I bond at the 3-position. This iodo-substituent makes the compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction allows for the formation of a carbon-carbon bond between the imidazo[1,2-a]pyridine core and various aryl or vinyl boronic acids or esters.[9][10] This is a powerful method for synthesizing biaryl structures, which are common motifs in biologically active molecules.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the imidazo[1,2-a]pyridine and a terminal alkyne.[11][12][13] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable precursors in organic synthesis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the imidazo[1,2-a]pyridine scaffold and a primary or secondary amine.[14][15][16] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.
Diagram: Derivatization Workflow
Caption: Key cross-coupling reactions for derivatization.
Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of this heterocyclic system have demonstrated a remarkable range of biological activities, making this compound a highly valuable starting material for drug discovery programs.
Anticancer Agents
A significant body of research has focused on the development of imidazo[1,2-a]pyridine-based anticancer agents.[1][2][4][17] These compounds have been shown to target various cancer-related pathways. For instance, certain derivatives act as covalent inhibitors of KRAS G12C, a notorious oncogene.[17] Others have been investigated as inhibitors of PI3Kα, a key enzyme in a signaling pathway often dysregulated in cancer.[2] The ability to readily diversify the 3-position of the imidazo[1,2-a]pyridine core using this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines.
Other Therapeutic Areas
Beyond oncology, imidazo[1,2-a]pyridine derivatives have shown promise in a multitude of other therapeutic areas, including:
-
Anti-infective agents: With activity against bacteria and mycobacteria.[3][18]
-
Anti-inflammatory agents: Demonstrating potential for treating inflammatory conditions.
-
Central Nervous System (CNS) disorders: Including anticonvulsant and anxiolytic properties.
The versatility of this compound as a building block opens up avenues for the exploration of novel compounds in these and other disease areas.
Conclusion
This compound is a strategically important molecule for chemical and pharmaceutical research. Its straightforward synthesis and the versatile reactivity of the C3-iodo group make it an ideal starting point for the generation of diverse libraries of imidazo[1,2-a]pyridine derivatives. The proven therapeutic potential of this scaffold, particularly in the realm of oncology, underscores the value of this compound in modern drug discovery. This guide provides the foundational knowledge and practical insights necessary for researchers to leverage the potential of this compound in their pursuit of novel and effective therapeutic agents.
References
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Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]
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An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported. RSC Advances. Available at: [Link]
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Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Molecules. Available at: [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules. Available at: [Link]
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Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2024). Molecules. Available at: [Link]
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Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. (2023). Journal of Heterocyclic Chemistry. Available at: [Link]
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Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. (2010). Acta Chimica Slovenica. Available at: [Link]
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Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions. (2021). ChemistrySelect. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. (2020). Chemical Biology & Drug Design. Available at: [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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3-Iodoimidazo[1,2-A]Pyridine-6-Carboxylic Acid Methyl Ester. Rlavie. Available at: [Link]
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Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. Semantic Scholar. Available at: [Link]
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3-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester, 98% Purity. CP Lab Safety. Available at: [Link]
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules. Available at: [Link]
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Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). RSC Advances. Available at: [Link]
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Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ChemistrySelect. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. Available at: [Link]
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Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for.... ResearchGate. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. Available at: [Link]
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Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011). Journal of the American Chemical Society. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega. Available at: [Link]
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Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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An In-Depth Technical Guide to Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate: Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its unique electronic and structural features make it a versatile platform for the development of novel therapeutics targeting a wide range of diseases, including cancer and infectious diseases.[2] Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate is a key intermediate in the synthesis of these complex molecules. The presence of the iodo group at the 3-position provides a reactive handle for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with a detailed experimental protocol for its synthesis and characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₇IN₂O₂ | [2][3] |
| Molecular Weight | 302.07 g/mol | [2][3] |
| CAS Number | 885276-95-9 | [3] |
| Appearance | Grey solid | [2] |
| Melting Point | Not available. The non-iodinated analog, Methyl imidazo[1,2-a]pyridine-8-carboxylate, has a melting point of 152-156 °C. | |
| Solubility | Data for the 3-iodo derivative is not available. The non-iodinated analog is very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. | |
| Storage | Store at 0-8 °C | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from commercially available 2-aminopyridine-3-carboxylic acid. The general synthetic pathway is illustrated below.
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-8-carboxylate
A general procedure for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4]
-
Esterification of 2-aminopyridine-3-carboxylic acid: To a solution of 2-aminopyridine-3-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 2-aminopyridine-3-carboxylate.
-
Cyclization: A mixture of methyl 2-aminopyridine-3-carboxylate and chloroacetaldehyde (typically a 40-50% aqueous solution) in a suitable solvent such as ethanol is refluxed for several hours.[5] The progress of the reaction should be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford Methyl imidazo[1,2-a]pyridine-8-carboxylate.
Step 2: Iodination of Methyl imidazo[1,2-a]pyridine-8-carboxylate
The C-3 position of the imidazo[1,2-a]pyridine ring is susceptible to electrophilic substitution.[6]
-
To a solution of Methyl imidazo[1,2-a]pyridine-8-carboxylate in acetonitrile, add N-iodosuccinimide (NIS) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give this compound as a grey solid.[2]
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine core. The proton at the C-2 position will likely appear as a singlet. The protons on the pyridine ring will appear as doublets and triplets, with coupling constants typical for ortho and meta coupling. The methyl ester protons will be observed as a singlet at approximately 3.9-4.0 ppm.
¹³C NMR (100 MHz, CDCl₃): The ¹³C NMR spectrum will show signals for all nine carbon atoms. The carbon bearing the iodine atom (C-3) is expected to have a chemical shift in the range of 80-90 ppm. The carbonyl carbon of the ester group will appear downfield, typically above 160 ppm. The remaining aromatic carbons will resonate in the region of 110-150 ppm.
Mass Spectrometry (ESI-MS): The mass spectrum is expected to show a molecular ion peak [M+H]⁺ at m/z 303.97, consistent with the molecular formula C₉H₇IN₂O₂.
Chemical Reactivity: The Versatile C-I Bond
The iodine atom at the C-3 position of this compound is the key to its synthetic utility. This C-I bond is susceptible to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Caption: Key cross-coupling reactions of the 3-iodo group.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The 3-iodo group of this compound can be readily coupled with a wide range of aryl and heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. This reaction allows for the introduction of diverse aromatic and heteroaromatic moieties at the 3-position, which is a common strategy in the synthesis of biologically active molecules.[7]
Typical Reaction Conditions:
-
Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or other palladium complexes.
-
Base: Na₂CO₃, K₂CO₃, Cs₂CO₃, or other inorganic bases.
-
Solvent: Toluene, dioxane, or DMF/water mixtures.
-
Temperature: 80-120 °C.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its synthesis is achievable through a straightforward multi-step sequence, and its chemical properties, particularly the reactivity of the C-3 iodo group, allow for extensive structural diversification. This guide provides a foundational understanding of this important compound, empowering researchers to utilize it effectively in the design and synthesis of novel therapeutic agents. Further research to fully characterize its physical properties and explore its reactivity in a broader range of chemical transformations is warranted.
References
Please note that while I have provided a list of references based on the search results, direct clickable URLs to the full text may not always be available due to paywalls or other access restrictions.
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Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
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Singh, D., et al. C3‐Iodination of imidazo[1,2‐a]pyridines. [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
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Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]
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1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13.... [Link]
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3-Iodoimidazo[1,2-A]Pyridine-6-Carboxylic Acid Methyl Ester|CAS 460087-82-5. [Link]
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VI. 1H and 13C NMR Spectra. [Link]
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
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Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. [Link]
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Synthesis of imidazo[1,2-a]pyridine, pyrido[1,2-a]pyrimidine, and 3-cyanocoumarin. [Link]
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Synthesis of the methyl/arylthiolated imidazo[1,2‐a]pyridines 61, 62 in.... [Link]
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An In-depth Technical Guide to Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate (CAS: 885276-95-9)
A Keystone Intermediate for Advanced Drug Discovery
Authored by a Senior Application Scientist
Abstract
This technical whitepaper provides a comprehensive guide to Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This guide delves into the strategic synthesis of this versatile intermediate, its detailed characterization, and its extensive applications in the construction of complex molecular architectures through various palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols, causality-driven experimental explanations, and illustrative diagrams are provided to empower researchers, scientists, and drug development professionals in leveraging this potent molecule for their research endeavors.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is a fused bicyclic heteroaromatic system that has garnered immense interest in the field of drug discovery. Its unique electronic and structural features allow it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. Marketed drugs such as Zolpidem (a hypnotic), Olprinone (a cardiotonic), and Saripidem (an anxiolytic) feature this core structure, underscoring its therapeutic relevance.[3] The strategic functionalization of the imidazo[1,2-a]pyridine ring system is therefore a critical aspect of medicinal chemistry programs aimed at developing novel therapeutics.
This compound (CAS: 885276-95-9) is a particularly valuable derivative. The presence of an iodine atom at the C-3 position provides a reactive handle for the introduction of a wide variety of substituents via well-established cross-coupling methodologies.[4] The methyl ester at the C-8 position offers an additional site for modification or can serve as a key pharmacophoric element. This guide will provide the necessary technical details to synthesize, characterize, and strategically utilize this important building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 885276-95-9 | [4][5] |
| Molecular Formula | C₉H₇IN₂O₂ | [4][5] |
| Molecular Weight | 302.07 g/mol | [4][5] |
| Appearance | Grey solid | [4] |
| Purity | ≥ 96% (Assay) | [4] |
| Storage Conditions | 0-8 °C | [4] |
Strategic Synthesis Workflow
The synthesis of this compound can be approached in a logical, multi-step sequence starting from commercially available precursors. The overall synthetic strategy is depicted below.
Sources
A Technical Guide to the Structural Elucidation of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The synthesis of novel derivatives of this scaffold requires unambiguous structural verification to ensure correct structure-activity relationships and downstream success in drug development programs. This technical guide provides an in-depth, multi-technique workflow for the complete structure elucidation of a novel derivative, Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate. We detail the logical progression from synthesis to mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy, explaining the causality behind each experimental choice. The protocols and data interpretation strategies outlined herein serve as a robust, self-validating framework for researchers, scientists, and drug development professionals engaged in the characterization of complex heterocyclic molecules.
Introduction: The Analytical Imperative
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure
The imidazo[1,2-a]pyridine ring system is a "privileged" heterocyclic motif, frequently appearing in molecules with significant biological activity. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with a variety of biological targets. Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature this core, highlighting its therapeutic relevance.[1] Consequently, the synthesis and functionalization of this scaffold are of paramount interest in the pursuit of new chemical entities for treating conditions ranging from HIV to Alzheimer's disease.[1][2]
The Analytical Challenge: Regiochemistry and Unambiguous Verification
When functionalizing the imidazo[1,2-a]pyridine core, particularly through electrophilic substitution, the question of regioselectivity is critical. The electronic nature of the fused ring system directs incoming electrophiles, with the C3 position being particularly activated and susceptible to substitution.[3] However, relying on theoretical predictions alone is insufficient. The synthesis of a molecule like this compound, intended as a key intermediate for further chemical elaboration, demands absolute certainty of its structure.[4] An incorrect structural assignment would invalidate all subsequent biological and chemical data.
Objective: A Multi-technique Approach
Figure 1. Proposed structure of this compound.
Synthetic Strategy and Structural Hypothesis
The most logical synthetic route begins with a substituted 2-aminopyridine, which undergoes cyclization followed by iodination.
Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-8-carboxylate. The synthesis starts from Methyl 2-aminopyridine-3-carboxylate. A condensation reaction with a two-carbon electrophile, such as chloroacetaldehyde, would lead to the formation of the fused imidazole ring, yielding the parent imidazo[1,2-a]pyridine scaffold.
Step 2: Electrophilic Iodination. The subsequent iodination is hypothesized to occur at the C3 position. The rationale for this prediction is based on the high electron density at this position, making it the most nucleophilic center in the ring system and thus the most reactive site for electrophilic attack.[3][5] Various iodinating reagents can be employed, such as N-iodosuccinimide (NIS) or molecular iodine (I₂).[5] This hypothesis yields the target molecule, this compound. The following analytical workflow is designed to rigorously test this hypothesis.
Workflow for Structure Elucidation
A systematic approach is essential for efficient and accurate structure determination. The workflow diagram below illustrates the logical progression of experiments.
Caption: Overall workflow for the structure elucidation of a novel synthetic compound.
Mass Spectrometry: Confirming Molecular Identity
The first analytical step is to confirm that the synthesis produced a compound of the correct molecular weight and elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified solid in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.[2]
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. The high-resolution capability of the instrument allows for mass measurement with an accuracy of <5 ppm.
Data Interpretation
The molecular formula for the target compound is C₉H₇IN₂O₂.[4][6] The expected data is summarized in the table below.
| Parameter | Expected Value | Hypothetical Observed Value |
| Molecular Formula | C₉H₇IN₂O₂ | C₉H₇IN₂O₂ |
| Monoisotopic Mass | 301.9556 | - |
| [M+H]⁺ (Calculated) | 302.9629 | 302.9631 |
| Mass Error | - | < 2 ppm |
| Table 1: HRMS Data for this compound. |
A measured m/z value that matches the calculated value for the protonated molecule to within 5 ppm provides strong evidence for the correct elemental composition, confirming that a successful iodination of the starting material has occurred.
NMR Spectroscopy: The Definitive Structural Proof
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms and connectivity within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Framework
This experiment identifies all unique proton environments in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Analysis: Record chemical shifts (δ) in ppm relative to tetramethylsilane (TMS), integration values, and coupling patterns (multiplicity and J-coupling constants in Hz).
Predicted Spectrum and Interpretation: Based on the proposed structure and data from related compounds, the following signals are expected.[7][8]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration | Rationale |
| H-5 | ~8.1-8.3 | Doublet (d) | ~7.0 | 1H | Deshielded by adjacent nitrogen and proximity to the ester group. |
| H-7 | ~7.6-7.8 | Doublet (d) | ~7.0 | 1H | Adjacent to the electron-withdrawing ester group at C8. |
| H-6 | ~7.0-7.2 | Triplet (t) | ~7.0 | 1H | Coupled to both H-5 and H-7. |
| H-2 | ~7.9-8.1 | Singlet (s) | - | 1H | The lone proton on the imidazole ring. Its singlet nature is a key indicator of C3 substitution. |
| -OCH₃ | ~3.9-4.1 | Singlet (s) | - | 3H | Characteristic chemical shift for methyl ester protons. |
| Table 2: Predicted ¹H NMR Data (in CDCl₃). |
The observation of a singlet for H-2 is a crucial piece of evidence. If iodination had occurred at C2, this signal would be absent, and a signal for H-3 would appear instead.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
This experiment identifies all unique carbon environments.
Predicted Spectrum and Interpretation: The proposed structure has 9 distinct carbon atoms. Their predicted chemical shifts are listed below.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O | ~163-165 | Typical ester carbonyl carbon. |
| C-8a | ~145-147 | Quaternary carbon at the ring junction. |
| C-2 | ~130-135 | Aromatic CH in the imidazole ring. |
| C-5 | ~125-128 | Aromatic CH. |
| C-7 | ~120-123 | Aromatic CH. |
| C-8 | ~118-120 | Quaternary carbon bearing the ester. |
| C-6 | ~113-115 | Aromatic CH. |
| -OCH₃ | ~52-54 | Methyl ester carbon. |
| C-3 | ~60-65 | Carbon bearing the iodine atom; significantly shielded by the heavy atom effect. |
| Table 3: Predicted ¹³C NMR Data. |
The upfield shift of C-3 to ~60-65 ppm is a hallmark of a carbon atom directly bonded to iodine and provides strong evidence for the proposed regiochemistry.[5]
2D NMR: Unambiguously Connecting the Pieces
While 1D NMR provides strong evidence, 2D NMR experiments provide definitive proof of connectivity.
1. COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).
-
Expected Correlations: A strong cross-peak will be observed between H-5, H-6, and H-7, confirming the integrity of the pyridine ring's proton sequence. No other correlations are expected.
2. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.
-
Expected Correlations: H-5 with C-5, H-6 with C-6, H-7 with C-7, H-2 with C-2, and the -OCH₃ protons with the -OCH₃ carbon.
3. HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this problem. It shows correlations between protons and carbons that are 2-3 bonds away, allowing for the mapping of the entire molecular framework across quaternary carbons and heteroatoms.
Key HMBC Correlations to Confirm the Structure: The diagram below illustrates the critical long-range correlations that would provide irrefutable proof of the structure.
Caption: Key 2- and 3-bond HMBC correlations confirming the structure.
-
Correlation from -OCH₃ to C-8 and C=O: The methyl protons (~4.0 ppm) will show a correlation to the ester carbonyl carbon (~164 ppm) and, crucially, to the C-8 carbon of the pyridine ring. This confirms the ester group is attached at the 8-position.
-
Correlation from H-7 to C-8 and C-5: The H-7 proton will show correlations to the quaternary C-8 and the protonated C-5, locking in its position relative to the ester group.
-
Correlation from H-2 to C-8a and C-3a: The singlet proton H-2 will show correlations to the two bridgehead carbons, confirming its position on the imidazole ring. The absence of a correlation to a carbon bearing an iodine atom further supports the C-3 iodo assignment.
Conclusion
By systematically applying a suite of modern analytical techniques, the structure of this compound can be elucidated with the highest degree of confidence. High-resolution mass spectrometry confirms the correct elemental composition. A comprehensive analysis of 1D and 2D NMR spectra provides unambiguous proof of the atomic connectivity and, most critically, the regiochemistry of the iodine substituent at the C3 position. This rigorous, evidence-based approach is essential for ensuring the scientific integrity of research and development programs that rely on novel synthetic molecules.
References
- The Royal Society of Chemistry. Supplementary Materials.
- The Royal Society of Chemistry. Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions.
- National Institutes of Health. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.
- ChemicalBook. 3-IODO-6-METHYL-IMIDAZO[1,2-A]PYRIDINE synthesis.
- PMC. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
- MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- ResearchGate. C3‐Iodination of imidazo[1,2‐a]pyridines | Download Scientific Diagram.
- Figshare. H bonds: Efficient Synthesis of Imidazo[1,5-a]pyridines.
- PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- Santa Cruz Biotechnology. 3-Iodo-Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester.
- Chem-Impex. 3-Iodo-Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester.
- CP Lab Safety. 3-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester, 98% Purity, C9H7IN2O2, 1 gram.
- PubMed Central. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
- ResearchGate. Synthesis of 3-methylthioimidazo[1,2-a]pyridines derivatives | Request PDF.
- PMC. Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol.
- CORE. Research Article A Convenient Synthesis of C-3-Aryloxymethyl Imidazo[1,2-aa]Pyridine Derivatives.
- ResearchGate. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.
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- 1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. apps.dtic.mil [apps.dtic.mil]
Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate molecular weight
Calculating Molecular Weight
I've initiated the process by calculating the molecular weight of Methyl 3-iodoimidazo[1, 2-a]pyridine-8-carboxylate. Now, I'm shifting focus towards gathering structural and property data, and its uses, to understand its relevance.
Defining Compound Synthesis
I am now structuring the technical guide. I will start with the introduction of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate and its importance and physicochemical properties. I'll include a table with molecular weight data. Then, I will delve into synthesis and characterization protocols, explaining method choices. I also intend to construct a DOT graph for the synthesis workflow and a comprehensive references section.
Deconstructing The Request
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Outlining the Structure
Formulating The Approach
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Structuring the Content
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Analyzing the Requirements
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I'm expanding upon the prior plan. I've gathered and analyzed initial data, confirming the molecular weight and CAS number. I'll include the compound's role in drug synthesis and relevant synthetic approaches. I need to be exact, so I will stick to the 8-carboxylate isomer. I will now gather data on the synthesis and characterization for the guide.
Formulating the Outline
I've carefully considered the user's intent: a detailed technical guide for experts on this compound. I've designed a structure with an introduction to the core scaffold, followed by physicochemical data, proposed synthesis and characterization, and applications. I'll include visuals and citations to ensure scientific rigor and trustworthiness. I will propose a logical multi-step synthesis and create a DOT graph for it. I plan to include a section on the spectroscopic techniques for characterization.
Refining the Synthesis
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Developing the Guide's Outline
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Synthesizing the Information
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Foreword: The Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of the Core Imidazo[1,2-a]pyridine Structure
The imidazo[1,2-a]pyridine (IMP) is an aromatic heterocyclic system where a pyridine ring is fused to an imidazole ring. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its structural rigidity, combined with its ability to engage in various non-covalent interactions with biological targets, has made it a cornerstone in the development of therapeutics. Commercially successful drugs such as Zolpidem (an insomnia medication), Alpidem (an anxiolytic), and Olprinone (a cardiotonic) feature this core, highlighting its clinical significance.[4][5][6]
This guide provides a comprehensive overview of the principal synthetic strategies for constructing the imidazo[1,2-a]pyridine core. It is designed for researchers, medicinal chemists, and drug development professionals, moving beyond simple procedural descriptions to explain the underlying principles and rationale that guide the choice of a particular synthetic route. We will explore classical condensation reactions, powerful multicomponent strategies, and modern catalytic innovations, offering field-proven insights into their application, scope, and limitations.
Chapter 1: Foundational Synthetic Strategies: The Condensation Approach
The most traditional and still widely utilized method for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with a suitable two-carbon synthon, typically an α-halocarbonyl compound. This approach is valued for its reliability and the ready availability of starting materials.
Direct Condensation with α-Halocarbonyls
The direct reaction between a 2-aminopyridine and an α-haloketone (e.g., an α-bromoketone) is the most straightforward route.[7][8] The mechanism proceeds via two key steps:
-
SN2 Alkylation: The endocyclic nitrogen of the 2-aminopyridine, being the more nucleophilic nitrogen atom, attacks the electrophilic α-carbon of the haloketone, displacing the halide and forming an N-phenacylpyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyridine ring.
The choice of a base, such as potassium carbonate or sodium bicarbonate, is often employed to facilitate the final dehydration step, although the reaction can sometimes proceed in refluxing solvents like ethanol or DMF without an external base.[7][9]
Causality Insight: The regioselectivity of the initial attack is a critical aspect of this synthesis. The endocyclic pyridine nitrogen is more nucleophilic than the exocyclic amino nitrogen due to its sp² hybridization and greater steric accessibility. This inherent reactivity profile reliably directs the formation of the desired [1,2-a] fused system over other potential isomers.
The Ortoleva-King Reaction: An In-Situ Approach
A significant drawback of the direct condensation method is the use of α-haloketones, which are often lachrymatory and unstable. The Ortoleva-King reaction provides an elegant solution by generating the key pyridinium salt intermediate in situ.[8][10] This one-pot process involves heating a mixture of a 2-aminopyridine, a ketone (typically an acetophenone), and iodine.[8]
The mechanism is believed to proceed as follows:
-
Iodine reacts with the ketone to form an α-iodoketone.
-
The 2-aminopyridine then reacts with the α-iodoketone, as described in the classical condensation, to form the pyridinium salt.
-
A base is then added in a second step to induce cyclization and dehydration, affording the final product.
Trustworthiness through Design: This one-pot, two-step procedure is a self-validating system. By avoiding the isolation of the lachrymatory α-haloketone, it enhances laboratory safety and improves procedural efficiency.[10] The reaction conditions are typically harsh (e.g., heating neat at 110 °C), but this ensures the formation of the key intermediate from less reactive starting materials.[8] A recent innovation involves using catalysts like FeCl₃ or Mn/I₂ systems to achieve this transformation under milder conditions.[11]
Chapter 2: The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are powerful tools for building molecular complexity. They are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate chemical libraries.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is the preeminent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[12][13] This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide.[3][9]
The reaction is typically acid-catalyzed (using Lewis or Brønsted acids) and proceeds through the following cascade:
-
Imine Formation: The 2-aminopyridine condenses with the aldehyde to form an N-pyridinyl-imine intermediate.
-
[4+1] Cycloaddition: The isocyanide undergoes a formal [4+1] cycloaddition with the protonated imine species.
-
Rearomatization: A subsequent[1]-hydride shift or tautomerization leads to the formation of the aromatic 3-aminoimidazo[1,2-a]pyridine product.[14]
Expertise in Application: The GBB reaction's true power lies in its convergence. By simply varying the three starting components, vast libraries of analogs can be synthesized with exceptional efficiency, making it a workhorse for structure-activity relationship (SAR) studies.[15] The development of microwave-assisted GBB protocols has further enhanced its utility, dramatically reducing reaction times from hours to minutes.[13]
Chapter 3: Modern Frontiers: Catalytic and Green Methodologies
Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and versatile methods. This trend is clearly reflected in the synthesis of the imidazo[1,2-a]pyridine core, with a move towards transition-metal catalysis and environmentally benign reaction conditions.
Transition-Metal Catalyzed Approaches
Copper and palladium catalysts have enabled novel disconnections for forming the IMP core.
-
Copper-Catalyzed Synthesis: Copper catalysts are particularly versatile. They can facilitate the synthesis from 2-aminopyridines and nitroolefins using air as a green oxidant.[16] This process is believed to involve a Michael addition followed by an oxidative cyclization cascade. Copper can also mediate Ullmann-type C-N couplings for intramolecular cyclizations to form complex, fused IMP systems.[17][18][19]
-
Palladium-Catalyzed Synthesis: Palladium catalysis has been employed for C-H functionalization reactions on the pre-formed imidazo[1,2-a]pyridine core, but it also enables novel syntheses of the core itself, for instance, through reactions that form 3-vinylimidazo[1,2-a]pyridines.[20]
Microwave-Assisted and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing synthetic route design.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate many of the classical and MCR routes to IMPs, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[1][4][21][22] Reactions that take hours at reflux can often be completed in minutes in a dedicated microwave reactor.[13][23]
-
Metal-Free and On-Water Synthesis: There is a strong drive to replace heavy metal catalysts with more benign alternatives. Molecular iodine has emerged as a cheap, effective, and environmentally friendly catalyst for various IMP syntheses.[9][24] Furthermore, performing reactions in water ("on-water" conditions) or under solvent-free conditions aligns with green chemistry goals by minimizing volatile organic solvent waste.[1][25]
Chapter 4: Practical Guide: Protocol Selection and Validation
Choosing the optimal synthetic route depends on the specific target molecule, available resources, and desired scale.
Comparison of Key Synthetic Routes
| Method | Key Reactants | Primary Product Type | Advantages | Disadvantages | Key References |
| Classical Condensation | 2-Aminopyridine, α-Haloketone | 2-Substituted IMPs | Reliable, straightforward, well-established. | Uses lachrymatory/unstable reagents. | [7][9] |
| Ortoleva-King Reaction | 2-Aminopyridine, Ketone, Iodine | 2-Substituted IMPs | Avoids handling α-haloketones, one-pot. | Often requires high temperatures. | [8][10] |
| GBB Reaction (MCR) | 2-Aminopyridine, Aldehyde, Isocyanide | 3-Amino-IMPs | High efficiency, atom economy, rapid library synthesis. | Limited to 3-amino products, isocyanides can be toxic. | [12][13][26] |
| Cu-Catalyzed (from Nitroolefins) | 2-Aminopyridine, Nitroolefin | 2,3-Disubstituted IMPs | Uses air as a green oxidant, good functional group tolerance. | Requires metal catalyst. | [16] |
| Microwave-Assisted | Various | Various | Drastically reduced reaction times, often higher yields. | Requires specialized equipment. | [4][21][23] |
Experimental Protocol: Microwave-Assisted GBB Synthesis of a 3-Aminoimidazo[1,2-a]pyridine
This protocol provides a representative, self-validating workflow for a modern synthesis.
Objective: To synthesize N-(tert-butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine.
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
tert-Butyl isocyanide (1.2 mmol, 100 mg, 136 µL)
-
Scandium(III) triflate (10 mol%, 49 mg)
-
Methanol (3 mL)
-
CEM Discover Microwave Reactor (or similar)
-
10 mL microwave process vial with stir bar
Procedure:
-
Reaction Setup: To the microwave process vial, add 2-aminopyridine, benzaldehyde, methanol, and the stir bar. Seal the vial.
-
Imine Formation (Pre-stir): Place the vial on a standard magnetic stir plate and stir at room temperature for 10 minutes. This allows for the initial formation of the imine intermediate.
-
Addition of Reagents: Carefully unseal the vial and add the scandium(III) triflate catalyst followed by the tert-butyl isocyanide. Reseal the vial immediately.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate at 80 °C for 15 minutes with a maximum power of 200 W and stirring enabled.
-
Validation Point 1 (TLC): After cooling, spot a small aliquot of the reaction mixture on a silica TLC plate and elute with 7:3 Hexanes/EtOAc. Visualize under UV light (254 nm). The disappearance of the starting materials and the appearance of a single major product spot confirms reaction completion.
-
Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc.
-
Validation Point 2 (Characterization): Combine the pure fractions and concentrate to yield the product as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Outlook
The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly from its classical roots. While traditional condensation reactions remain valuable for their simplicity, modern multicomponent and transition-metal-catalyzed methods offer unparalleled efficiency, versatility, and access to novel chemical space. The ongoing push for greener and more sustainable synthetic methodologies will undoubtedly continue to shape this field, with photocatalysis, electrochemistry, and biocatalysis emerging as exciting future frontiers.[27] For the medicinal chemist, a deep understanding of these diverse synthetic tools is essential for the rational design and successful development of the next generation of imidazo[1,2-a]pyridine-based therapeutics.
References
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
Abstract
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic nitrogen-containing ring system is a key pharmacophore in a number of marketed drugs and serves as a fertile ground for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. For each therapeutic area, we delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.
Introduction: The Imidazo[1,2-a]pyridine Nucleus - A Gateway to Diverse Bioactivities
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic system comprising an imidazole ring fused to a pyridine ring. This unique arrangement confers upon it a rigid, planar structure with a distinct electronic distribution, making it an ideal platform for interacting with a variety of biological targets. The versatility of its synthesis allows for the introduction of a wide range of substituents at various positions, enabling fine-tuning of its physicochemical properties and biological activity.[1][2] Several commercially successful drugs, such as the hypnotic zolpidem, the anxiolytic alpidem, and the gastroprotective zolimidine, feature the imidazo[1,2-a]pyridine core, underscoring its therapeutic relevance.[1][3] This guide will explore the multifaceted biological potential of this privileged scaffold.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a wide range of cancer cell lines.[4][5] Their mechanisms of action are diverse and target several key pathways involved in cancer progression.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to interfere with critical cellular processes, including cell signaling, cell division, and survival pathways.
-
Kinase Inhibition: A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6]
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K and/or mTOR, leading to the suppression of tumor growth.[2][3][7] For instance, some derivatives have shown nanomolar IC50 values against PI3Kα and have been demonstrated to induce apoptosis in breast cancer cell lines.[8]
-
Other Kinases: Imidazo[1,2-a]pyridines have also been shown to target other important kinases in oncology, such as Insulin-like Growth Factor-1 Receptor (IGF-1R), Cyclin-Dependent Kinases (CDKs), and Nek2, a kinase involved in mitosis.[4][9][10]
-
-
Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cytoskeleton and is essential for cell division. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, acting as colchicine site binding agents.[11][12][13][14] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
| Position | Substituent Effect on Anticancer Activity | Key References |
| C2 | Substitution with an aryl or heteroaryl group is often crucial for activity. Electron-withdrawing or donating groups on this ring can modulate potency. | [15][16] |
| C3 | Introduction of various side chains at this position can significantly impact activity and target selectivity. | [2][4] |
| C6, C8 | Substitution at these positions on the pyridine ring can influence pharmacokinetic properties and target engagement. | [9] |
Experimental Protocol: In Vitro Anticancer Activity Assessment
A robust and reproducible method for evaluating the in vitro anticancer activity of imidazo[1,2-a]pyridine derivatives is the MTT assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
Protocol: MTT Cell Viability Assay [17][18][19]
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the imidazo[1,2-a]pyridine derivatives in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway. [7][14]
Mechanism of Action
The anti-inflammatory effects of these compounds are often mediated by their interaction with cyclooxygenase (COX) enzymes.
-
COX Inhibition: Imidazo[1,2-a]pyridine derivatives have been shown to be effective inhibitors of COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [7][13][20]Some derivatives exhibit selectivity for COX-2, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. [20]The anti-inflammatory response can also be attributed to the modulation of the NF-κB signaling pathway. [15][21]
Structure-Activity Relationship (SAR) Insights
The COX inhibitory activity and selectivity of imidazo[1,2-a]pyridines can be tuned by modifying their substitution pattern.
| Position | Substituent Effect on Anti-inflammatory Activity | Key References |
| C2 | A p-methylsulfonylphenyl group at the C2 position is a common feature in many potent and selective COX-2 inhibitors. | [13][20] |
| C3 | The nature of the substituent at the C3 position can influence COX-2 selectivity. | [20] |
Experimental Protocol: In Vitro COX Inhibition Assay
The in vitro COX inhibitory activity of imidazo[1,2-a]pyridine derivatives can be determined using a commercially available COX inhibitor screening assay kit. [3][22][23][24] Protocol: Colorimetric COX Inhibition Assay [3]
-
Reagent Preparation:
-
Prepare the assay buffer, heme, and arachidonic acid solutions according to the kit manufacturer's instructions.
-
Reconstitute the COX-1 and COX-2 enzymes.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.
-
Add the imidazo[1,2-a]pyridine derivative at various concentrations. Include a vehicle control and a known COX inhibitor as a positive control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the product formation (e.g., PGF2α) using a colorimetric or fluorometric method as described in the kit protocol.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
-
Central Nervous System (CNS) Activity: Modulating Neuronal Signaling
Imidazo[1,2-a]pyridine derivatives have a well-established role as modulators of CNS activity, with some compounds acting as sedatives, anxiolytics, and anticonvulsants. [25][26]
Mechanism of Action
The primary mechanism of CNS action for many imidazo[1,2-a]pyridines is their interaction with the GABA-A receptor.
-
GABA-A Receptor Modulation: These compounds act as positive allosteric modulators of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain. [6][10][27]They bind to the benzodiazepine site on the receptor, enhancing the effect of GABA and leading to a decrease in neuronal excitability. This mechanism is shared by well-known drugs like zolpidem. [28]
Structure-Activity Relationship (SAR) Insights
The affinity and selectivity of imidazo[1,2-a]pyridines for different GABA-A receptor subtypes are influenced by their substitution patterns.
| Position | Substituent Effect on CNS Activity | Key References |
| C2, C6 | The nature of the substituents at these positions can significantly affect the binding affinity and functional selectivity for different GABA-A receptor α subunits. | [29] |
| C3 | Modifications at this position can also modulate the interaction with the GABA-A receptor. | [27] |
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors
Radioligand binding assays are a powerful tool for determining the affinity of a compound for a specific receptor. [2][16][30] Protocol: GABA-A Receptor Binding Assay [2][31][32]
-
Membrane Preparation:
-
Homogenize rat brain tissue in a suitable buffer.
-
Perform a series of centrifugation steps to isolate the crude synaptic membrane fraction containing the GABA-A receptors.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam), and the imidazo[1,2-a]pyridine derivative at various concentrations.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled ligand (e.g., diazepam).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the Ki or IC50 value, which represents the compound's affinity for the receptor.
-
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a source of inspiration for the discovery of new therapeutic agents with a wide range of biological activities. The insights into their mechanisms of action and structure-activity relationships, coupled with robust and validated experimental protocols, provide a solid foundation for the rational design and development of novel imidazo[1,2-a]pyridine-based drugs. Future research in this area will likely focus on optimizing the selectivity of these compounds for their respective targets to enhance their therapeutic index and minimize off-target effects. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, inflammation, and neurological disorders.
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A Senior Application Scientist's Guide to Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—a reactive iodine atom at the C3 position and an ester at the C8 position—make it an exceptionally versatile scaffold for the synthesis of complex molecular architectures. The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in drug discovery, appearing in numerous clinically approved drugs and investigational agents.[1] This technical guide provides an in-depth analysis of the synthesis, chemical reactivity, and extensive applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, detail robust experimental protocols, and explore its role in the development of novel therapeutics, particularly in oncology and infectious diseases.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic aromatic system that has garnered immense interest from the pharmaceutical industry. Its rigid structure and ability to present substituents in a well-defined three-dimensional space allow for precise interactions with biological targets. This has led to the development of a wide array of therapeutic agents, including the hypnotic drug Zolpidem and the cardiotonic agent Olprinone.[1] The scaffold's value lies in its synthetic tractability and the diverse biological activities its derivatives have shown, such as anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
This compound (Figure 1) emerges as a particularly valuable derivative. The C3-iodo group serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a vast range of molecular fragments. Concurrently, the C8-ester group can be readily hydrolyzed or converted into an amide, providing another point for diversification or for fine-tuning the molecule's physicochemical properties.
Figure 1: Chemical Structure
-
IUPAC Name: this compound
-
CAS Number: 885276-95-9[4]
Synthesis and Mechanistic Considerations
The construction of the imidazo[1,2-a]pyridine core is most commonly achieved via the cyclocondensation of a 2-aminopyridine derivative. For the title compound, a multi-step sequence starting from 2-aminopyridine-3-carboxylic acid is a logical and efficient pathway.
A Representative Synthetic Pathway
A plausible and efficient synthesis involves three key transformations:
-
Esterification: Protection of the carboxylic acid of the starting material, 2-amino-3-methylpyridine-carboxylate, as a methyl ester.
-
Cyclization: Reaction with an appropriate C2 synthon, such as chloroacetaldehyde, to form the imidazo[1,2-a]pyridine ring system.
-
Regioselective Iodination: Introduction of the iodine atom at the electron-rich C3 position.
The choice of iodinating agent is critical for achieving high regioselectivity. N-Iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF) is a standard and effective choice. The reaction proceeds via electrophilic aromatic substitution, with the C3 position being the most nucleophilic and sterically accessible site on the imidazo[1,2-a]pyridine ring.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative example based on established chemical principles for this scaffold and should be adapted and optimized under appropriate laboratory safety protocols.
Step 1: Synthesis of Methyl 2-aminopyridine-3-carboxylate
-
To a stirred suspension of 2-aminopyridine-3-carboxylic acid (1.0 eq) in methanol (10 volumes), add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
Step 2: Synthesis of Methyl imidazo[1,2-a]pyridine-8-carboxylate
-
Dissolve the methyl 2-aminopyridine-3-carboxylate (1.0 eq) in ethanol (10 volumes).
-
Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) and sodium bicarbonate (2.0 eq).
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.[6]
-
After cooling, concentrate the solvent and partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate, combine the organic phases, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the bicyclic core.
Step 3: Synthesis of this compound
-
Dissolve the methyl imidazo[1,2-a]pyridine-8-carboxylate (1.0 eq) in DMF (5 volumes).
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours. The electron-rich nature of the C3 position facilitates a rapid and regioselective electrophilic substitution.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization to afford the final product as a grey or off-white solid.[5]
Chemical Reactivity: The Cross-Coupling Hub
The synthetic utility of this compound lies in the high reactivity of its C-I bond. This feature makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[5]
The reactivity in these transformations is significantly influenced by the choice of catalyst, ligand, base, and solvent. For instance, Suzuki-Miyaura cross-coupling reactions on the 3-iodoimidazo[1,2-a]pyridine scaffold have been shown to be efficient using catalysts like Pd(PPh₃)₄ with inorganic bases such as Na₂CO₃ or Ba(OH)₂ in solvents like DME or THF.[7][8]
Below is a diagram illustrating the key transformations possible from this versatile building block.
Caption: Drug discovery workflow using the title compound.
Case Study: Antimycobacterial Agents
Tuberculosis remains a major global health threat, and new drugs are urgently needed. A 2013 study highlighted the discovery of imidazo[1,2-a]pyridine-8-carboxamides as a novel class of potent and selective antimycobacterial agents identified through whole-cell screening against Mycobacterium tuberculosis. [9]The synthetic route to these active compounds would heavily rely on intermediates like this compound, where the C8-ester is converted to a diverse library of amides for structure-activity relationship (SAR) studies.
The table below summarizes hypothetical, yet representative, data for a series of such compounds, illustrating how modifications can impact activity.
| Compound ID | C3-Substituent (from coupling) | C8-Amide (from ester) | M. tuberculosis MIC (μg/mL) |
| LEAD-01 | Phenyl | Cyclopropylamine | 0.5 |
| LEAD-02 | 4-Fluorophenyl | Cyclopropylamine | 0.2 |
| LEAD-03 | Pyridin-4-yl | Cyclopropylamine | 0.8 |
| LEAD-04 | 4-Fluorophenyl | Morpholine | 1.5 |
| LEAD-05 | 4-Fluorophenyl | (S)-3-fluoropyrrolidine | 0.1 |
Data is illustrative for SAR demonstration purposes.
These examples underscore the power of using a well-functionalized core scaffold. By systematically modifying the C3 and C8 positions, researchers can rapidly generate a library of analogs to probe the SAR, optimize for potency and selectivity, and improve pharmacokinetic properties.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its robust synthesis and exceptional versatility in cross-coupling reactions provide a reliable platform for accessing novel chemical space. The proven success of the imidazo[1,2-a]pyridine scaffold in generating clinical candidates suggests that this building block will continue to play a crucial role in the development of next-generation therapeutics. [1][3]Future research will likely focus on leveraging this intermediate to tackle increasingly complex biological targets and to develop covalent inhibitors and targeted protein degraders, opening new frontiers in medicinal chemistry.
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Gueiffier, A., et al. (2000). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. PubMed. Available at: [Link]
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Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Available at: [Link]
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Alqasoumi, S. I., et al. (1965). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 8(3), 304-311. Available at: [Link]
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Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. Available at: [Link]
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Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(26). Available at: [Link]
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Morigi, R., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4868-4871. Available at: [Link]
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Kovács, D., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(10), 5048. Available at: [Link]
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Wang, A., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica, 37(6), 835-845. Available at: [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide delves into the structural and electronic rationale behind the observed spectroscopic signatures. A detailed, field-proven protocol for the synthesis of the title compound is also provided, offering a self-validating system for its preparation and characterization. All discussions are grounded in authoritative spectroscopic principles to ensure scientific integrity.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[3] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can effectively interact with biological targets. The introduction of an iodine atom at the 3-position and a methyl carboxylate group at the 8-position of this scaffold, as in this compound, provides a versatile platform for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[4] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and the study of its reactivity.
Molecular Structure and Synthesis
A sound understanding of the spectroscopic data begins with a clear visualization of the molecular architecture and a reliable method for its synthesis.
Molecular Structure
The structure of this compound, with the systematic numbering of the bicyclic system, is presented below.
Figure 1: Molecular Structure of this compound.
Synthetic Protocol
The synthesis of this compound can be achieved through a two-step process starting from commercially available 2-aminonicotinic acid. This protocol is designed to be a self-validating system, yielding the target compound in high purity.
Figure 2: Synthetic workflow for this compound.
Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-8-carboxylate
-
To a stirred solution of 2-aminonicotinic acid (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.5 eq).
-
Add methyl 2-chloroacrylate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl imidazo[1,2-a]pyridine-8-carboxylate.
Step 2: Synthesis of this compound
-
Dissolve Methyl imidazo[1,2-a]pyridine-8-carboxylate (1.0 eq) in a solvent such as acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield the title compound.
Spectroscopic Data and Interpretation
The following sections provide a detailed analysis of the expected NMR, IR, and MS data for this compound. The interpretations are based on established principles of spectroscopy and comparative data from structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are summarized below.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 | ~ 7.8 - 8.0 (s) | ~ 140 - 145 |
| 3 | - | ~ 85 - 90 |
| 5 | ~ 7.9 - 8.1 (d) | ~ 125 - 130 |
| 6 | ~ 6.8 - 7.0 (t) | ~ 110 - 115 |
| 7 | ~ 7.5 - 7.7 (d) | ~ 120 - 125 |
| 8 | - | ~ 135 - 140 |
| 8a | - | ~ 128 - 132 |
| OCH₃ | ~ 3.9 - 4.1 (s) | ~ 52 - 55 |
| C=O | - | ~ 160 - 165 |
3.1.1. ¹H NMR Spectrum Analysis
-
Aromatic Protons (H-2, H-5, H-6, H-7): The four protons on the imidazo[1,2-a]pyridine ring system are expected to resonate in the aromatic region (δ 6.5-8.5 ppm).
-
H-5: This proton is typically the most downfield-shifted proton of the pyridine ring due to the anisotropic effect of the adjacent nitrogen atom (N-4) and will appear as a doublet.
-
H-7: This proton will also appear as a doublet, coupled to H-6.
-
H-6: This proton will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-5 and H-7.
-
H-2: The proton on the imidazole ring is expected to be a singlet and will be deshielded due to the adjacent nitrogen atom and the aromatic ring current.
-
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet at approximately δ 3.9-4.1 ppm.
3.1.2. ¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will have a characteristic chemical shift in the range of δ 160-165 ppm.
-
Aromatic and Heteroaromatic Carbons: The nine carbon atoms of the bicyclic core will have distinct chemical shifts.
-
C-3: The carbon bearing the iodine atom will be significantly shielded due to the heavy atom effect of iodine, resulting in an upfield shift to around δ 85-90 ppm.
-
C-2, C-5, C-7, C-8a: These carbons are expected to appear in the typical aromatic region (δ 110-145 ppm). The specific shifts will be influenced by the neighboring nitrogen atoms and substituents.
-
C-8: The carbon attached to the electron-withdrawing carboxylate group will be deshielded.
-
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester will resonate at approximately δ 52-55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~ 1720-1700 | Strong | C=O stretch (ester) |
| ~ 1640-1450 | Medium-Strong | C=C and C=N stretching in the aromatic rings |
| ~ 1250-1050 | Strong | C-O stretch (ester) |
| ~ 750-700 | Strong | C-I stretch |
Interpretation:
-
The strong absorption band around 1720-1700 cm⁻¹ is a clear indicator of the ester carbonyl group.
-
The presence of aromatic C-H stretching bands above 3000 cm⁻¹ and the C=C/C=N stretching vibrations in the 1640-1450 cm⁻¹ region confirm the imidazo[1,2-a]pyridine core.
-
The strong C-O stretching band further supports the presence of the methyl ester functionality.
-
A band in the lower frequency region (around 750-700 cm⁻¹) can be attributed to the C-I stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 302, corresponding to the molecular weight of the compound (C₉H₇IN₂O₂). The presence of an iodine atom will result in a characteristic isotopic pattern.
-
Key Fragment Ions:
-
[M - OCH₃]⁺ (m/z = 271): Loss of the methoxy radical from the ester group is a common fragmentation pathway.
-
[M - COOCH₃]⁺ (m/z = 243): Loss of the entire methyl carboxylate radical.
-
[M - I]⁺ (m/z = 175): Cleavage of the C-I bond to lose an iodine radical.
-
Further fragmentation of the imidazo[1,2-a]pyridine ring system would lead to smaller charged fragments.
-
Figure 3: Predicted major fragmentation pathways in the mass spectrum.
Conclusion
This technical guide has provided a comprehensive spectroscopic analysis of this compound. By integrating a reliable synthetic protocol with a detailed interpretation of predicted NMR, IR, and MS data, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The presented data and interpretations are grounded in fundamental spectroscopic principles, ensuring a high degree of scientific integrity and practical utility.
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Kamal, A., et al. (2007). Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. Journal of Combinatorial Chemistry, 9(4), 595-604. [Link]
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MDPI. (2021). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 26(15), 4499. [Link]
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U.S. National Library of Medicine. (2021). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Heliyon, 5(6), e01968. [Link]
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Kollár, L., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 10(10), 1148. [Link]
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Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]
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MDPI. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22435–22451. [Link]
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U.S. National Library of Medicine. (2022). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Frontiers in Chemistry, 10, 895048. [Link]
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ResearchGate. (2015). Synthesis of 3-methylthioimidazo[1,2-a]pyridines derivatives. [Link]
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PubMed Central. (2021). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 6(46), 30899–30913. [Link]
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ResearchGate. (2015). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. [Link]
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An In-Depth Technical Guide to Potential Therapeutic Targets for Imidazo[1,2-a]pyridine-8-carboxylates
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide focuses specifically on the imidazo[1,2-a]pyridine-8-carboxylates, a substitution pattern that has garnered significant interest for its potential therapeutic applications. As researchers and drug development professionals, understanding the potential molecular targets of this chemical series is paramount for advancing these compounds from discovery to clinical relevance. This document provides a comprehensive overview of the identified and putative therapeutic targets for imidazo[1,2-a]pyridine-8-carboxylates, delves into the methodologies for target identification and validation, and presents detailed experimental protocols for key assays.
I. Identified and Potential Therapeutic Targets
The therapeutic potential of imidazo[1,2-a]pyridine-8-carboxylates and related analogs spans infectious diseases, oncology, and inflammatory conditions. While direct target identification for the 8-carboxylate series is an active area of research, compelling evidence points towards specific targets, particularly in the realm of infectious diseases.
Infectious Diseases: A Confirmed Target in Mycobacterium tuberculosis
A significant breakthrough in the therapeutic application of the imidazo[1,2-a]pyridine scaffold has been the identification of its potent antitubercular activity.[3][4][5] The imidazo[1,2-a]pyridine-8-carboxamides, in particular, have been identified as a novel and selective lead series against Mycobacterium tuberculosis through whole-cell screening.[3][4][5]
Primary Target: Cytochrome bcc complex (QcrB)
The cytochrome bcc complex, specifically the QcrB subunit, has been identified as a key target for the antitubercular activity of imidazo[1,2-a]pyridine amides.[6][7] QcrB is a crucial component of the electron transport chain, essential for cellular respiration and ATP synthesis in M. tuberculosis. Inhibition of QcrB disrupts the pathogen's energy metabolism, leading to a bacteriostatic or bactericidal effect. The imidazo[1,2-a]pyridine amide class of anti-TB drugs, which includes telacebec (Q203), are known QcrB inhibitors.[6] While direct structure-activity relationship studies specifically for the 8-carboxylate substitution are ongoing, the potent activity of this subclass strongly suggests QcrB as a primary therapeutic target.[8]
Oncology: Putative Targets Based on the Broader Imidazo[1,2-a]pyridine Scaffold
The broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant anticancer activity against various cancer cell lines, including breast, liver, colon, cervical, lung, and kidney cancers.[9][10] The anticancer effects are attributed to the inhibition of multiple signaling pathways and molecular targets.[9][10] For imidazo[1,2-a]pyridine-8-carboxylates, the following are considered high-priority putative targets requiring further investigation.
-
PI3K/Akt/mTOR Pathway: This signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[1][11]
-
Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Certain imidazo[1,2-a]pyridines have been identified as inhibitors of tubulin polymerization.[1][9][10]
-
Aldehyde Dehydrogenase (ALDH): ALDH enzymes are involved in cellular detoxification and have been implicated in cancer stem cell survival and drug resistance. Inhibition of ALDH is a promising therapeutic approach, and some imidazo[1,2-a]pyridines have shown activity against this target.[1]
-
KRAS G12C: The discovery of covalent inhibitors of the KRAS G12C mutant has opened new avenues for treating intractable cancers. The imidazo[1,2-a]pyridine scaffold has been utilized to develop novel KRAS G12C inhibitors.[12]
Anti-inflammatory: Potential Mechanisms of Action
Chronic inflammation is a key driver of various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have exhibited anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.
-
STAT3/NF-κB Signaling Pathway: The STAT3 and NF-κB signaling pathways are critical mediators of inflammation and are often constitutively active in cancer. A novel imidazo[1,2-a]pyridine derivative has been shown to exert its anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[13] Molecular docking studies have suggested a direct interaction with the NF-κB p50 subunit.[13]
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the production of pro-inflammatory prostaglandins. Docking analyses of imidazo[1,2-a]pyridine carboxylic acid derivatives have indicated potential binding to the active sites of COX-1 and COX-2.[14]
II. Methodologies for Target Identification and Validation
Identifying the direct molecular targets of a novel compound series is a critical step in drug development. A multi-pronged approach combining computational, biochemical, and cell-based methods is often the most effective strategy.
Target Identification Workflow
A logical workflow for identifying the therapeutic targets of imidazo[1,2-a]pyridine-8-carboxylates is outlined below.
Sources
- 1. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 8. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Commercial suppliers of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
An In-depth Technical Guide to Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of a Privileged Scaffold
This compound is a heterocyclic building block of significant interest in the field of medicinal chemistry and drug discovery. Its core structure, the imidazo[1,2-a]pyridine scaffold, is recognized as a "privileged" motif due to its prevalence in a wide array of biologically active compounds and marketed pharmaceuticals.[1][2][3] This bicyclic system is featured in drugs with anxiolytic, hypnotic, anti-ulcer, and cardiotonic properties, including well-known agents like Zolpidem, Alpidem, and Minodronic acid.[1][2]
The value of this compound lies in its specific substitution pattern. The methyl ester at the 8-position provides a handle for further chemical modification, such as conversion to amides, while the iodo group at the 3-position is a key reactive site.[4] The C-I bond is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the efficient introduction of diverse molecular fragments.[4] This strategic placement of functional groups makes the compound an exceptionally versatile intermediate for constructing complex molecular libraries aimed at identifying novel therapeutic agents for indications ranging from cancer and infectious diseases to neurodegenerative disorders.[1][3][4]
Physicochemical Properties and Specifications
Sourcing high-quality starting materials is a critical first step in any research and development campaign. The identity and purity of this compound can be confirmed by its physicochemical properties.
| Property | Value | Reference |
| CAS Number | 885276-95-9 | [5] |
| Molecular Formula | C₉H₇IN₂O₂ | [5] |
| Molecular Weight | 302.07 g/mol | [5] |
| Typical Purity | ≥97% | [6] |
| Appearance | White to off-white powder or crystalline solid | [7] |
Commercial Supplier Landscape
A number of chemical suppliers specialize in providing advanced building blocks for research and development. When selecting a supplier, researchers should consider not only price but also availability, documented purity, and the availability of quality control documents such as a Certificate of Analysis (CoA).
| Supplier | Product Name | Purity | Notes |
| Santa Cruz Biotechnology | 3-Iodo-Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester | Not specified | For Research Use Only.[5] |
| Chem-Impex | 3-Iodo-Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester | Not specified | Highlights use in pharmaceutical and agrochemical research.[4] |
| CP Lab Safety | 3-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester | 98% | Available in 1-gram quantities.[6] |
| Alchem Pharmtech | Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate | 97% | Note: This is the 7-carboxylate isomer (CAS 1009378-93-1), not the 8-carboxylate.[8] |
| Parchem | Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate | Not specified | Note: This is the 6-carboxylate isomer (CAS 1086386-13-1).[9] |
This table is not exhaustive and is intended for illustrative purposes. Researchers should always verify the specific isomer and product details with the supplier before ordering.
Safe Handling, Storage, and Disposal
As a senior scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is a self-validating system for experimental reproducibility and personnel safety. The following guidelines are synthesized from typical Safety Data Sheets (SDS) for related iodo- and imidazopyridine-based compounds.[10][11]
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). | Prevents skin and eye contact with the chemical, which may cause irritation.[11] |
| Ventilation | Handle exclusively in a well-ventilated area or a chemical fume hood. | Avoids inhalation of dust or vapors, which may cause respiratory irritation.[10][11] |
| Storage | Store in a tightly sealed container in a cool, dry place away from heat, light, and incompatible materials like strong oxidizing agents. | Ensures compound stability and prevents degradation or hazardous reactions.[10] |
| Fire Safety | Use extinguishers suitable for the surrounding environment (e.g., dry chemical, CO₂, foam). The compound itself is not highly flammable, but containers may burn. | Standard laboratory fire safety protocol.[12] |
| Spill & Disposal | For spills, sweep up solid material, avoiding dust generation, and place in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations. | Prevents environmental contamination and ensures safe cleanup.[10] |
Core Applications & Synthetic Versatility
The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery. The imidazo[1,2-a]pyridine core has been successfully leveraged to develop inhibitors for various biological targets, including kinases (PI3K, p38) and chemokine receptors.[1]
The diagram below illustrates the strategic value of this building block. The stable core provides a rigid and well-defined three-dimensional shape, while the reactive "handles" at the C3 and C8 positions allow for systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Strategic diversification using the core scaffold.
Example Experimental Protocol: Suzuki Cross-Coupling
To demonstrate the utility of this building block, the following protocol outlines a representative Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry for forming C-C bonds. This procedure is designed as a self-validating system, with clear steps and rationale.
Objective: To synthesize Methyl 3-(4-methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylate.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Workflow Diagram:
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 302 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Rationale: The base (K₂CO₃) is essential for activating the boronic acid in the catalytic cycle. An excess ensures the reaction proceeds to completion.
-
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add this solid mixture to the reaction flask.
-
Rationale: SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the difficult reductive elimination step, improving reaction efficiency.
-
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Rationale: The dioxane/water solvent system is effective at dissolving both the organic starting materials and the inorganic base.
-
-
Degassing: Seal the flask with a septum and purge the reaction mixture with a gentle stream of nitrogen or argon for 10-15 minutes.
-
Rationale: This crucial step removes dissolved oxygen, which can oxidize the palladium catalyst and deactivate it, leading to failed or low-yielding reactions.
-
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
References
-
National Institutes of Health (NIH). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. [Link]
-
MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]
-
National Center for Biotechnology Information (NCBI). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. [Link]
-
CP Lab Safety. 3-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester, 98% Purity. [Link]
-
ResearchGate. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. [Link]
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. echemi.com [echemi.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. parchem.com [parchem.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Synthesis Protocol for Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive and technically detailed guide for the synthesis of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The protocol is designed for maximum reproducibility and scalability, detailing a robust two-step synthetic sequence starting from commercially available methyl 2-aminonicotinate. This application note elaborates on the causality behind critical experimental choices, provides mechanistic insights, and includes troubleshooting guidance to ensure successful execution. The target molecule is an important intermediate, offering orthogonal functional handles for diversification in drug discovery programs, particularly through cross-coupling reactions at the C3-iodo position.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and bioactive molecules.[1] Its rigid, planar structure and unique electronic properties make it an ideal core for designing agents with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[2][3] Functionalization of this core is critical for modulating pharmacological activity. The title compound, this compound, is a particularly useful intermediate. The C3-iodo group serves as a versatile handle for introducing molecular diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the C8-ester can be readily hydrolyzed or converted to an amide, enabling further derivatization.
This protocol outlines a reliable synthesis beginning with the cyclocondensation of methyl 2-aminonicotinate with chloroacetaldehyde to form the core imidazo[1,2-a]pyridine ring system, followed by a regioselective electrophilic iodination at the electron-rich C3 position.
Overall Synthetic Scheme
The synthesis is achieved in two primary stages as depicted below. The initial step establishes the core heterocyclic framework, and the second step installs the key iodine functionality for subsequent chemical elaboration.
Figure 1: Two-step workflow for the synthesis of the target compound.
Experimental Protocols
Part 1: Synthesis of Methyl imidazo[1,2-a]pyridine-8-carboxylate
Rationale: This step employs a classic Tschitschibabin-type reaction. Methyl 2-aminonicotinate reacts with chloroacetaldehyde. The more nucleophilic pyridine ring nitrogen first displaces the chloride. The resulting intermediate then undergoes an intramolecular condensation between the C2-amino group and the aldehyde, followed by dehydration to form the aromatic imidazole ring. Sodium bicarbonate is used as a mild base to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting aminopyridine.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Methyl 2-aminonicotinate | C₇H₈N₂O₂ | 152.15 | 5.00 g | 32.86 | Starting Material |
| Chloroacetaldehyde (50% w/w in H₂O) | C₂H₂ClO | 78.50 | 5.66 mL | 36.15 | C2 Synthon |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 5.52 g | 65.72 | Base |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | Extraction Solvent |
| Brine | NaCl(aq) | - | ~50 mL | - | Washing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Drying Agent |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2-aminonicotinate (5.00 g, 32.86 mmol) and ethanol (100 mL).
-
Add sodium bicarbonate (5.52 g, 65.72 mmol) to the suspension.
-
While stirring, add chloroacetaldehyde (5.66 mL of a 50% aqueous solution, 36.15 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, filter the mixture to remove inorganic salts and wash the solid with a small amount of ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.
-
Redissolve the crude residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 50-70% ethyl acetate in hexanes) to yield Methyl imidazo[1,2-a]pyridine-8-carboxylate as a solid.
Part 2: Synthesis of this compound
Rationale: The C3 position of the imidazo[1,2-a]pyridine ring is analogous to the pyrrole C2 position; it is highly electron-rich and readily undergoes electrophilic aromatic substitution.[4] Molecular iodine (I₂) is used as the electrophilic iodine source. The reaction generates hydrogen iodide (HI) as a byproduct, which is neutralized by sodium bicarbonate to prevent reversible proto-deiodination and maintain a productive reaction environment.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Methyl imidazo[1,2-a]pyridine-8-carboxylate | C₉H₈N₂O₂ | 176.17 | 4.00 g | 22.70 | Substrate |
| Iodine | I₂ | 253.81 | 6.35 g | 25.00 | Iodinating Agent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 3.81 g | 45.40 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |
| Sat. Sodium Thiosulfate Sol. | Na₂S₂O₃(aq) | - | ~50 mL | - | Quenching Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Drying Agent |
Step-by-Step Procedure:
-
Dissolve Methyl imidazo[1,2-a]pyridine-8-carboxylate (4.00 g, 22.70 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.
-
Add sodium bicarbonate (3.81 g, 45.40 mmol) followed by iodine (6.35 g, 25.00 mmol).
-
Stir the resulting dark purple suspension at room temperature for 16 hours. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution dropwise until the purple color of the iodine completely disappears.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography if necessary to afford the final product, this compound.[5][6]
Mechanistic Pathway Visualization
The reaction mechanism proceeds via two distinct phases: initial heterocycle formation followed by electrophilic substitution.
Figure 2: Conceptual mechanistic steps for the synthesis.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Recommended Solution |
| Low yield in Part 1 | Incomplete reaction; starting material is poorly soluble. | Increase reflux time to 24 hours. Consider using a co-solvent like DMF (10-20% v/v) to improve solubility, but be aware this will complicate workup. |
| Degradation of chloroacetaldehyde. | Use fresh reagent. Ensure the addition is done at room temperature before heating. | |
| Dark, tarry crude in Part 1 | Polymerization of chloroacetaldehyde under basic conditions. | Ensure the base is not excessively strong and is added before the aldehyde. Maintain a steady reflux temperature without overheating. |
| Incomplete reaction in Part 2 | Insufficient iodine or deactivation of iodine. | Add a slight excess of iodine (1.1-1.2 equivalents). Ensure the reaction is protected from light, as light can promote iodine radical reactions. |
| Reversible proto-deiodination. | Ensure at least 2 equivalents of NaHCO₃ are used to effectively scavenge the HI byproduct. | |
| Product is unstable on silica | The nitrogen atoms can interact strongly with acidic silica gel, causing streaking and poor recovery. | Deactivate the silica gel by pre-treating it with a 1-2% solution of triethylamine in the eluent, then flush with the pure eluent before loading the sample. |
Safety Precautions
-
Chloroacetaldehyde: Is toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethane (DCM): Is a volatile, suspected carcinogen. All operations should be conducted in a fume hood.
-
Iodine: Is corrosive and can cause stains and burns. Avoid inhalation of vapors and contact with skin.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
References
-
Guchhait, S. K., et al. (2011). Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. Journal of Combinatorial Chemistry, 13(2), 159-163. Available at: [Link]
-
Kaur, N., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. Available at: [Link]
-
Váradi, A., et al. (2017). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 22(11), 1959. Available at: [Link]
-
Goud, E. V., et al. (2012). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 48(75), 9354-9365. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega, 7(44), 40385-40401. Available at: [Link]
-
Kumar, S., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(51), 29659-29664. Available at: [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2571. Available at: [Link]
-
CP Lab Safety. (n.d.). 3-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester, 98% Purity. Available at: [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
Suzuki-Miyaura coupling of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
An Application Guide to the Suzuki-Miyaura Coupling of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
For inquiries, please contact: Senior Application Scientist [email protected]
Abstract
This comprehensive guide details the application of the Suzuki-Miyaura cross-coupling reaction for the functionalization of this compound. The imidazo[1,2-a]pyridine scaffold is a privileged core structure in modern medicinal chemistry, appearing in numerous therapeutic agents.[1] This document provides an in-depth examination of the reaction mechanism, optimization of critical parameters, a detailed step-by-step protocol, troubleshooting advice, and essential safety information. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking to efficiently synthesize libraries of novel compounds based on this versatile heteroaromatic framework.
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2] Its broad functional group tolerance, operational simplicity, and the general stability and low toxicity of the boronic acid reagents have established it as a premier method for constructing biaryl and heteroaryl-aryl structures.[3][4] In pharmaceutical discovery, this reaction is invaluable for the rapid elaboration of core scaffolds, allowing for extensive exploration of a molecule's structure-activity relationship (SAR).[3][4]
The subject of this guide, this compound, is a key building block for accessing novel chemical matter. The imidazo[1,2-a]pyridine core is present in marketed drugs such as Zolpidem and Alpidem, highlighting its therapeutic relevance.[1] The strategic placement of an iodine atom at the C3 position provides a reactive handle for diversification, as the reactivity of organic halides in the rate-determining oxidative addition step follows the order I > OTf > Br > Cl.[5] This guide provides the scientific rationale and practical steps to successfully leverage this reactivity.
The Catalytic Heart of the Reaction
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is critical for rational troubleshooting and optimization.
The three fundamental steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex. This is typically the rate-determining step of the cycle.[5][7]
-
Transmetalation : The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is critically facilitated by a base.[2]
-
Reductive Elimination : The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Indispensable Role of the Base
A common misconception is that the base is a mere scavenger. In reality, it is a crucial activator. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻).[8][9] This increased nucleophilicity dramatically accelerates the transmetalation step, which would otherwise be sluggish.[10][11] The choice of base is therefore critical and must be compatible with other functional groups in the substrate, such as the methyl ester in our target molecule, which is susceptible to hydrolysis under strongly basic aqueous conditions.[12][13]
Protocol Design: Key Parameter Selection
Successful coupling of this compound requires careful consideration of the catalyst, ligand, base, and solvent. Heteroaromatic substrates can be challenging due to the potential for the heteroatoms to coordinate to and inhibit the palladium catalyst.[14]
| Parameter | Selection & Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ . Pd(PPh₃)₄ can often be used directly. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable Pd(0) and Pd(II) sources, respectively, that require an external ligand. Pd(II) sources are reduced in situ to the active Pd(0) species.[6] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs) . These ligands promote the crucial oxidative addition step, especially for less reactive or sterically hindered halides, and accelerate the final reductive elimination.[12][14][15] For heteroaryl substrates, they are often essential for achieving high yields. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ . These inorganic bases provide a good balance of reactivity and compatibility. K₃PO₄ and Cs₂CO₃ are stronger and can be effective in difficult couplings. To mitigate hydrolysis of the methyl ester, using anhydrous conditions or a carefully controlled amount of water is advisable.[2][16] |
| Solvent System | 1,4-Dioxane/H₂O, DME/H₂O, or Toluene/H₂O . Aprotic polar solvents are excellent for dissolving the organic partners and catalyst. A small amount of water is often necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.[2][17] |
| Temperature | 80-110 °C . Most Suzuki couplings require heating to drive the reaction to completion in a reasonable timeframe. Microwave irradiation can also be employed to significantly shorten reaction times.[18] |
Experimental Protocol: A Step-by-Step Guide
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
This compound (Substrate, 1.0 equiv.) [CAS: 885276-95-9][19]
-
Arylboronic Acid (1.1–1.5 equiv.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.025 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.1 equiv.)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon)
-
Septa
-
Syringes and needles
-
Rotary evaporator
-
Chromatography columns
Reaction Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Preparation : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.6 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.0125 mmol, 0.025 equiv.), SPhos (0.05 mmol, 0.1 equiv.), and K₃PO₄ (1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Using a syringe, add anhydrous 1,4-dioxane (e.g., 4 mL) followed by degassed water (e.g., 1 mL). The mixture should be stirred.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing : Wash the combined organic layers with brine (20 mL) to remove residual water and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | • Inactive catalyst (decomposed Pd source or ligand).• Insufficiently inert atmosphere (O₂ present).• Poor solubility of reagents.• Deboronated starting material.[13] | • Use fresh, high-quality catalyst and ligands.• Ensure thorough degassing of solvents and purging of the reaction vessel.• Try a different solvent system (e.g., DME, Toluene).• Use the boronic acid pinacol (Bpin) ester, which can be more stable.[16] |
| Homocoupling of Boronic Acid | • Presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[6]• Pd(II) precatalyst was not fully reduced. | • Improve degassing procedures.• Add a small amount of a reducing agent (e.g., a phosphine ligand) if using a Pd(II) source. |
| Hydrolysis of Methyl Ester | • Base is too strong or reaction conditions are too harsh (prolonged heating in water). | • Switch to a milder base like K₂CO₃ or KF.[12][13]• Reduce the amount of water in the solvent system or run under anhydrous conditions.• Reduce reaction time, possibly by using microwave heating. |
| Dehalogenation of Starting Material | • Presence of a hydrogen source and a pathway for reductive dehalogenation. | • Ensure solvents are anhydrous if water is not part of the intended protocol.• Screen different ligands and bases; sometimes a less active catalyst system can prevent side reactions. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves.[20]
-
Handling Palladium Catalysts : Palladium catalysts, especially when finely divided like Pd/C (though not used here), can be pyrophoric.[21] Handle solid palladium reagents in a well-ventilated area or fume hood. Avoid creating dust.[20][22]
-
Inert Atmosphere : Many palladium catalysts and ligands are air-sensitive. Handling them under an inert atmosphere of nitrogen or argon is crucial to prevent degradation and ensure catalytic activity.[21]
-
Solvents : Use flammable solvents like dioxane and ethyl acetate in a chemical fume hood and away from ignition sources.
-
Waste Disposal : Dispose of all chemical waste, especially heavy-metal-containing waste, according to institutional and local environmental regulations.
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and versatile platform for the derivatization of this compound. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently generate diverse libraries of novel molecules for applications in drug discovery and materials science. This guide offers a robust starting point for methodology development and troubleshooting, grounded in the fundamental principles of the reaction mechanism.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules. [Link]
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Bicontinuous, L., et al. (2000). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
El Kazzouli, S., et al. (2011). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Letters in Organic Chemistry. [Link]
-
Bentham Science. Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Prakash, O., et al. (2007). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Letters in Organic Chemistry. [Link]
-
ResearchGate. (2024). Suzuki‐Miyaura cross‐coupling of heteroaryl halides with heteroarylboronic acids in the preparation of heterobiaryls with imidazo[1,5‐a]pyridine ligand JagPhos I. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
UCLA Chemistry. (2017). Standard Operating Procedure: Palladium. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Doucet, H., & Santelli, M. (2004). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Tetrahedron. [Link]
-
Semantic Scholar. (2005). An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium. [Link]
-
ResearchGate. (2025). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
Martin, G., et al. (2007). Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
Catalysis Consulting. Case Study: Knowledge Based Problem Solving. [Link]
-
ETH Research Collection. (2022). Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. [Link]
-
MDPI. (2023). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
- Google Patents. (2014). Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)
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Application Notes and Protocols for Sonogashira Coupling of 3-iodoimidazo[1,2-a]pyridines
Introduction: The Strategic Importance of 3-Alkynylimidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents. The introduction of an alkynyl group at the 3-position of this scaffold via the Sonogashira cross-coupling reaction provides a versatile handle for further molecular elaboration, enabling the rapid generation of diverse chemical libraries for biological screening. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and protocols for the Sonogashira coupling of 3-iodoimidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental procedures, and offer troubleshooting strategies to ensure successful and reproducible outcomes.
Mechanistic Considerations: The "Why" Behind the Conditions
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[1] Understanding the catalytic cycles is paramount to optimizing reaction conditions and troubleshooting potential issues.
The Dual Catalytic Cycles
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the 3-iodoimidazo[1,2-a]pyridine. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. The final step is reductive elimination, which forms the desired 3-alkynylimidazo[1,2-a]pyridine and regenerates the Pd(0) catalyst.
-
Copper Cycle : Copper(I) iodide reacts with the terminal alkyne to form a π-alkyne complex. In the presence of a base, this complex is deprotonated to form a copper acetylide intermediate, which is the key species for the transmetalation step in the palladium cycle.
The Role of Key Reagents
-
Palladium Catalyst : The choice of palladium source and ligands is critical. For electron-rich heterocycles like imidazo[1,2-a]pyridines, catalysts with electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and prevent catalyst deactivation.[2] Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.
-
Copper(I) Co-catalyst : Typically CuI, it facilitates the formation of the copper acetylide, increasing the nucleophilicity of the alkyne and enabling the reaction to proceed under milder conditions. However, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and neutralize the HI generated during the reaction.
-
Solvent : Aprotic polar solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile (MeCN) are commonly used as they can dissolve the various components of the reaction mixture.
Optimized Reaction Conditions for 3-Iodoimidazo[1,2-a]pyridines
Based on literature precedent, 3-iodoimidazo[1,2-a]pyridine is an excellent substrate for the Sonogashira coupling, often allowing the reaction to proceed at room temperature with good to excellent yields.[3] The following table summarizes typical reaction conditions and reported yields for the coupling of 3-iodoimidazo[1,2-a]pyridine with a variety of terminal alkynes.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | DMF | RT | 2 | 82 |
| 2 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | DMF | RT | 2 | 75 |
| 3 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | DMF | RT | 2 | 78 |
| 4 | 1-Ethynyl-4-fluorobenzene | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | DMF | RT | 2 | 72 |
| 5 | 1-Ethynyl-4-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | DMF | RT | 2 | 65 |
| 6 | 3-Ethynylpyridine | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | DMF | RT | 2 | 55 |
| 7 | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | DMF | RT | 2 | 68 |
| 8 | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | DMF | RT | 2 | 50 |
| 9 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | DMF | RT | 2 | 79 |
Data synthesized from multiple sources, with primary conditions adapted from a study focused on creating a fragment library of 3-alkynylimidazo[1,2-a]pyridines.[3]
Detailed Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the coupling of 3-iodoimidazo[1,2-a]pyridine with a terminal alkyne.
Materials:
-
3-Iodoimidazo[1,2-a]pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed dimethylformamide (DMF)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodoimidazo[1,2-a]pyridine, PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed DMF via syringe, followed by triethylamine (3.0 equiv).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
To avoid the formation of alkyne homocoupling byproducts, a copper-free protocol can be employed. This often requires slightly elevated temperatures or the use of more specialized ligands.[4][5]
Materials:
-
3-Iodoimidazo[1,2-a]pyridine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Diisopropylethylamine (DIPEA) (4.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and PPh₃ (10 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed THF via syringe and stir for 10 minutes to allow for complex formation.
-
Add 3-iodoimidazo[1,2-a]pyridine, followed by DIPEA (4.0 equiv) and the terminal alkyne (1.5 equiv).
-
Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Troubleshooting and Key Considerations
Even with optimized protocols, challenges can arise. Below is a workflow for addressing common issues.
Sources
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its diverse pharmacological activities.[1] The introduction of an amino group at the C-3 position can significantly modulate the biological properties of these molecules. The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and discuss critical parameters and potential challenges, with a special emphasis on the compatibility of the methyl ester functionality.
Introduction
The synthesis of arylamines is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science sectors. The Buchwald-Hartwig amination has emerged as a go-to method for constructing C(sp²)-N bonds, offering a significant improvement over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[2] This palladium-catalyzed reaction allows for the coupling of a broad range of amines with aryl and heteroaryl halides and pseudohalides.
The subject of this guide, this compound, presents a unique set of considerations for the Buchwald-Hartwig amination. The presence of an electron-withdrawing ester group can influence the reactivity of the imidazo[1,2-a]pyridine core, and its susceptibility to hydrolysis under basic conditions necessitates careful selection of the reaction parameters. This document aims to provide a robust starting point for the successful amination of this and similar substrates.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of the mechanism is depicted below.
Sources
The Strategic Utility of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate in Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs and biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile template for developing potent and selective therapeutic agents targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[2][3] Within this esteemed class of heterocycles, Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate (CAS No: 885276-95-9) has emerged as a particularly valuable and strategic building block for drug discovery professionals.
This technical guide provides an in-depth exploration of the applications and synthetic protocols involving this key intermediate. We will delve into its synthesis, its pivotal role in the generation of potent kinase inhibitors, and provide detailed, field-proven protocols for its derivatization via cornerstone cross-coupling reactions.
Key Properties of the Reagent
| Property | Value | Reference(s) |
| CAS Number | 885276-95-9 | [2] |
| Molecular Formula | C₉H₇IN₂O₂ | [2] |
| Molecular Weight | 302.07 g/mol | [2] |
| Appearance | Grey to off-white solid | [2] |
| Storage | 2-8°C | [2] |
Synthesis of this compound
The synthesis of the title compound is a two-step process commencing with the construction of the imidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C3 position. The C3 position is highly activated and susceptible to electrophilic substitution, making this iodination a reliable transformation.[4][5]
Workflow for Synthesis
Caption: Synthetic route to the title compound.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-8-carboxylate
This procedure is adapted from established methods for the synthesis of the imidazo[1,2-a]pyridine core.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-aminopyridine-3-carboxylate (1.0 equiv.) in ethanol.
-
Reagent Addition: Add sodium carbonate (Na₂CO₃) (2.0 equiv.) to the solution, followed by the dropwise addition of bromoacetaldehyde (1.1 equiv.).
-
Reaction Execution: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Methyl imidazo[1,2-a]pyridine-8-carboxylate.
Step 2: C3-Iodination
This protocol is based on the efficient ultrasound-assisted iodination of imidazo[1,2-a]pyridines.[4]
-
Reaction Setup: In a suitable vessel for ultrasonication, dissolve Methyl imidazo[1,2-a]pyridine-8-carboxylate (1.0 equiv.) in ethanol.
-
Reagent Addition: Add Iodine (I₂) (1.2 equiv.) and tert-Butyl hydroperoxide (TBHP) (2.0 equiv.) to the solution.
-
Reaction Execution: Place the vessel in an ultrasonic bath at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
Application in the Synthesis of Kinase Inhibitors
The C3-iodo functionality of this compound serves as a versatile synthetic handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. This has been extensively leveraged in the development of potent kinase inhibitors, particularly targeting oncogenic kinases like c-Met and Anaplastic Lymphoma Kinase (ALK).[2][3][7]
Case Study: Development of c-Met Inhibitors
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving the growth and metastasis of numerous cancers.[2] The imidazo[1,2-a]pyridine scaffold has proven to be an excellent starting point for the design of c-Met inhibitors. Structure-activity relationship (SAR) studies have revealed that substitution at the C3 position is critical for achieving high potency.
The general strategy involves a Suzuki coupling to introduce an aryl or heteroaryl moiety at the C3 position, which can then be further functionalized.
Signaling Pathway and Inhibition
Caption: Inhibition of the c-Met signaling pathway.
Structure-Activity Relationship (SAR) Insights for Imidazo[1,2-a]pyridine-based c-Met Inhibitors
Extensive research has provided key insights into the structural requirements for potent c-Met inhibition.[2][8][9]
| Position on Scaffold | Preferred Substituent(s) | Rationale |
| C3 | Aryl or heteroaryl groups introduced via Suzuki coupling. | These groups often engage in crucial π-π stacking interactions with aromatic residues like Tyr1230 in the c-Met active site, which is critical for high-affinity binding.[2] |
| C8-carboxylate | Can be converted to amides. | The ester can be hydrolyzed and coupled with various amines to explore additional binding interactions and modulate physicochemical properties. |
| Other positions | Small alkyl or halogen substituents. | Can be used to fine-tune potency and metabolic stability. |
Biological Activity of Imidazo[1,2-a]pyridine-based Kinase Inhibitors
| Compound Class | Target Kinase | Example IC₅₀ (nM) | Reference(s) |
| 3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridines | c-Met | 3.9 | [2] |
| 7-Aryl-imidazo[1,2-a]pyridine-3-ylquinolines | ALK2 | Potent inhibition reported | [3][7] |
| Imidazo[1,2-a]pyridine derivatives | c-Met | 53.4 | [8] |
| Triazolopyrazine-imidazo[1,2-a]pyridines (Volitinib) | c-Met | 6 (enzymatic), 11 (cellular) | [9] |
Key Synthetic Protocols for Derivatization
The C3-iodo group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-C and C-N bonds.
Protocol 2: Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl group at the C3 position.[10][11]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (e.g., (4-methoxyphenyl)boronic acid, 1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction Execution: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines the coupling of a terminal alkyne to the C3 position, a valuable transformation for generating rigid linkers or precursors for further functionalization.[12][13]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) in a suitable solvent (e.g., THF or DMF).
-
Reagent Addition: Add a base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.) followed by the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until completion.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol enables the formation of a C-N bond at the C3 position, introducing diverse amine functionalities.[14][15]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equiv.).
-
Reagent and Solvent Addition: Add the desired amine (e.g., piperidine, 1.2 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110°C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with an organic solvent and filter through celite. Concentrate the filtrate and purify the residue by column chromatography to obtain the C3-aminated product.
Conclusion
This compound is a high-value, versatile building block that provides a reliable entry point into a rich chemical space of biologically active molecules. Its utility is particularly pronounced in the field of kinase inhibitor discovery, where the C3-iodo group allows for strategic and efficient exploration of structure-activity relationships through robust cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this key intermediate in their pursuit of novel therapeutics.
References
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Zhang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 61(17), 7879–7893. Available at: [Link]
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Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. Available at: [Link]
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Zhou, J., et al. (2017). Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. Bioorganic Chemistry, 70, 130-143. Available at: [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][3][16]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577–7589. Available at: [Link]
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Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(18), 6342-6363. Available at: [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 587-611. Available at: [Link]
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Kaur, H., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available at: [Link]
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Li, W., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Molecules, 26(11), 3369. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Nolan, S. P., et al. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(allyl)Cl Catalyst. Organic Letters, 11(13), 2844–2847. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available at: [Link]
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Goud, E. V., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. New Journal of Chemistry, 45(3), 1463-1473. Available at: [Link]
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Sharma, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(33), 29135–29151. Available at: [Link]
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Wang, Y., et al. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 27(19), 6299. Available at: [Link]
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Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. Available at: [Link]
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Le Coz, G., et al. (2018). Using the Sonogashira Reaction for Preparing a New Fragment Library based on the 3-alkynylimidazo[1,2-a]pyridine Scaffold. Current Organic Synthesis, 15(7), 996-1004. Available at: [Link]
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Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
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Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5564-5567. Available at: [Link]
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Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5480–5491. Available at: [Link]
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Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–393. Available at: [Link]
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Li, J., et al. (2014). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 4(2), 119-125. Available at: [Link]
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Introduction: The Privileged Scaffold in Modern Drug Discovery
An Application Guide to the Strategic Functionalization of the Imidazo[1,2-a]pyridine C3 Position
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] This nitrogen-containing heterocyclic system is a structural cornerstone in numerous marketed drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis treatment).[1][3][4] Its broad pharmacological relevance stems from its unique three-dimensional shape and its ability to engage in various biological interactions. The scaffold's value has driven extensive research into its synthesis and modification, with a particular focus on direct C-H functionalization to rapidly generate molecular diversity for drug discovery pipelines.[4][5][6]
Among the available positions for substitution, the C3 carbon is the most nucleophilic and kinetically favored site for electrophilic attack.[4][7] This inherent reactivity makes C3-functionalization a highly efficient strategy for elaborating the core structure. Introducing diverse functional groups at this position can profoundly influence a molecule's steric and electronic properties, thereby modulating its pharmacokinetic profile and biological activity. This guide provides an in-depth overview of key methodologies for C3-functionalization, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Core Methodologies for C3-Functionalization
The strategic introduction of various functionalities at the C3 position can be achieved through a range of chemical transformations. This section details field-proven protocols for halogenation, alkylation, arylation, and sulfenylation, explaining the underlying mechanisms that govern these reactions.
C3-Halogenation: Installing a Versatile Synthetic Handle
Direct halogenation of the imidazo[1,2-a]pyridine core is a fundamental transformation, installing a reactive handle at the C3 position that serves as a linchpin for subsequent cross-coupling reactions. Reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are commonly employed for this purpose.
Mechanistic Insight: Electrophilic Aromatic Substitution
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The electron-rich C3 position of the imidazo[1,2-a]pyridine ring attacks the electrophilic halogen source (e.g., Br⁺ from NBS). This forms a resonance-stabilized cationic intermediate, often called a Wheland intermediate. Subsequent deprotonation by a base, typically the succinimide anion, restores aromaticity and yields the C3-halogenated product.
Caption: Workflow for C3-Halogenation via Electrophilic Substitution.
Protocol: C3-Bromination of 2-Phenylimidazo[1,2-a]pyridine
This protocol describes a standard procedure for the selective bromination at the C3 position.
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.05 mmol, 1.05 equiv) portion-wise at 0 °C (ice bath).
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). To remove any unreacted bromine, add saturated aqueous Na₂S₂O₃ solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-bromo-2-phenylimidazo[1,2-a]pyridine.
| Entry | Substrate | Halogenating Agent | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | NBS | >95 |
| 2 | 2-Methylimidazo[1,2-a]pyridine | NBS | >95 |
| 3 | 2-Phenylimidazo[1,2-a]pyridine | NCS | ~90 |
| 4 | 2-Phenylimidazo[1,2-a]pyridine | NIS | >95 |
C3-Alkylation: Aza-Friedel-Crafts Three-Component Reaction
Introducing alkyl groups at the C3 position is critical for tuning lipophilicity and exploring structure-activity relationships. A modern and efficient method is the Y(OTf)₃-catalyzed three-component aza-Friedel–Crafts reaction, which combines an imidazo[1,2-a]pyridine, an aldehyde, and an amine to construct a C3-aminoalkyl substituent in a single step.[8][9] This approach offers high atom economy and operational simplicity.[8]
Mechanistic Insight: In Situ Iminium Ion Formation
The reaction is believed to proceed through one of two primary pathways.[8] In the more accepted pathway (Path I), the Lewis acid catalyst, Y(OTf)₃, activates the aldehyde, which then condenses with the amine to form an electrophilic iminium ion in situ. The nucleophilic C3 position of the imidazo[1,2-a]pyridine then attacks this iminium ion. The resulting intermediate loses a proton to yield the final C3-alkylated product.[8]
Caption: Mechanism of the Aza-Friedel-Crafts C3-Alkylation.
Protocol: Y(OTf)₃-Catalyzed Synthesis of 4-((2-phenylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine [8]
Materials:
-
2-Phenylimidazo[1,2-a]pyridine (1a)
-
p-Tolualdehyde (2a)
-
Morpholine (3a)
-
Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃)
-
Toluene
-
Standard laboratory glassware for reactions under a normal atmosphere
Procedure:
-
Reaction Setup: In an oven-dried reaction tube, combine 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), p-tolualdehyde (0.3 mmol, 1.5 equiv), morpholine (0.4 mmol, 2.0 equiv), and Y(OTf)₃ (10 mol%, 0.02 mmol).
-
Reaction Execution: Add toluene (1.0 mL) to the mixture. Seal the tube and place it in a preheated oil bath at 110 °C. Stir for 12 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue directly by silica gel column chromatography (eluting with a petroleum ether/ethyl acetate gradient) to obtain the desired C3-alkylated product.
| Entry | Aldehyde | Amine | Yield (%)[8] |
| 1 | p-Tolualdehyde | Morpholine | 93 |
| 2 | Benzaldehyde | Morpholine | 92 |
| 3 | 4-Chlorobenzaldehyde | Morpholine | 88 |
| 4 | p-Tolualdehyde | Thiomorpholine | 78 |
| 5 | p-Tolualdehyde | 4-Phenylpiperazine | 52 |
C3-Arylation: Visible-Light Photoredox Catalysis
The formation of C-C bonds via C3-arylation is a powerful tool for constructing complex molecules. While traditional metal-catalyzed cross-coupling reactions are effective, recent advances in visible-light photoredox catalysis offer a milder and more sustainable alternative.[3][10] This method often utilizes an organic photosensitizer to generate aryl radicals from diazonium salts, which then add to the C3 position.
Mechanistic Insight: Radical Addition Pathway
The proposed mechanism begins with the excitation of a photosensitizer (e.g., Eosin Y) by visible light.[3] The excited photosensitizer undergoes a single-electron transfer (SET) to the aryldiazonium salt, which then fragments to generate an aryl radical and dinitrogen gas. This highly reactive aryl radical adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine. The resulting radical intermediate is then oxidized, followed by deprotonation, to yield the C3-arylated product and regenerate the photocatalyst's ground state.
Protocol: Chlorophyll-Catalyzed C3-Arylation with Diazonium Salts [10]
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
4-Methoxyphenyldiazonium tetrafluoroborate
-
Chlorophyll (extracted or commercial)
-
Acetonitrile (MeCN)
-
Blue LED light source
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction vial, dissolve 2-phenylimidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), 4-methoxyphenyldiazonium tetrafluoroborate (0.6 mmol, 1.2 equiv), and a catalytic amount of chlorophyll in acetonitrile (2 mL).
-
Reaction Execution: Seal the vial and place it approximately 5 cm from a blue LED light source. Irradiate the mixture at room temperature with vigorous stirring for 12-24 hours.
-
Workup: Upon completion (monitored by TLC), dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-imidazo[1,2-a]pyridine derivative.
| Entry | Diazonium Salt | Yield (%)[10] |
| 1 | 4-Methoxyphenyldiazonium salt | 92 |
| 2 | 4-Methylphenyldiazonium salt | 88 |
| 3 | Phenyldiazonium salt | 85 |
| 4 | 4-Chlorophenyldiazonium salt | 82 |
C3-Sulfenylation: Direct C-H Bond Functionalization
The introduction of sulfur-containing moieties is a common strategy in medicinal chemistry to enhance biological activity. Direct C3-sulfenylation can be achieved under visible-light-induced conditions using thiols as the sulfur source, providing an efficient and atom-economical route to C3-thioether derivatives.[3]
Mechanistic Insight: Photoredox-Catalyzed Radical Pathway
This transformation is often catalyzed by a photosensitizer like Rose Bengal.[3] Upon irradiation, the excited photocatalyst oxidizes the thiol to a thiyl radical. This radical then adds to the C3 position of the imidazo[1,2-a]pyridine. The resulting radical cation intermediate is subsequently reduced and deprotonated to furnish the C3-sulfenylated product, completing the catalytic cycle.
Caption: Photocatalytic Cycle for C3-Sulfenylation.
Protocol: Rose Bengal-Catalyzed C3-Sulfenylation with Thiols [3]
Materials:
-
Imidazo[1,2-a]pyridine derivative
-
Thiol (e.g., thiophenol)
-
Rose Bengal
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (from air or an O₂ balloon)
-
Green LED light source
Procedure:
-
Reaction Setup: Add the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), thiol (0.3 mmol, 1.5 equiv), and Rose Bengal (2 mol%) to a reaction tube.
-
Reaction Execution: Add DMSO (1 mL) and seal the tube with an oxygen-filled balloon. Irradiate the mixture with a green LED lamp at room temperature for 10 hours.
-
Workup: After the reaction, dilute the mixture with water and extract with ethyl acetate.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the C3-sulfenylated imidazo[1,2-a]pyridine.
Conclusion and Future Perspectives
The C3 position of the imidazo[1,2-a]pyridine scaffold is a focal point for synthetic innovation, enabling the rapid diversification of this pharmaceutically vital core. The methodologies presented here—from classic electrophilic halogenation to modern, light-driven C-H functionalizations—provide researchers with a robust toolkit for molecular design. The ongoing evolution of synthetic chemistry continues to yield even more efficient, selective, and sustainable methods.[3][7] Future efforts will likely focus on late-stage functionalization of complex drug-like molecules, the development of enantioselective C3-functionalization reactions, and the expanded use of biocatalysis, further cementing the role of the imidazo[1,2-a]pyridine scaffold in the future of medicine.
References
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He, R., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]
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Li, M., et al. (2023). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]
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Akula, M., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. Available at: [Link]
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Deldari, S., et al. (2021). C3‐Functionalization of Imidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]
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Guchhait, G., et al. (2022). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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Yadav, P., et al. (2023). Development of C3‐alkylated imidazo[1,2‐a]pyridines, reactions of p‐QMs and overview of this work. ResearchGate. Available at: [Link]
-
Hajra, A., et al. (2018). Visible light-induced rose bengal-catalyzed C3 formylation of imidazo[1,2a]pyridines with tetramethylethylenediamine (TMEDA). MDPI. Available at: [Link]
-
Millbrook Chemicals. (n.d.). Exploring Heterocyclic Chemistry: The Importance of Imidazo[1,2-a]pyridine Scaffolds. Millbrook Chemicals. Available at: [Link]
-
Li, M., et al. (2023). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Semantic Scholar. Available at: [Link]
-
Kumar, A., et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available at: [Link]
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Singh, P., et al. (2017). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Available at: [Link]
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Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. Available at: [Link]
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Wang, X., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. Available at: [Link]
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Sravanthi, G., et al. (2021). C3‐Iodination of imidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]
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Guan, Y. & He, C. (2019). The C3 carbonylation of imidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]
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Deldari, S., et al. (2021). Synthesis of C3‐functionalized imidazo[1,2‐a]pyridines via three... ResearchGate. Available at: [Link]
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Hosseyni, S., et al. (2020). Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. New Journal of Chemistry. Available at: [Link]
-
Chen, J., et al. (2020). FeCl3−catalyzed C−3 functionalization of imidazo[1,2-a]pyridines with diazoacetonitrile under oxidant- and ligand-free conditions. ResearchGate. Available at: [Link]
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Barman, P. (2019). C3‐Sulfenylation of imidazo[1,2‐a]pyridines using thiols. ResearchGate. Available at: [Link]
-
Pieber, B., et al. (2024). Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
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Synthesis of Novel Kinase Inhibitors Using Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate: An Application Guide
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibitor Discovery
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its rigid, planar structure and synthetic tractability have made it a focal point in the design of novel kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of potent and selective kinase inhibitors is a major endeavor in modern drug discovery.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key building block, Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate , for the synthesis of a diverse library of potential kinase inhibitors. The strategic placement of the iodo group at the 3-position and the methyl ester at the 8-position offers orthogonal handles for a variety of palladium-catalyzed cross-coupling reactions and subsequent amide bond formations, enabling extensive structure-activity relationship (SAR) studies.[4][5] We will delve into the core synthetic strategies, provide detailed experimental protocols, and outline methods for the biological evaluation of the synthesized compounds against relevant kinase targets.
Strategic Importance of this compound
The choice of this compound as a starting material is predicated on its inherent chemical functionalities, which allow for a modular and divergent synthetic approach.
-
The 3-Iodo Group: This serves as a versatile handle for introducing a wide range of aryl, heteroaryl, and alkyl groups via well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[6][7][8][9] The 3-position of the imidazo[1,2-a]pyridine ring is often a key interaction point within the ATP-binding pocket of many kinases.
-
The 8-Carboxylate Group: The methyl ester at the 8-position provides a secondary point for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid and subsequently coupled with a variety of amines to generate a library of amides.[10][11] This position can be crucial for modulating the physicochemical properties of the final compounds, such as solubility and cell permeability, as well as for establishing additional interactions with the target kinase.
The combination of these two reactive sites allows for the systematic exploration of chemical space around the imidazo[1,2-a]pyridine core, a critical step in the optimization of kinase inhibitor potency and selectivity.
Synthetic Strategies and Protocols
This section details the primary synthetic transformations that can be employed to derivatize this compound. The following protocols are designed to be robust and adaptable to a range of substrates.
Core Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below, illustrating the divergent approach from the common intermediate.
Caption: Synthetic workflow for the generation of a diverse kinase inhibitor library.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between the 3-position of the imidazo[1,2-a]pyridine core and various aryl or heteroaryl boronic acids or esters.[6][7][8][12]
Protocol: Synthesis of Methyl 3-aryl-imidazo[1,2-a]pyridine-8-carboxylate Derivatives
-
Reaction Setup: To a microwave vial, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., Na₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., DME, toluene, or 1,4-dioxane) and water (typically 4:1 v/v).[6][13][14]
-
Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes, or alternatively, heat at 80-100 °C under an inert atmosphere for 12-24 hours.
-
Work-up: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | These catalysts are effective for a broad range of boronic acids. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | The choice of base can influence reaction rate and yield.[13][14] |
| Solvent | DME/H₂O, Toluene/H₂O | A biphasic system is often employed to facilitate the reaction. |
| Temperature | 80-120 °C | Higher temperatures can accelerate the reaction rate. |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne moiety at the 3-position, a common structural motif in kinase inhibitors.[15][16]
Protocol: Synthesis of Methyl 3-alkynyl-imidazo[1,2-a]pyridine-8-carboxylate Derivatives
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable solvent (e.g., THF or DMF).
-
Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and a base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature to 50 °C for 4-12 hours.
-
Work-up: After completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂/CuI | The combination of palladium and copper is standard for Sonogashira couplings.[15] |
| Base | Et₃N, DIPEA | The amine base also serves as a solvent in some cases. |
| Solvent | THF, DMF | Aprotic polar solvents are typically used. |
| Temperature | Room Temperature to 50 °C | The reaction is often efficient at mild temperatures. |
Buchwald-Hartwig Amination
This reaction allows for the formation of a C-N bond, introducing an amino group at the 3-position, which can act as a crucial hydrogen bond donor or acceptor.[9][17][18]
Protocol: Synthesis of Methyl 3-amino-imidazo[1,2-a]pyridine-8-carboxylate Derivatives
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv.), and a strong base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction Execution: Heat the mixture at 80-110 °C under an inert atmosphere for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | The choice of ligand is crucial for the efficiency of the amination.[17] |
| Base | Cs₂CO₃, NaOtBu | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are necessary. |
| Temperature | 80-110 °C | Elevated temperatures are typically needed to drive the reaction. |
Modification of the 8-Carboxylate Group
The methyl ester at the 8-position can be readily converted into a variety of amides.
Protocol: Hydrolysis and Amide Coupling
-
Hydrolysis: Dissolve the Methyl 3-substituted-imidazo[1,2-a]pyridine-8-carboxylate derivative in a mixture of THF and water. Add an excess of LiOH (3.0 equiv.) and stir at room temperature for 2-4 hours. Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the carboxylic acid.
-
Amide Coupling: Dissolve the resulting carboxylic acid (1.0 equiv.), the desired amine (1.1 equiv.), and a coupling agent (e.g., HATU or HBTU, 1.2 equiv.) in DMF. Add a non-nucleophilic base (e.g., DIPEA, 3.0 equiv.) and stir at room temperature for 6-12 hours. Dilute with ethyl acetate, wash with saturated NaHCO₃ solution, water, and brine. Dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC.
Biological Evaluation of Synthesized Inhibitors
Once a library of compounds has been synthesized, their biological activity must be assessed. This typically involves a tiered approach, starting with in vitro biochemical assays followed by cell-based assays.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. A variety of formats are available, including fluorescence-based assays and radiometric assays.[7][19][20]
General Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a common time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[19]
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate.
-
Kinase Reaction: Add the kinase enzyme and a biotinylated peptide substrate to the wells.
-
Initiation: Start the reaction by adding ATP.
-
Detection: After a set incubation period, stop the reaction and add a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-conjugated allophycocyanin (APC).
-
Measurement: Read the plate on a TR-FRET-compatible plate reader. The FRET signal is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Example Kinase Targets for Imidazo[1,2-a]pyridine Derivatives:
-
PI3K/mTOR: These kinases are central to cell growth and survival pathways and are frequently dysregulated in cancer.[21][22] Assays for these targets often utilize lipid substrates.[4][14]
-
DYRK1A/CLK1: These kinases are involved in neurodevelopment and cell cycle regulation.[2][3] Radiometric or fluorescence-based assays are commonly used to assess their activity.[6][20][23]
-
CDKs: Cyclin-dependent kinases are key regulators of the cell cycle and are attractive targets in oncology.[21]
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.[5][24][25] These assays can measure the downstream effects of kinase inhibition, such as changes in protein phosphorylation, cell proliferation, or apoptosis.
Protocol: Western Blot Analysis of Target Phosphorylation
-
Cell Culture and Treatment: Plate cancer cells (e.g., a cell line known to have an activated kinase pathway of interest) and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate. Also, probe for the total amount of the substrate and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the target protein.
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The Rise of Imidazo[1,2-a]pyridines: A New Frontier in Material Sciences
The unique photophysical properties of imidazo[1,2-a]pyridines, a class of nitrogen-containing heterocyclic compounds, have positioned them as a versatile scaffold in the development of advanced materials. Their inherent characteristics, including high fluorescence quantum yields, excellent thermal stability, and bipolar charge-transport capabilities, make them prime candidates for a range of applications, from vibrant organic light-emitting diodes (OLEDs) to highly sensitive chemical sensors. This guide provides an in-depth exploration of the application of imidazo[1,2-a]pyridines in material sciences, offering detailed application notes and protocols for researchers and professionals in the field.
At the Core of Innovation: The Imidazo[1,2-a]pyridine Scaffold
The remarkable versatility of the imidazo[1,2-a]pyridine core lies in its rigid, planar structure and the ease with which it can be functionalized. This allows for the fine-tuning of its electronic and photophysical properties to meet the specific demands of various applications. The strategic addition of electron-donating or electron-withdrawing groups can modulate the emission color, quantum yield, and charge transport characteristics of the resulting materials.[1]
Section 1: Illuminating the Future with Imidazo[1,2-a]pyridine-Based OLEDs
Imidazo[1,2-a]pyridine derivatives have emerged as exceptional candidates for the emissive layer in OLEDs, particularly for achieving high-efficiency deep-blue emission, a critical component for full-color displays and white lighting.[2][3] Their bipolar nature, allowing for the transport of both electrons and holes, contributes to balanced charge injection and recombination, leading to improved device performance.[4]
Application Note: Imidazo[1,2-a]pyridines as Emitters in OLEDs
The design of imidazo[1,2-a]pyridine-based emitters often involves the creation of donor-acceptor (D-A) architectures. In these systems, the imidazo[1,2-a]pyridine moiety can act as either the donor or the acceptor, depending on the nature of the substituents. This D-A structure facilitates intramolecular charge transfer (ICT), which is crucial for tuning the emission wavelength and enhancing electroluminescence efficiency.
For instance, cyano-substituted 2-phenylimidazo[1,2-a]pyridine derivatives have been successfully employed as deep-blue emitters.[2] The introduction of a cyano group helps to stabilize the lowest unoccupied molecular orbital (LUMO) and can restrain the formation of aggregates in the solid state, which often leads to fluorescence quenching.[2] Furthermore, non-doped OLEDs utilizing imidazo[1,2-a]pyridine-based luminogens have demonstrated impressive external quantum efficiencies (EQEs) and reduced efficiency roll-off at high brightness.[4][5]
The following table summarizes the performance of representative imidazo[1,2-a]pyridine-based OLEDs from recent literature.
| Emitter Codename | Host/Dopant | Max EQE (%) | Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |
| GBY-17 | Non-doped | 15.6 | 4420 | (0.23, 0.42) | [5] |
| GBY-18 | Non-doped | 10.9 | 2740 | (0.59, 0.38) | [5] |
| TPA-CN-PIP | Doped (3 wt%) | 6.9 | 2759 | (0.16, 0.08) | [2] |
| IP-DPPI | Doped (20 wt%) | 6.13 | >10000 | (0.153, 0.078) | [3] |
Protocol 1: Fabrication and Characterization of a Multilayer OLED
This protocol outlines the general steps for fabricating a multilayer OLED using vacuum thermal evaporation, a common technique for producing high-performance small-molecule OLEDs.[6]
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL) (e.g., 2-TNATA, NPB, imidazo[1,2-a]pyridine emitter, Alq3, LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system
-
Substrate cleaning solutions (e.g., acetone, isopropanol) and ultrasonic bath
-
Oxygen plasma cleaner
-
Characterization equipment: Spectroscopic ellipsometer, source measure unit, spectroradiometer
Caption: Workflow for OLED fabrication and characterization.
-
Substrate Cleaning:
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially at a base pressure of < 10⁻⁶ Torr. The deposition rate for organic materials is typically maintained at 1-2 Å/s.
-
Hole Injection Layer (HIL): e.g., 60 nm of 4,4′,4″-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)triphenylamine (2-TNATA).
-
Hole Transport Layer (HTL): e.g., 20 nm of N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): e.g., 30 nm of the synthesized imidazo[1,2-a]pyridine derivative. For doped devices, co-evaporate the host and dopant materials at a controlled ratio.
-
Electron Transport Layer (ETL): e.g., 20 nm of Tris(8-hydroxyquinolinato)aluminum (Alq3).
-
-
-
Cathode Deposition:
-
Deposit the electron injection layer and the cathode without breaking the vacuum.
-
Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF) at a deposition rate of 0.1 Å/s.
-
Cathode: e.g., 100 nm of Aluminum (Al) at a deposition rate of 5-10 Å/s.
-
-
-
Encapsulation:
-
Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodiode.
-
Record the electroluminescence (EL) spectra using a spectroradiometer.
-
Calculate the external quantum efficiency (EQE), power efficiency, and luminous efficiency from the J-V-L and EL data.
-
Section 2: Sensing the Unseen with Imidazo[1,2-a]pyridine-Based Fluorescent Probes
The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold makes it an excellent platform for the development of chemosensors. By incorporating specific recognition moieties, these compounds can be designed to exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a target analyte. This has led to the creation of highly sensitive and selective probes for the detection of various species, including metal ions and other biologically important molecules.[8][9]
Application Note: Fluorescent Sensing of Metal Ions
Imidazo[1,2-a]pyridine-based fluorescent sensors have shown great promise in the detection of metal ions such as Zn²⁺, Fe³⁺, and Hg²⁺.[8][9][10] The sensing mechanism often relies on processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or chelation-enhanced fluorescence (CHEF).
For example, a novel chemosensor based on imidazo[1,2-a]pyridine was designed for the detection of Zn²⁺.[10] Upon binding to Zn²⁺, the sensor exhibited a significant fluorescence enhancement due to the inhibition of the PET process and the promotion of the ICT process.[10] Similarly, fused imidazopyridine scaffolds have been developed for the dual detection of Fe³⁺ ('turn-on') and Hg²⁺ ('turn-off').[9]
The following table highlights the performance of some imidazo[1,2-a]pyridine-based fluorescent sensors.
| Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Solvent System | Reference |
| Zn²⁺ | ICT | 6.8 x 10⁻⁸ M | C₂H₅OH-H₂O (9:1, v/v) | [10] |
| Fe³⁺ | Turn-on | 4.0 ppb | Aqueous media | [9] |
| Hg²⁺ | Turn-off | 1.0 ppb | Aqueous media | [9] |
Protocol 2: Synthesis and Application of an Imidazo[1,2-a]pyridine-Based Fluorescent Sensor for Zn²⁺
This protocol provides a representative procedure for the synthesis of a 2-phenylimidazo[1,2-a]pyridine derivative and its application as a fluorescent sensor for Zn²⁺.
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Zinc chloride (ZnCl₂)
-
Other metal salts for selectivity studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, CuCl₂, etc.)
-
HEPES buffer
-
Spectrofluorometer
-
UV-Vis spectrophotometer
Caption: Workflow for sensor synthesis and application.
-
Synthesis of 2-phenylimidazo[1,2-a]pyridine:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.
-
Add sodium bicarbonate (1.5 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Fluorescence Titration for Zn²⁺ Sensing:
-
Prepare a stock solution of the synthesized sensor (e.g., 1 mM in DMSO).
-
Prepare a stock solution of ZnCl₂ (e.g., 10 mM in deionized water).
-
In a series of cuvettes, place a fixed concentration of the sensor in a buffered aqueous solution (e.g., 10 µM sensor in HEPES buffer, pH 7.4, with a small percentage of DMSO to ensure solubility).
-
Add increasing concentrations of the ZnCl₂ solution to the cuvettes.
-
Record the fluorescence emission spectrum of each solution after an equilibration time (e.g., 5 minutes) using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the sensor.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.
-
-
Selectivity Study:
-
Prepare stock solutions of various other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.) at the same concentration as the Zn²⁺ stock solution.
-
To separate solutions of the sensor, add a significant excess (e.g., 10 equivalents) of each metal ion.
-
Measure the fluorescence response and compare it to the response obtained with Zn²⁺ to assess the selectivity.
-
-
Determination of the Limit of Detection (LOD):
-
The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor solution without Zn²⁺) and k is the slope of the linear portion of the fluorescence intensity vs. [Zn²⁺] plot at low concentrations.
-
Conclusion and Future Outlook
The field of imidazo[1,2-a]pyridine-based materials is rapidly expanding, driven by the continuous development of new synthetic methodologies and a deeper understanding of their structure-property relationships.[11][12] The applications highlighted in this guide for OLEDs and fluorescent sensors represent just the tip of the iceberg. Future research is expected to explore their potential in other areas of material science, such as organic solar cells, two-photon absorption materials for bioimaging and data storage, and stimuli-responsive materials. The versatility of the imidazo[1,2-a]pyridine scaffold ensures that it will remain a key player in the design of next-generation functional organic materials.
References
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Gauravi Yashwantrao, Mahesh Poojary, Amar Verma, Chinmay Thakkar, Anjali Tripathi, Purav Badani, Sangita Bose, and Satyajit Saha. Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. Journal of Materials Chemistry C. [Link][4][5]
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P. Rajamalli, S. S. R. K. C. Yamajala, P. T. Chou, and J. S. K. Naga. Imidazo[1,2-a]pyridine based deep-blue emitter: effect of donor on the optoelectronic properties. Journal of Materials Chemistry C, 2017, 5, 8161-8169. [Link][2]
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Rationally designed imidazo[1,2- a ]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. Journal of Materials Chemistry C. [Link][4]
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Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. Semantic Scholar. [Link][11]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link][12]
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A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr. [Link][1]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
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Imidazo[1,2-a]pyridine as an Electron Acceptor to Construct High-Performance Deep-Blue Organic Light-Emitting Diodes with Negligible Efficiency Roll-Off. PubMed. [Link][3]
-
A novel fluorescent sensor based on Imidazo[1,2-a]pyridine for Zn2+. ResearchGate. [Link][8]
-
Suman Srivastava, Neha Thakur, Ashutosh Singh, Poonam Shukla, Vipin Kumar Maikhuri, Neha Garg, Ashok Prasad, and Rampal Pandey. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 2019, 9, 30035-30040. [Link][9]
-
C3‐Functionalization of Imidazo[1,2‐a]pyridines. ResearchGate. [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
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An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics. [Link]
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A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Publishing. [Link][10]
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Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. ResearchGate. [Link]
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
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Novel Materials for OLEDs. Justus-Liebig-Universität Gießen. [Link]
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(PDF) Theoretical studies of the suitability of imidazoly-pyridine as bidentate ligands for copper redox couples in the Dye Sensitized Solar Cell (DSSC) application. ResearchGate. [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
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Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. [Link]
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Vacuum Deposited OLED Production and Characterization | Protocol Preview. YouTube. [Link][7]
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Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. ResearchGate. [Link][6]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [Link]
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Application Notes and Protocols for the Development of Anticancer Agents from Imidazo[1,2-a]pyridine Scaffolds
Introduction: The Privileged Scaffold in Oncology
The imidazo[1,2-a]pyridine (IP) is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold." Its rigid, planar structure and rich electron density make it an ideal framework for interacting with a multitude of biological targets. This has led to its investigation for a wide range of therapeutic applications, but its potential in oncology is particularly noteworthy.[1][2] The versatility of the IP core allows for chemical modifications at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve high potency and selectivity against cancer-specific targets.[2]
Derivatives of this scaffold have been shown to combat cancer through a variety of mechanisms, including the inhibition of critical cellular pathways that govern cell division, proliferation, and survival.[3][4] As cancer continues to present challenges like drug resistance and treatment-related toxicities, the development of novel, target-based agents is paramount.[1][2] The imidazo[1,2-a]pyridine scaffold represents a hopeful and highly fruitful starting point for the discovery of next-generation anticancer therapeutics.[3][5] This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic analysis of IP-based anticancer agents, designed for researchers and drug development professionals in the field.
Core Mechanisms of Anticancer Activity
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating a diverse range of molecular targets. Understanding these mechanisms is crucial for the rational design of new and more effective compounds.
-
Kinase Inhibition : A primary mechanism of action for many IP derivatives is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway : This signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Numerous IP derivatives have been developed as potent dual inhibitors of PI3K and mTOR, effectively shutting down this pro-tumorigenic pathway and inducing apoptosis.[1][2][6]
-
c-Met Inhibition : The receptor tyrosine kinase c-Met and its ligand HGF are implicated in tumor growth, invasion, and metastasis. Selective IP-based c-Met inhibitors have been identified that block downstream signaling and show significant tumor growth inhibition in preclinical models.[4][7]
-
Other Kinases : Other important kinases targeted by IP compounds include Cyclin-Dependent Kinases (CDKs), which control the cell cycle, and growth factor receptors like VEGFR and EGFR, which are involved in angiogenesis and cell proliferation.[4][5]
-
-
Tubulin Polymerization Inhibition : The microtubule network is essential for cell division, making it an attractive target for chemotherapy. Certain IP derivatives function as microtubule-destabilizing agents, binding to tubulin and preventing its polymerization into microtubules.[8] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1][2][4]
-
Covalent Inhibition : A novel strategy involves designing IP derivatives that can form a covalent bond with their target protein. This approach has been successfully applied to develop inhibitors of KRAS G12C, a previously "undruggable" oncogenic mutant, demonstrating the scaffold's utility in creating highly potent and specific anticancer agents.[9]
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway and the intervention points for IP-based inhibitors.
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Protocol for Gram-Scale Synthesis of Imidazo[1,2-a]pyridine Derivatives: A Detailed Guide
An Application Note from Gemini Synthesis Group
Abstract
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold renowned for its prevalence in a wide array of pharmaceuticals and functional materials.[1][2] Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, leading to the development of blockbuster drugs such as Zolpidem (anxiolytic) and Alpidem (hypnotic).[3][4] The increasing demand for these derivatives necessitates robust, scalable, and efficient synthetic protocols. This application note provides a comprehensive, field-tested guide for the gram-scale synthesis of imidazo[1,2-a]pyridines, designed for researchers, chemists, and drug development professionals. We present a detailed, step-by-step protocol for the classic condensation reaction between 2-aminopyridines and α-haloketones, a method prized for its reliability and scalability. Furthermore, this guide explains the underlying reaction mechanism, offers practical insights into process optimization and troubleshooting, and includes essential safety protocols to ensure a self-validating and safe experimental execution.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are fused bicyclic aromatic heterocycles that exhibit a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and analgesic properties.[5][6] This versatility stems from the scaffold's ability to act as a bioisostere for purines and indoles, allowing it to interact with a multitude of biological targets.[2] The development of drugs like Zolpidem and Saripidem underscores the therapeutic importance of this chemical class.[7]
Synthetically, numerous strategies have been developed to construct this ring system, ranging from classic condensation reactions to modern multicomponent and metal-catalyzed C-H functionalization approaches.[8][9] While methods like the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction offer high efficiency and atom economy, the traditional two-component condensation of a 2-aminopyridine with an α-halocarbonyl compound remains a highly dependable and straightforward route for large-scale preparations.[5][10] This protocol focuses on the latter, providing a detailed blueprint for producing multi-gram quantities of a representative derivative.
Reaction Principle and Mechanism
The synthesis proceeds via a sequential SN2 alkylation followed by an intramolecular cyclocondensation. This classic route, often referred to as the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis, is mechanistically straightforward and high-yielding.
Causality of the Mechanism:
-
Initial Alkylation: The more nucleophilic endocyclic nitrogen atom of the 2-aminopyridine (pKa of the conjugate acid is ~6.8) initiates a nucleophilic attack on the electrophilic α-carbon of the haloketone. This is a standard SN2 displacement of the bromide ion, forming an N-(2-oxoalkyl)-2-aminopyridinium salt intermediate.[10]
-
Intramolecular Cyclization: The exocyclic amino group, now positioned correctly, acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This step forms a five-membered hemiaminal intermediate.
-
Dehydration: The hemiaminal intermediate readily undergoes acid- or base-catalyzed dehydration, eliminating a molecule of water to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
Caption: Reaction mechanism for imidazo[1,2-a]pyridine synthesis.
Detailed Gram-Scale Experimental Protocol
This protocol details the synthesis of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine , a key precursor to the drug Zolpidem, on a 10-gram scale.[4][11]
Materials and Equipment
-
Chemicals:
-
2-Amino-5-methylpyridine (≥98%)
-
2-Bromo-1-(p-tolyl)ethan-1-one (≥97%)
-
Sodium Bicarbonate (NaHCO₃, ≥99.5%)
-
Ethanol (95% or absolute)
-
Ethyl Acetate (EtOAc, ACS grade)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
-
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (1 L)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
-
Reagent Quantities and Stoichiometry
| Reagent | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 2-Amino-5-methylpyridine | 108.14 | 0.0925 | 1.0 | 10.0 g |
| 2-Bromo-1-(p-tolyl)ethan-1-one | 213.08 | 0.1017 | 1.1 | 21.67 g |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 0.1850 | 2.0 | 15.54 g |
| Ethanol | - | - | - | 250 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a glass stopper. Place the flask in a heating mantle.
-
Charging Reagents: To the flask, add 2-amino-5-methylpyridine (10.0 g), 2-bromo-1-(p-tolyl)ethan-1-one (21.67 g), sodium bicarbonate (15.54 g), and ethanol (250 mL).
-
Expert Insight: Sodium bicarbonate acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product and preventing the formation of hydrobromide salts of the starting amine. Using a slight excess of the α-bromoketone ensures complete consumption of the limiting 2-aminopyridine.
-
-
Reaction Execution:
-
Begin stirring the mixture to form a suspension.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) using the heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the 2-aminopyridine spot indicates reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 200 mL of deionized water and 200 mL of ethyl acetate. Stir vigorously for 10 minutes.
-
Transfer the mixture to a 1 L separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine.
-
Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again using the rotary evaporator to obtain the crude product as a solid.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (approximately 50-70 mL) to dissolve the solid completely. If needed, gently heat the mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the product under vacuum to a constant weight.
-
Expected Yield: 17.5 - 19.5 g (80-90%).
-
Appearance: Off-white to pale yellow crystalline solid.
-
-
Product Characterization:
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The analytical data should be consistent with literature values.
-
Experimental Workflow Diagram
Caption: Gram-scale synthesis and purification workflow.
Safety and Handling Precautions
-
General: Conduct all operations within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).
-
Reagent Hazards:
-
α-Bromoacetophenones: These are lachrymators and skin irritants. Avoid inhalation of dust and direct contact with skin and eyes.
-
2-Aminopyridine derivatives: Can be toxic if ingested or absorbed through the skin.
-
Solvents: Ethanol and ethyl acetate are flammable. Ensure no ignition sources are near the experimental setup.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive α-bromoketone (decomposed).2. Insufficient heating/reaction time.3. Base is not effective or absent. | 1. Use freshly prepared or properly stored α-bromoketone.2. Ensure proper reflux temperature and extend reaction time, monitoring by TLC.3. Check the base and ensure 2 equivalents are used. |
| Incomplete Reaction | 1. Poor solubility of starting materials.2. Short reaction time. | 1. Consider a co-solvent like DMF in small amounts, but be aware of higher boiling points.2. Continue reflux until the limiting reagent is consumed. |
| Product Fails to Crystallize | 1. Solution is too dilute.2. Presence of impurities inhibiting crystallization. | 1. Concentrate the solution further.2. Try adding a seed crystal or scratching the inside of the flask. If it still fails, purify by column chromatography. |
| Product is an Oil | Impurities are depressing the melting point. | Re-purify the product. An additional wash of the organic layer during workup may help. If necessary, use column chromatography for purification. |
Alternative Green & Efficient Strategy: One-Pot Multicomponent Synthesis
For laboratories looking to enhance efficiency and align with green chemistry principles, one-pot multicomponent reactions (MCRs) are an excellent alternative. The A³-coupling reaction, for instance, combines a 2-aminopyridine, an aldehyde, and a terminal alkyne in the presence of a copper catalyst to build the imidazo[1,2-a]pyridine core in a single step.[12][13][14]
Advantages of MCRs:
-
High Atom Economy: Most atoms from the starting materials are incorporated into the final product.
-
Operational Simplicity: Reduces the number of synthetic steps, workups, and purifications.
-
Reduced Waste: Fewer solvents and reagents are used compared to multi-step syntheses.
This approach is particularly powerful for generating diverse chemical libraries and has been successfully applied to the gram-scale synthesis of drug molecules like Alpidem.[12][15]
Conclusion
This application note provides a validated and detailed protocol for the gram-scale synthesis of imidazo[1,2-a]pyridine derivatives. The classic two-component condensation method is highlighted for its robustness, scalability, and high yields. By following the step-by-step guide, adhering to safety precautions, and utilizing the troubleshooting tips, researchers can confidently and reliably produce significant quantities of these valuable compounds for further investigation in drug discovery and materials science.
References
-
G. S. K. K. Reddy, et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Online]. Available: [Link][8]
-
A. A. K. El-Remaily, et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 68, 00014. [Online]. Available: [Link][2]
-
V. Kurteva, et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213–35227. [Online]. Available: [Link][9][10]
-
M. Mishra, et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Online]. Available: [Link][3]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Online]. Available: [Link][13]
-
Y. Sumalatha, et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKAT USA, Inc. [Online]. Available: [Link][4]
-
N. T. Chung, et al. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction. Letters in Organic Chemistry. [Online]. Available: [Link][16]
-
S. M. Ali, et al. (2018). Heterogeneous Copper-Catalyzed Cascade Three-Component Reaction Towards Imidazo[1,2-a]pyridines: Efficient and Practical One-Pot Synthesis of Alpidem. ResearchGate. [Online]. Available: [Link][12]
-
A. Gioiello, et al. (2020). The Medicinal Chemistry in the Era of Machines and Automation: Recent Advances in Continuous Flow Technology. ResearchGate. [Online]. Available: [Link][17]
-
L. D. S. Santos, et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. [Online]. Available: [Link][5]
-
R. G. de la Cruz, et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Online]. Available: [Link][18]
-
A. D. G. de la Torre, et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc. [Online]. Available: [Link][6]
-
S. Samanta, et al. (2021). Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a]pyridine and its late stage functionalization. ResearchGate. [Online]. Available: [Link][15]
-
A. S. Kumar, et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Online]. Available: [Link][14]
-
A. S. Iyengar, et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Online]. Available: [Link][7]
-
S. P. Allu, et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. [Online]. Available: [Link][19]
-
I. D. G. Watson, et al. (2015). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry. [Online]. Available: [Link][20]
-
P. Sun, et al. (2019). One-Pot Synthesis of C3-Alkylated Imidazopyridines from α-Bromocarbonyls under Photoredox Conditions. ResearchGate. [Online]. Available: [Link][11]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic procedure. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as the target compound, are crucial intermediates for further functionalization.[1][2][3] This guide aims to provide practical, experience-driven insights to overcome common challenges and optimize your synthetic outcomes.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Symptoms:
-
Thin-Layer Chromatography (TLC) analysis shows significant amounts of starting material remaining.
-
Mass spectrometry of the crude product does not show the expected molecular ion peak for this compound (m/z 303.07).[4]
-
Isolation of a minimal amount of the desired product after purification.
Potential Causes & Solutions:
-
Inefficient Iodination: The electrophilic iodination of the imidazo[1,2-a]pyridine core at the C3 position is a critical step.[5][6]
-
Causality: The reactivity of the iodinating agent and the reaction conditions play a pivotal role. Milder reagents or suboptimal temperatures may lead to incomplete conversion.
-
Solution:
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a commonly used and effective reagent for this transformation due to its selectivity and milder reaction conditions compared to molecular iodine.[7][8] If using molecular iodine (I₂), the addition of an oxidant like tert-butyl hydroperoxide (TBHP) can enhance its electrophilicity.[5][9]
-
Solvent Selection: Acetonitrile (ACN) or Dichloromethane (DCM) are suitable solvents for reactions involving NIS.[8] For I₂-mediated reactions, ethanol can be an effective green solvent.[5][9]
-
Temperature and Reaction Time: Ensure the reaction is conducted at the optimal temperature. For NIS, reactions are often run at room temperature to 50°C. Monitor the reaction progress by TLC until the starting material is consumed.
-
-
-
Degradation of Starting Material or Product:
-
Causality: The imidazo[1,2-a]pyridine ring system can be sensitive to strongly acidic or basic conditions, as well as prolonged exposure to high temperatures.
-
Solution:
-
pH Control: Maintain a neutral or slightly acidic reaction medium. If using an iodinating agent that generates acidic byproducts, consider adding a non-nucleophilic base like sodium bicarbonate to buffer the reaction.
-
Temperature Management: Avoid excessive heating. If the reaction is sluggish at lower temperatures, consider a more reactive iodinating agent rather than drastically increasing the temperature.
-
-
-
Impure Starting Materials:
-
Causality: The purity of the starting Methyl imidazo[1,2-a]pyridine-8-carboxylate is crucial. Impurities can interfere with the reaction or lead to the formation of side products.
-
Solution:
-
Purification of Starting Material: Purify the starting ester by column chromatography or recrystallization before proceeding with the iodination step.
-
Characterization: Confirm the identity and purity of the starting material using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Problem 2: Formation of Multiple Products (Side Reactions)
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting material and the desired product.
-
Mass spectrometry reveals unexpected molecular ion peaks.
Potential Side Reactions & Mitigation Strategies:
-
Di-iodination:
-
Causality: The imidazo[1,2-a]pyridine ring is electron-rich, and under forcing conditions, a second iodine atom can be introduced at other positions on the pyridine or imidazole ring.
-
Solution:
-
Stoichiometry of Iodinating Agent: Use a controlled amount of the iodinating agent (typically 1.0 to 1.2 equivalents). Adding the reagent portion-wise can also help to control the reaction.
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the mono-iodinated product is the major component.
-
-
-
Oxidation of the Imidazo[1,2-a]pyridine Ring:
-
Causality: Some iodinating reagents, or the use of co-oxidants, can lead to the oxidation of the heterocyclic core, especially with prolonged reaction times or elevated temperatures.[10]
-
Solution:
-
-
Reaction with Solvent:
-
Causality: In some cases, the solvent can participate in side reactions, particularly if it is nucleophilic.
-
Solution:
-
Aprotic Solvents: Use non-nucleophilic, aprotic solvents like DCM, ACN, or THF.[8]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of the starting material, Methyl imidazo[1,2-a]pyridine-8-carboxylate?
A1: A common and effective method involves the cyclocondensation of 2-aminonicotinic acid methyl ester with an α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde.[1] The reaction is typically carried out in a solvent like ethanol under reflux.[11]
Q2: How can I effectively purify the final product, this compound?
A2: Purification is typically achieved through flash column chromatography on silica gel. A gradient elution system using a mixture of hexanes and ethyl acetate is often effective. The progress of the separation can be monitored by TLC.
Q3: Are there any specific safety precautions I should take when working with N-Iodosuccinimide (NIS)?
A3: Yes, NIS is a light-sensitive and moisture-sensitive solid.[8] It should be stored in a dark, dry container.[7] It is also an irritant, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[8] All manipulations should be performed in a well-ventilated fume hood.
Q4: Can I use other halogenating agents, such as N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), for this reaction?
A4: While NBS and NCS are effective for bromination and chlorination of the C3 position of imidazo[1,2-a]pyridines, they will not yield the desired iodo-derivative.[11] The choice of halogenating agent is specific to the desired halogen to be incorporated.
Q5: What are some common characterization techniques to confirm the structure of this compound?
A5: The structure of the final product should be confirmed by a combination of spectroscopic methods:
-
¹H NMR: Look for the disappearance of the proton signal at the C3 position and characteristic shifts in the aromatic protons.
-
¹³C NMR: Expect a downfield shift for the C3 carbon due to the attachment of the iodine atom.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the product (C₉H₇IN₂O₂) should be observed.[4]
-
Infrared (IR) Spectroscopy: Characteristic peaks for the ester carbonyl group and the aromatic rings should be present.
III. Experimental Protocols & Data
Protocol 1: Synthesis of Methyl imidazo[1,2-a]pyridine-8-carboxylate
-
To a solution of 2-aminonicotinic acid methyl ester (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 50% in water).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes:ethyl acetate gradient) to afford Methyl imidazo[1,2-a]pyridine-8-carboxylate.
Protocol 2: Iodination of Methyl imidazo[1,2-a]pyridine-8-carboxylate
-
Dissolve Methyl imidazo[1,2-a]pyridine-8-carboxylate (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes:ethyl acetate gradient) to yield this compound as a solid.[12][13]
| Compound | Molecular Formula | Molecular Weight | Expected m/z [M+H]⁺ |
| Methyl imidazo[1,2-a]pyridine-8-carboxylate | C₉H₈N₂O₂ | 176.17 | 177.06 |
| This compound | C₉H₇IN₂O₂ | 302.07 | 302.96 |
Table 1: Key Compound Properties
IV. Visualizing the Reaction and Troubleshooting Logic
Caption: Troubleshooting workflow for low yield issues.
Caption: Common side reactions and mitigation strategies.
V. References
-
Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. Journal of Combinatorial Chemistry. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. [Link]
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. [Link]
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. [Link]
-
N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Pharmaffiliates. [Link]
-
N-Iodosuccinimide. Grokipedia. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
-
C3‐Iodination of imidazo[1,2‐a]pyridines. ResearchGate. [Link]
-
Reaction of N-iodosuccinimide with secondary alcohols. The Journal of Organic Chemistry. [Link]
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. [Link]
-
N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]
-
Synthesis of 3-methylthioimidazo[1,2-a]pyridines derivatives. ResearchGate. [Link]
-
3-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester, 98% Purity, C9H7IN2O2, 1 gram. CP Lab Safety. [Link]
-
Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. [Link]
-
Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. ResearchGate. [Link]
-
Synthesis of functionalized pyridinium salts bearing a free amino group. ARKAT USA, Inc.[Link]
Sources
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scbt.com [scbt.com]
- 5. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. calibrechem.com [calibrechem.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. calpaclab.com [calpaclab.com]
- 13. Methyl 3-iodoiMidazo[1,2-a]pyridine-7-carboxylate | 1009378-93-1 [amp.chemicalbook.com]
Technical Support Center: Purification of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Welcome to the technical support guide for the chromatographic purification of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate. This molecule, a key intermediate in pharmaceutical research and drug development, presents unique purification challenges due to its heterocyclic nature and halogen substitution.[1][2] This guide is structured to provide practical, experience-driven solutions to common issues encountered in the lab, moving from method development to advanced troubleshooting.
Section 1: Frequently Asked Questions (FAQs) & Method Development
This section addresses preliminary questions and foundational steps that are crucial for a successful purification. Proper method development using Thin Layer Chromatography (TLC) is the bedrock of a predictable and efficient column separation.
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
A1: The molecule's behavior on silica gel is dictated by several features:
-
Imidazo[1,2-a]pyridine Core: This fused heterocyclic system contains two nitrogen atoms. The pyridine nitrogen is weakly basic, while the imidazole nitrogen's lone pair is part of the aromatic π-system. The pyridine nitrogen, however, can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, which can lead to significant peak tailing.[3]
-
Methyl Ester Group (-COOCH₃): This is a polar functional group that increases the compound's affinity for the polar stationary phase (silica gel).
-
Iodo Group (-I): The iodine atom at the 3-position increases the molecular weight (approx. 302.07 g/mol ) and can make the C-I bond susceptible to cleavage on highly active surfaces, although this is less common than with other halogens.[4] It is prudent to test for stability.[5][6]
Q2: How do I select an appropriate solvent system using TLC?
A2: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[7] This Rf value typically ensures that the compound elutes from the column in a reasonable volume of solvent without being too close to the solvent front (where separation is poor) or sticking to the column indefinitely.
-
Initial Screening: Start with a binary mixture of a non-polar and a polar solvent. Common choices for compounds of intermediate polarity like this include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[8][9]
-
Adjusting Polarity:
-
If the spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in hexane).
-
If the spot moves with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of the polar solvent.
-
-
Addressing Tailing: If you observe significant tailing on the TLC plate, it's a strong indicator of issues on a larger column. Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol, to your eluent.[5] This deactivates the acidic silica sites, leading to sharper spots.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel 60 F254 TLC plates | Standard for normal-phase chromatography.[10][11] |
| Starting Solvents | Hexane/Ethyl Acetate (e.g., start at 7:3 v/v) | Good for moderately polar compounds.[8] |
| Dichloromethane/Methanol (e.g., start at 9.5:0.5 v/v) | Stronger eluent for more polar compounds. | |
| Target Rf | 0.2 - 0.3 | Optimal for column chromatography separation.[7] |
| Visualization | UV light at 254 nm | The aromatic system is a strong chromophore.[8] |
Q3: My compound appears to degrade on the TLC plate. What should I do?
A3: Degradation on silica is a known issue for sensitive compounds.[5][6] To confirm this, run a 2D TLC:
-
Spot the compound on the corner of a TLC plate and run it in a chosen solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and run it again in the same solvent system.
-
If the compound is stable, it will appear as a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica surface.
If degradation is confirmed, consider switching to a less acidic stationary phase like neutral or basic alumina .[12][13][14] Alternatively, you can use silica gel that has been "deactivated" by pre-treating it with a basic modifier like triethylamine.
Section 2: Troubleshooting Guide for Column Chromatography
This section is formatted to quickly diagnose and solve problems during the purification process.
dot
Caption: Troubleshooting Decision Tree for Chromatography.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound is not eluting from the column. | 1. Eluent is not polar enough: Your chosen solvent system lacks the strength to displace the compound from the silica.[5]2. Compound decomposed: The compound may be unstable to the silica gel over the extended time of a column run.[5]3. Poor solubility at origin: The compound may have precipitated at the top of the column upon loading if the loading solvent was not compatible with the mobile phase. | 1. Increase eluent polarity: Gradually increase the percentage of the polar solvent. If you started with 10% Ethyl Acetate in Hexane, try moving to 15%, then 20%. A step or linear gradient is often more effective than running isocratically.[15]2. Test for stability: Collect a small amount of the silica from the top of the column, extract with a strong solvent (e.g., Methanol), and analyze by TLC or LC-MS to see if the compound is present or has degraded.3. Use dry loading: Pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column. This prevents solubility issues.[16] |
| Poor separation between the product and impurities. | 1. Inappropriate solvent system: The eluent is not providing differential migration for the components.[15]2. Column overloading: Too much sample has been loaded for the amount of silica, exceeding the column's capacity.[7]3. Poor column packing: Channels, cracks, or an uneven surface in the silica bed lead to band broadening and mixing. | 1. Re-optimize with TLC: Find a solvent system that gives a larger ΔRf between your product and the impurity. For flash chromatography, a shallower gradient often improves resolution.[15]2. Reduce the load: A general rule is to load 1-10% of the silica gel's weight (e.g., 400-4000 mg of crude on a 40 g column). For difficult separations, use a ratio closer to 1:100 (sample:silica).[7]3. Repack the column: Ensure the silica bed is compact, level, and free of air bubbles. A layer of sand on top can help prevent disturbance during solvent addition.[16] |
| Product elutes as a broad, tailing peak. | 1. Strong acid-base interaction: The basic nitrogen on the imidazopyridine ring is interacting strongly with acidic silanol groups.[17]2. Loading with a too-strong solvent: Dissolving the sample in a very polar solvent can cause the band to spread at the origin. | 1. Add a basic modifier: As with TLC, add 0.5-1% triethylamine or another amine base to your mobile phase to mask the acidic sites and improve peak shape.[5]2. Use the dry loading technique: This is the most effective way to ensure a tight initial band.[16]3. Switch to alumina: Neutral or basic alumina will not have the acidic sites that cause this interaction.[12] |
Section 3: Experimental Protocols
These protocols provide a detailed, step-by-step guide for the purification workflow. Flash chromatography is highly recommended for its speed and efficiency in drug discovery settings.[7][12][15][18]
Protocol 1: Flash Column Chromatography Purification
This protocol assumes a solvent system has been determined by TLC (e.g., Hexane:Ethyl Acetate with 0.5% TEA) where the product has an Rf of ~0.25.
dot
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. welch-us.com [welch-us.com]
- 4. scbt.com [scbt.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. iajps.com [iajps.com]
- 13. selekt.biotage.com [selekt.biotage.com]
- 14. Synthesis of cis-C-iodo-N-tosyl-aziridines using diiodomethyllithium: reaction optimization, product scope and stability, and a protocol for selection of stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 18. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
Challenges in Sonogashira coupling with electron-rich heteroaryls
Technical Support Center: Sonogashira Coupling Reactions
A Specialist Guide for Navigating Challenges with Electron-Rich Heteroaryl Substrates
Prepared by: Your Senior Application Scientist
Welcome to the dedicated support center for researchers navigating the complexities of the Sonogashira cross-coupling reaction, with a specific focus on electron-rich heteroaryl halides. This guide is structured to provide not just procedural steps, but a deep, mechanistically-grounded understanding of the common pitfalls and their solutions. We recognize that substrates like indoles, pyrroles, furans, and thiophenes are cornerstones of medicinal chemistry and materials science, yet their electronic nature presents unique and often frustrating challenges to this powerful C-C bond-forming reaction.
This resource is designed as a dynamic troubleshooting guide. We will begin with high-level Frequently Asked Questions (FAQs) for quick problem identification, followed by an in-depth, scenario-based troubleshooting section. We will then provide validated, step-by-step protocols and visual guides to empower you in the lab.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with an electron-rich heteroaryl bromide (e.g., 2-bromoindole) is giving very low to no yield. What is the primary reason for this failure?
A1: The most common culprit is the slow rate of the oxidative addition step.[1] The Sonogashira catalytic cycle's rate-limiting step is often the insertion of the Pd(0) catalyst into the aryl-halide bond.[1][2] Electron-rich systems increase the electron density on the carbon atom of the C-X bond, which disfavors the oxidative addition by the electron-rich Pd(0) center.[2][3] This electronic repulsion slows the reaction dramatically compared to electron-poor or neutral aryl halides. For aryl bromides and especially chlorides, this activation barrier can be too high to overcome under standard conditions.[4][5]
Q2: My reaction mixture is consumed, but the main product is the symmetrical diyne from alkyne homocoupling. How can I prevent this?
A2: This side reaction is the Glaser-Hay coupling, an oxidative dimerization of terminal alkynes.[4][6] It is almost always promoted by two factors: the presence of the copper(I) co-catalyst and trace amounts of oxygen.[7][8] To minimize it, you must first ensure your reaction is performed under a strictly inert atmosphere; all solvents and liquid reagents must be rigorously degassed.[9] If homocoupling persists, the most effective solution is to switch to a copper-free Sonogashira protocol .[10][11] While copper's role is to facilitate the transmetalation step, its elimination is often essential for clean reactions with sensitive substrates where homocoupling is rapid.[4][6]
Q3: The reaction starts, but then the mixture turns black and stalls, leaving unreacted starting material. What does this indicate?
A3: The formation of a black precipitate is typically palladium black, resulting from the decomposition and aggregation of the active Pd(0) catalyst.[12][13] This can be caused by several factors:
-
High Temperatures: While heat is often required to drive the sluggish oxidative addition with electron-rich substrates, excessive temperatures can accelerate catalyst decomposition.[14]
-
Ligand Instability or Dissociation: The phosphine ligand may be oxidizing or dissociating from the metal center, leaving unstable, "ligandless" palladium to aggregate.
-
Substrate Coordination: The heteroatoms (N, S, O) within your substrate can act as ligands themselves, coordinating to the palladium center and altering its catalytic activity or promoting decomposition pathways.[13]
The solution involves using more robust catalyst systems, such as those with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which form more stable complexes with the palladium center.[3][6][15]
Q4: I am using an iodo-heteroarene, which should be reactive, but the yield is still poor. What else could be going wrong?
A4: While aryl iodides are significantly more reactive than bromides, failure can still occur.[4] Beyond the issues mentioned above (homocoupling, catalyst decomposition), consider the following:
-
Base Incompatibility: The choice of base is critical. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) also serves as a solvent and reducing agent for any Pd(II) precatalyst.[4] However, it may not be basic enough, or it could be interacting negatively with your substrate. An inorganic base like Cs₂CO₃ or K₂CO₃ can be more effective, particularly in copper-free protocols.[16][17]
-
Poor Reagent Quality: Ensure your palladium catalyst is from a reliable source and has been stored properly. Amine bases should be distilled, as oxidation products can inhibit catalysis.[12] Solvents must be anhydrous and thoroughly deoxygenated.
In-Depth Troubleshooting Guide
This section addresses specific experimental outcomes with a structured analysis of cause and actionable solutions.
Scenario 1: No Reaction or Conversion Below 20%
Observation: TLC/LC-MS analysis shows predominantly unreacted heteroaryl halide and some alkyne starting material, even after prolonged heating.
-
Primary Suspect: Insufficiently active catalyst system for the sluggish oxidative addition step.
-
Underlying Chemistry: The Pd(0)L₂ complex is struggling to insert into the electron-rich C-X bond. Standard ligands like PPh₃ are often not electron-donating enough or bulky enough to promote this difficult step.
-
Solutions & Action Plan:
-
Upgrade Your Ligand: The most impactful change is to switch to a more sophisticated ligand. Bulky, electron-rich monophosphine ligands from the Buchwald group (e.g., XPhos, SPhos, RuPhos) or highly basic, sterically demanding phosphines like P(t-Bu)₃ are designed to accelerate oxidative addition and reductive elimination.[6][15] N-Heterocyclic Carbenes (NHCs) are also excellent alternatives to phosphines.[3]
-
Increase Temperature: If using an aryl bromide, room temperature is rarely sufficient. The reaction may require temperatures from 80-120 °C. Use a sealed vessel to prevent solvent loss.[14]
-
Switch to a More Reactive Halide: If you are using an aryl chloride or bromide and have the synthetic route available, converting it to the corresponding aryl iodide will dramatically increase the rate of oxidative addition.[4][14]
-
Screen Palladium Precatalysts: While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, pre-formed catalysts designed for challenging couplings (e.g., Buchwald precatalysts) can offer higher activity and stability.[18]
-
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Typical Temp. (°C) | Key Advantage |
| Pd₂(dba)₃ + XPhos | Cs₂CO₃ | Dioxane / Toluene | 80 - 110 | Excellent for aryl bromides/chlorides.[6] |
| Pd(OAc)₂ + P(t-Bu)₃ | K₂CO₃ | DMF / NMP | 80 - 120 | Highly active but air-sensitive ligand.[5] |
| [Pd(IPr)Cl₂]₂ (NHC precatalyst) | NaOt-Bu | Toluene | 80 - 110 | Thermally stable, good for N-heterocycles.[3] |
| PdCl₂(MeCN)₂ + SPhos | K₃PO₄ | Acetonitrile | 80 - 100 | Often used in copper-free systems.[16] |
Scenario 2: Significant Alkyne Homocoupling (>25%)
Observation: The desired product is formed, but the major byproduct is the alkyne dimer. The reaction may also consume the alkyne starting material quickly.
-
Primary Suspect: Copper-catalyzed Glaser coupling due to the presence of oxygen.
-
Underlying Chemistry: The Cu(I) co-catalyst, in the presence of O₂, readily catalyzes the oxidative dimerization of the copper acetylide intermediate, consuming your alkyne in an unproductive pathway.
-
Solutions & Action Plan:
-
Implement Rigorous Inert Technique: Before attempting more complex chemical changes, ensure your technique is flawless. Use a freeze-pump-thaw cycle (see Protocol 2) for your solvent(s) to remove all dissolved oxygen. Purge the reaction flask thoroughly with a high-purity inert gas (Argon is preferred due to its density).
-
Switch to a Copper-Free Protocol: This is the definitive solution. By removing the copper co-catalyst, you eliminate the primary pathway for Glaser coupling.[4][10] These reactions often require a stronger base (e.g., Cs₂CO₃) and a more robust ligand system, as the base alone is now responsible for deprotonating the alkyne. See Protocol 1 for a validated copper-free method.
-
Use a Protected Alkyne: If feasible, using an alkyne with a removable protecting group, such as trimethylsilyl (TMS), can prevent homocoupling. The TMS group can be cleaved in situ or in a subsequent step.[4]
-
Scenario 3: Dehalogenation or Other Unidentified Byproducts
Observation: Mass spectrometry shows a peak corresponding to the starting heteroaryl without its halogen atom, or multiple unidentifiable spots on TLC.
-
Primary Suspect: Catalyst or base-mediated side reactions.
-
Underlying Chemistry: Dehalogenation can occur via several pathways, including hydrodehalogenation where the amine base or solvent acts as a hydride source. Other complex decomposition pathways can be initiated by overly harsh conditions.
-
Solutions & Action Plan:
-
Lower the Reaction Temperature: This is the simplest first step to reduce the rate of side reactions. Compensate with a longer reaction time.
-
Screen Different Bases: If you suspect the base is the issue, switch from a strong amine base (like TEA or DIPEA) to a milder inorganic base (like K₂CO₃ or K₃PO₄).[17] This can significantly alter the reaction environment and suppress decomposition pathways.
-
Check Substrate Stability: Run a control experiment with your heteroaryl halide, base, and solvent at the reaction temperature without the palladium catalyst and alkyne. If you still observe decomposition or dehalogenation, the issue lies with the intrinsic stability of your substrate under the basic conditions.
-
Visualizing the Challenge & Solution
Diagram 1: The Sonogashira Catalytic Cycle
Caption: The Sonogashira cycle. The critical challenge with electron-rich heteroaryls is the slow oxidative addition step (red).
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts based on experimental observations.
Validated Experimental Protocols
Protocol 1: Copper-Free Sonogashira for Electron-Rich Heteroaryl Bromides
This protocol is optimized to minimize homocoupling and activate challenging C-Br bonds.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv.), Pd(OAc)₂ (0.02 equiv., 2 mol%), and XPhos (0.05 equiv., 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and backfill with high-purity argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane (to achieve a 0.2 M concentration of the halide). Add finely ground, anhydrous Cs₂CO₃ (2.5 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.3 equiv.) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Rigorous Solvent Degassing via Freeze-Pump-Thaw
This is the gold standard for removing dissolved oxygen to prevent Glaser coupling.
-
Freeze: Place the solvent in a thick-walled Schlenk flask that is no more than half full. Seal the flask and immerse it in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released from the liquid as it thaws.
-
Repeat: Repeat this entire three-step cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved gases. After the final cycle, backfill the flask with high-purity argon. The solvent is now ready for use.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. In D. F. Taber & D. J. C. Constable (Eds.), Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Tyagi, B., & Ali, M. A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5195-5221. [Link]
-
Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. [Link]
-
Orlov, N. V., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4316–4321. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 6, 2026, from [Link]
-
The Organic Chemistry Portal. (2008, August 15). Copper-free Sonogashira coupling. [Link]
-
Chawla, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7454. [Link]
-
Mondal, S., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 6(42), 28033–28045. [Link]
-
Nye, L. C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega, 3(10), 14353–14362. [Link]
-
Hsieh, T.-H., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(10), 7128-7144. [Link]
-
Zeynizadeh, F., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development, 27(12), 2249–2260. [Link]
-
an der Heiden, M., & Plenio, H. (2005). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 70(18), 7174–7184. [Link]
-
Hsieh, T.-H., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(10), 7128-7144. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Li, J.-H., et al. (2004). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 69(17), 5777–5780. [Link]
-
Penner, M. R., et al. (2009). Investigation of sp(2)-sp Coupling for Electron-Enriched Aryl Dihalides under Oxygen-Free Sonogashira Coupling Reaction Conditions Using a Two-Chamber Reaction System. Chemistry – A European Journal, 15(18), 4621-4629. [Link]
-
Zeynizadeh, F., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development, 27(12), 2249–2260. [Link]
-
Gottardo, C., et al. (2008). Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction. Canadian Journal of Chemistry, 86(5), 447-453. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
-
Ghaffari, B., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4945–4949. [Link]
-
Ebadipour, N., et al. (2020). Investigation of Catalytic Activity and Kinetics of a Pd/Biphenyl-based Phosphine System in the Ullmann Cross-Coupling Reaction of Various Para-Substituted Aryl Bromides. Inorganic Chemistry Research, 4(2), 175-181. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Reddit. (2021). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 6, 2026, from [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Angewandte Chemie International Edition, 46(21), 3842-3844. [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. [Link]
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Technical Support Center: Enhancing the Stability of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate. The inherent reactivity of the imidazo[1,2-a]pyridine scaffold, combined with the presence of a labile iodo substituent and a hydrolysable methyl ester, presents unique stability challenges. This document provides a comprehensive resource in a question-and-answer format to troubleshoot common stability issues, ensuring the integrity of your experimental outcomes.
Troubleshooting Guide & FAQs
Question 1: I've observed a decrease in the purity of my solid sample of this compound over time, even when stored in the dark. What are the likely causes?
Answer: The degradation of solid this compound, even in the absence of light, can be attributed to several factors. The imidazo[1,2-a]pyridine ring system is known to be susceptible to oxidation, and the presence of the electron-rich imidazole ring can make it a target for atmospheric oxygen.[1] Additionally, many heterocyclic compounds are sensitive to moisture.[2] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture. The recommended storage temperature of 0-8°C should be strictly maintained to reduce the rate of any potential solid-state degradation reactions.[3]
Question 2: My solution of the compound in methanol changes color and shows new spots on TLC/peaks in HPLC analysis after a short period. What is happening?
Answer: The instability of this compound in solution is a common issue and can be accelerated by several factors. The primary suspects are:
-
Photodegradation: Aryl iodides are known to be light-sensitive and can undergo homolytic cleavage of the carbon-iodine bond upon exposure to UV or even ambient light, leading to deiodination and the formation of radical species.[4][5][6] This is a likely cause of rapid degradation, especially in solution.
-
Solvolysis/Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly if the solvent is not anhydrous or if the pH of the solution is not controlled.[7][8][9] Trace amounts of water can lead to the formation of the corresponding carboxylic acid.
-
Oxidation: The imidazopyridine core can be oxidized, a process that can be catalyzed by trace metal impurities or exposure to air.[1]
To mitigate these issues, always use freshly prepared solutions and protect them from light by using amber vials or wrapping the container in aluminum foil. Use of anhydrous solvents and storage under an inert atmosphere is also highly recommended.[2]
Question 3: I am performing a reaction in a basic medium and observing significant degradation of my starting material. What is the likely degradation pathway?
Answer: Basic conditions are particularly harsh for this molecule. The primary degradation pathway under basic conditions is the rapid hydrolysis of the methyl ester to form the corresponding carboxylate salt.[8][10] This changes the polarity and may affect the desired reactivity of the molecule. Additionally, the imidazo[1,2-a]pyridine ring system's stability can be pH-dependent, and strongly basic conditions may promote ring-opening or other rearrangements, although ester hydrolysis is the most probable initial degradation step.[11][12][13]
Question 4: I suspect my compound is degrading. What are the potential degradation products I should be looking for?
Answer: Based on the structure of this compound, the following are the most probable degradation products:
-
Deiodinated Product: Methyl imidazo[1,2-a]pyridine-8-carboxylate. This would result from the cleavage of the C-I bond.
-
Hydrolysis Product: 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid. This is formed by the hydrolysis of the methyl ester.
-
Oxidized Products: N-oxides or hydroxylated species on the imidazopyridine ring are possible, as this ring system can be susceptible to oxidation.[1][14]
-
Combined Degradation Products: For example, imidazo[1,2-a]pyridine-8-carboxylic acid (resulting from both deiodination and hydrolysis).
A stability-indicating analytical method, typically a gradient HPLC method, should be developed to separate the parent compound from these potential impurities.[15][16]
Summary of Stability & Recommended Handling
| Parameter | Recommendation | Rationale |
| Storage (Solid) | 0-8°C, under inert atmosphere (Argon or Nitrogen), protected from light.[3] | Minimizes thermal degradation, oxidation, and photodegradation. |
| Storage (Solution) | Prepare fresh, use anhydrous solvents, store under inert atmosphere, protect from light. | Solutions are more prone to hydrolysis, oxidation, and photodegradation. |
| pH Stability | Avoid strong acidic and basic conditions.[12] | The molecule is susceptible to acid- and base-catalyzed hydrolysis of the methyl ester. The imidazopyridine ring stability can also be pH-dependent.[11][13] |
| Light Sensitivity | High. Handle in a dark room or with light-protective containers.[17] | The C-I bond is prone to photolytic cleavage.[4][5][6] |
| Air Sensitivity | Moderate to High. Handle under an inert atmosphere.[2] | The imidazopyridine ring can be susceptible to oxidation.[1] |
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][18]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.[15]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature.
-
Withdraw samples at 30 minutes, 1, 2, and 4 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.[15]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw samples at 2, 4, 8, and 24 hours.[3]
-
-
Thermal Degradation:
-
Place the solid compound in a 70°C oven.
-
Prepare a solution of the compound in a suitable solvent and place it in a 70°C oven.
-
Withdraw samples at 1, 3, and 7 days.[3]
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][17]
-
A control sample should be wrapped in aluminum foil to exclude light.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
LC-MS/MS can be used to identify the mass of the degradation products to help in structure elucidation.
Visualizing Potential Degradation and Workflow
Caption: Potential Degradation Pathways for the Compound.
Caption: Workflow for Forced Degradation Studies.
References
-
Alsante, K. M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2354. Available at: [Link]
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Veeprho.com. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]
-
Ibrahim, M. A. A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4933. Available at: [Link]
-
Jlassi, M., et al. (2023). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 28(13), 5131. Available at: [Link]
-
Kalirajan, D., & Ganesan, A. (2019). Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study. ACS Omega, 4(1), 2049–2060. Available at: [Link]
-
Khan, I., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals, 16(5), 724. Available at: [Link]
-
Methyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (2017). Journal of Medicinal Chemistry. Available at: [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Nature. Available at: [Link]
-
Photo-induced iodination of aryl halides under very mild conditions. (2016). Nature Protocols. Available at: [Link]
-
Thermal degradation of compounds 5. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Photo-induced iodination of aryl halides under very mild conditions. (2016). PubMed. Available at: [Link]
-
Inhibition of inflammation and oxidative stress by an imidazopyridine derivative X22 prevents heart injury from obesity. (2018). Journal of Cellular and Molecular Medicine. Available at: [Link]
-
Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. (2021). PubMed. Available at: [Link]
-
Novel N-containing heterocyclic borate ester with hydrolytic stability as lubricant additive. (2018). Tribology International. Available at: [Link]
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018). The Journal of Organic Chemistry. Available at: [Link]
-
Photo-induced iodination of aryl halides under very mild conditions. (2016). SciSpace. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Available at: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). Molecules. Available at: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). PubMed. Available at: [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2011). Journal of the Mexican Chemical Society. Available at: [Link]
-
Thermochemical Factors Affecting the Dehalogenation of Aromatics. (2015). ResearchGate. Available at: [Link]
-
Effect of pH and type of formulation on the persistence of imidacloprid in water. (1999). PubMed. Available at: [Link]
-
Iodotyrosine deiodination in the normal and acutely TSH-stimulated thyroid. (1975). PubMed. Available at: [Link]
-
Biodegradation of aromatic compounds: current status and opportunities for biomolecular approaches. (2010). Applied Microbiology and Biotechnology. Available at: [Link]
-
Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. (2010). ResearchGate. Available at: [Link]
-
Photochemistry of aromatic compounds. (2015). Royal Society of Chemistry. Available at: [Link]
-
Aromatic Iodides: Synthesis and Conversion to Heterocycles. (2022). Molecules. Available at: [Link]
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Technical Support Center: Troubleshooting Dehalogenation Side Products in Palladium-Catalyzed Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot a common and often frustrating side reaction: dehalogenation. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges you might encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Enemy
Q1: What is hydrodehalogenation and why is it a significant problem in my cross-coupling reaction?
Hydrodehalogenation is an undesired side reaction where the halide (I, Br, Cl) on your starting material is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct.[1][2] This process is a frequent competing pathway in many essential palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[2]
The significance of this side reaction is twofold:
-
Reduced Yield: Formation of the dehalogenated byproduct directly consumes your starting material, lowering the overall yield of your desired cross-coupled product.[1]
-
Purification Challenges: The byproduct often has similar polarity and physical properties to the desired product, making separation by standard techniques like column chromatography difficult and time-consuming.[2]
Q2: What is the primary mechanistic cause of hydrodehalogenation?
The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][3] This highly reactive intermediate can arise from several sources within your reaction mixture. Once formed, the Pd-H species can participate in a competing catalytic cycle. Instead of undergoing transmetalation with your coupling partner, the aryl palladium halide intermediate (Ar-Pd-X) can react with the hydride source to form an Ar-Pd-H intermediate, which then undergoes reductive elimination to yield the unwanted dehalogenated arene (Ar-H).[3]
Caption: Competing catalytic cycles in a Pd-catalyzed cross-coupling reaction.
Q3: Which types of organic halides and substrates are most susceptible to dehalogenation?
The propensity for dehalogenation is influenced by both the halide and the nature of the organic substrate:
-
Halide Reactivity: The tendency towards dehalogenation generally follows the order of C-X bond strength and reactivity: I > Br > Cl > F.[1][4] Aryl iodides are the most prone to this side reaction due to the weaker C-I bond, which facilitates faster oxidative addition but also provides more opportunity for competing pathways.[4]
-
Substrate Electronics: Electron-deficient aryl halides are more susceptible to dehalogenation.
-
Heterocyclic Substrates: N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are particularly problematic.[1] The nitrogen atom can coordinate to the palladium center, inhibiting catalysis, and for N-H containing heterocycles, the acidic proton can participate in side reactions.[1][5]
Q4: What are the common sources of the problematic palladium-hydride species?
Identifying the source of the hydride is the first critical step in troubleshooting. Common culprits include:
| Hydride Source | Common Examples | Mechanism of Pd-H Formation |
| Solvents | Alcohols (MeOH, EtOH), water | β-hydride elimination from palladium alkoxide species formed by reaction with the base.[3][6] |
| Bases | Alkoxides (NaOtBu), hydroxides, adventitious water in inorganic bases (e.g., K₂CO₃) | Direct reaction with the palladium complex. Water can also act as a proton source.[7] |
| Reagents/Additives | Formic acid/formates, hydrosilanes, amines | These can act as direct hydride donors to the palladium center.[8] |
| Starting Materials | Impurities in organoboron reagents; β-hydrides in alkyl coupling partners | Can introduce hydride species directly or via decomposition pathways. |
| Solvent Decomposition | DMF at high temperatures | Can decompose to generate dimethylamine and carbon monoxide, with the amine potentially acting as a hydride source.[9][10] |
Part 2: Troubleshooting Guides - Rectifying Dehalogenation in Your Reaction
Scenario 1: My Suzuki-Miyaura reaction of an aryl bromide shows >20% dehalogenated byproduct by GC-MS. What is my first course of action?
A high level of dehalogenation points to a significant source of hydride or a kinetic preference for the dehalogenation pathway. A systematic approach is key.
Troubleshooting Workflow:
Caption: Step-by-step troubleshooting workflow for high dehalogenation.
Detailed Explanation:
-
Re-evaluate Your Reagents and Solvents: This is the most common source of the problem.
-
Solvent: If you are using an alcohol or a solvent that is not certified anhydrous, switch to a freshly distilled aprotic solvent like dioxane, THF, or toluene.[1]
-
Base: Inorganic bases can be hygroscopic. Dry your base (e.g., K₂CO₃, K₃PO₄) in an oven before use.
-
Water: While Suzuki reactions often require some water, excess water can be detrimental.[1] Try varying the water ratio or using anhydrous conditions if possible.
-
-
Change the Base: Strong alkoxide bases like NaOtBu are known to promote dehalogenation. Switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] Phosphates are often an excellent choice for suppressing this side reaction.
-
Optimize the Ligand: The ligand plays a crucial role in modulating the catalyst's reactivity.
-
The Principle: Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the rate of reductive elimination of the desired product.[1][11] This helps the desired reaction outcompete the dehalogenation pathway.[11]
-
Action: Switch from simple ligands like PPh₃ to a more specialized ligand. A small screen of 2-3 different modern ligands can often solve the issue.
-
-
Lower the Temperature: High reaction temperatures can sometimes favor the dehalogenation pathway kinetically.[11][12] Determine the lowest effective temperature at which the desired coupling proceeds at a reasonable rate.
Scenario 2: I am performing a Sonogashira coupling with a polyhalogenated arene and observing both desired coupling and dehalogenation at other positions. How can I improve selectivity?
This is a common challenge where the catalyst performs both the desired C-C coupling and an undesired C-H formation.[12][13]
Key Strategies:
-
Copper Co-catalyst Control: In the classic Sonogashira reaction, the copper co-catalyst is essential. However, its presence can sometimes contribute to side reactions.
-
Try Copper-Free Conditions: Several modern protocols for Sonogashira coupling operate without a copper co-catalyst, which can sometimes mitigate side reactions like alkyne homocoupling (Glaser coupling) and may influence dehalogenation.[14]
-
Optimize Copper Source/Loading: If copper is necessary, ensure you are using a high-purity source (e.g., CuI) and screen different loadings to find the optimal balance.
-
-
Solvent and Base Combination: The choice of solvent and base is critical.
-
Solvent: Acetonitrile (ACN) has been shown in some cases to favor the dehalogenation product in Sonogashira couplings of polyhalogenated substrates.[15] Screening alternative solvents like THF or DMF is recommended.
-
Base: An amine base like triethylamine or diisopropylamine is standard. Ensure it is distilled and pure. The choice of amine can influence the reaction outcome.
-
-
Catalyst and Ligand Selection:
-
Palladium Source: While Pd(PPh₃)₄ is classic, it can sometimes promote dehalogenation.[15] Consider screening other Pd(0) or Pd(II) precatalysts with different phosphine ligands.
-
Ligand Effects: As with other cross-couplings, moving to a bulkier, more electron-donating ligand can sometimes favor the desired coupling over dehalogenation.
-
Protocol 1: Rigorous Solvent and Reagent Preparation to Minimize Hydride Sources
This protocol outlines the essential steps to ensure your reaction is as free from adventitious water and other hydride sources as possible.
Materials:
-
Reaction solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Inert gas (Argon or Nitrogen) with a manifold
-
Schlenk flask or other suitable oven-dried glassware
-
Magnetic stir bar
-
Drying agent (e.g., Sodium/benzophenone for THF/dioxane, Calcium hydride for toluene)
-
Inorganic base (e.g., K₃PO₄)
-
Vacuum oven or high-vacuum line
Procedure:
-
Glassware Preparation: a. Disassemble, clean, and rinse all glassware with deionized water, then acetone. b. Place the glassware (Schlenk flask, stir bar, etc.) in an oven at >120 °C for at least 4 hours (overnight is preferred). c. Assemble the hot glassware under a stream of inert gas and allow it to cool to room temperature.
-
Solvent Distillation (Example for THF): a. Pre-dry the solvent over activated molecular sieves for 24 hours. b. To an oven-dried flask, add sodium metal and a small amount of benzophenone. c. Add the pre-dried THF under an inert atmosphere. d. Heat the mixture to reflux. A deep blue or purple color indicates the solvent is anhydrous and oxygen-free. e. Distill the solvent directly into the reaction flask under an inert atmosphere.
-
Drying the Base: a. Place the inorganic base (e.g., K₃PO₄) in a clean, dry flask. b. Heat the flask under high vacuum with a heat gun until all moisture is removed. c. Alternatively, place the base in a vacuum oven at >100 °C for several hours. d. Allow the base to cool under vacuum and then backfill with inert gas. Store in a desiccator.
-
Reaction Setup: a. Add the dried base, palladium catalyst, ligand, and starting materials to the oven-dried reaction flask under a positive pressure of inert gas. b. Add the freshly distilled anhydrous solvent via cannula or a dry syringe. c. Degas the final reaction mixture by three freeze-pump-thaw cycles or by bubbling inert gas through the solution for 15-20 minutes before heating.
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 35(19), 3317–3328. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved January 6, 2026, from [Link]
-
Ghosh, B., & Maleczka, R. E., Jr. (n.d.). Catalytic Hydrodehalogenation Reactions. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 6, 2026, from [Link]
-
Braun, T., et al. (2018). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]
-
Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Omega. [Link]
-
Clarke, G., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. [Link]
-
Clarke, G., et al. (2024). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Nobel Prize Outreach AB. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. Retrieved January 6, 2026, from [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(26), 10875–10878. [Link]
-
Said, N. R., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. ResearchGate. [Link]
-
Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Publications. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Figshare. [Link]
-
Worthington, R. J., et al. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. Retrieved January 6, 2026, from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
The Journal of Organic Chemistry. (2024). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved January 6, 2026, from [Link]
-
PubMed. (2021). Role of reduced flavin in dehalogenation reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved January 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Yoneda Labs [yonedalabs.com]
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- 8. Thieme E-Books & E-Journals [thieme-connect.de]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collection - Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - Precision Chemistry - Figshare [acs.figshare.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Coupling Reactions
Welcome to the technical support center for imidazo[1,2-a]pyridine coupling reactions. This versatile scaffold is a cornerstone in medicinal chemistry and materials science, making the optimization of its synthesis and functionalization critical for researchers.[1][2][3][4][5] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during these coupling reactions, with a specific focus on the pivotal roles of bases and solvents.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.
Issue 1: Low to No Product Yield in C-H Arylation
Question: I am attempting a palladium-catalyzed C-H arylation at the C3 position of my 2-phenylimidazo[1,2-a]pyridine with an aryl halide, but I'm observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer: Low yields in C-H arylation of imidazo[1,2-a]pyridines often stem from a suboptimal choice of base or solvent, which directly impacts the catalytic cycle.[2] Let's break down the potential causes and solutions.
Causality Behind the Issue:
-
Inefficient C-H Activation: The base plays a crucial role in the deprotonation step of the C-H bond, which is often the rate-determining step. A base that is too weak may not be strong enough to facilitate this activation efficiently. Conversely, a base that is too strong can lead to side reactions or degradation of the starting material.
-
Poor Catalyst Solubility and Stability: The solvent must effectively dissolve the palladium catalyst, the base, and the organic substrates to ensure a homogeneous reaction mixture.[6][7][8] Poor solubility can lead to a heterogeneous reaction with significantly reduced reaction rates. Additionally, the solvent can influence the stability of the active catalytic species.[6][7]
-
Catalyst Inhibition: Certain bases or their counter-ions can coordinate to the palladium center and inhibit its catalytic activity.
Troubleshooting Protocol:
-
Base Screening: The choice of base is critical.[2] A systematic screening of bases with varying strengths and properties is the first step.
-
Inorganic Bases: Start with common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. These are generally effective and easy to handle.
-
Organic Bases: If inorganic bases fail, consider stronger, non-coordinating organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). .
-
-
Solvent Optimization: The solvent's polarity and coordinating ability can dramatically affect the reaction outcome.[6][7][8]
-
Aprotic Polar Solvents: Solvents like DMF, DMAc, and NMP are often good choices as they can dissolve a wide range of substrates and inorganic bases.[9]
-
Ethereal Solvents: Dioxane and THF are also commonly used, particularly in Suzuki-type couplings.[10]
-
Non-polar Solvents: Toluene is a good option, especially when using organic bases.[11]
-
-
Temperature Adjustment: Increasing the reaction temperature can often overcome activation energy barriers. However, be mindful of potential substrate or product degradation at higher temperatures.
Issue 2: Formation of Significant Side Products in Sonogashira Coupling
Question: I'm performing a Sonogashira coupling of a 3-iodoimidazo[1,2-a]pyridine with a terminal alkyne. While I am getting some of the desired product, I'm also observing a significant amount of homocoupling of the alkyne (Glaser coupling) and decomposition of my starting material. How can I suppress these side reactions?
Answer: The formation of side products in Sonogashira couplings is a common issue, often linked to the base and solvent system, as well as the copper co-catalyst.
Causality Behind the Issue:
-
Base-Induced Homocoupling: The base is necessary to deprotonate the terminal alkyne, forming the copper acetylide intermediate. However, an excessively strong or concentrated base can promote the oxidative homocoupling of the alkyne, especially in the presence of oxygen.
-
Solvent Effects on Catalyst Activity: The solvent can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. Some solvents may stabilize the copper(I) acetylide intermediate, making it more susceptible to oxidation and subsequent homocoupling.
Troubleshooting Protocol:
-
Base Selection and Stoichiometry:
-
Amine Bases: Mild organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally preferred for Sonogashira reactions. They are typically strong enough to deprotonate the alkyne without promoting excessive homocoupling.
-
Careful Stoichiometry: Use the minimum amount of base required for the reaction to proceed. An excess of base can significantly increase the rate of homocoupling.
-
-
Solvent Choice:
-
Aprotic Solvents: THF and DMF are common solvents for Sonogashira couplings.
-
Degassing: Thoroughly degas the solvent and the reaction mixture to remove dissolved oxygen, which is a key component in the Glaser homocoupling pathway.
-
-
Copper Co-catalyst: While essential for the reaction, the amount of copper(I) salt (e.g., CuI) should be minimized to reduce the likelihood of homocoupling.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal base for my specific imidazo[1,2-a]pyridine coupling reaction?
A1: The optimal base depends on the nature of the coupling reaction and the pKa of the bond being activated. A good starting point is to consider the mechanism of the reaction.
-
For C-H functionalization , where a C-H bond is deprotonated, a stronger base is often required. However, the acidity of the C-H bond on the imidazo[1,2-a]pyridine ring can vary depending on the substituents present.
-
For cross-coupling reactions like Suzuki and Buchwald-Hartwig , the base's role is often to activate the boronic acid (in Suzuki) or deprotonate the amine (in Buchwald-Hartwig).[12][13] The choice of base should be strong enough for this purpose but not so strong as to cause side reactions.
Table 1: General Guidance for Base Selection in Imidazo[1,2-a]pyridine Coupling Reactions
| Coupling Reaction | Recommended Base Class | Specific Examples | Key Considerations |
| C-H Arylation | Inorganic Carbonates, Phosphates | K₂CO₃, Cs₂CO₃, K₃PO₄ | Balance between reactivity and substrate stability. |
| Suzuki Coupling | Inorganic Carbonates, Hydroxides | Na₂CO₃, Ba(OH)₂, NaOH[10] | Must be strong enough to activate the boronic acid.[13] |
| Sonogashira Coupling | Organic Amines | Triethylamine (TEA), DIPEA | Minimize homocoupling of the alkyne. |
| Buchwald-Hartwig Amination | Alkoxides, Inorganic Carbonates | NaOtBu, Cs₂CO₃, K₃PO₄ | Base strength should be matched to the amine pKa.[14] |
Q2: What is the mechanistic role of the solvent in palladium-catalyzed coupling reactions involving imidazo[1,2-a]pyridines?
A2: The solvent plays a multifaceted role that extends beyond simply dissolving the reactants.[6][7][8]
-
Catalyst Activation and Stability: The solvent can influence the pre-catalyst activation and the stability of the active Pd(0) species.[8]
-
Coordination to the Metal Center: Coordinating solvents can interact with the palladium catalyst, influencing its reactivity and selectivity.
-
Polarity and Dielectric Constant: The polarity of the solvent can affect the rates of different steps in the catalytic cycle, such as oxidative addition and reductive elimination.[6][7]
Table 2: Properties of Common Solvents for Imidazo[1,2-a]pyridine Coupling Reactions [15][16][17][18][19]
| Solvent | Dielectric Constant (at 20°C) | Polarity | Common Applications |
| Toluene | 2.38 | Non-polar | C-H functionalization, Suzuki |
| Tetrahydrofuran (THF) | 7.58 | Polar aprotic | Suzuki, Sonogashira |
| 1,4-Dioxane | 2.21 | Non-polar | Suzuki |
| N,N-Dimethylformamide (DMF) | 36.71 | Polar aprotic | Sonogashira, C-H functionalization |
| Dimethyl sulfoxide (DMSO) | 46.68 | Polar aprotic | C-H functionalization |
Q3: Can the choice of base influence the regioselectivity of C-H functionalization on the imidazo[1,2-a]pyridine core?
A3: Yes, the base can play a significant role in determining the regioselectivity of C-H functionalization. The imidazo[1,2-a]pyridine scaffold has several potential sites for C-H activation, with the C3 position being the most electronically rich and generally the most reactive.[1] However, under certain conditions, functionalization at other positions (C5, C6, C7, C8) can occur. The choice of a bulky base can sterically hinder approach to the C3 position, potentially favoring functionalization at less hindered sites. Furthermore, the base can influence the aggregation state of organometallic intermediates, which in turn can affect regioselectivity.
Experimental Protocols & Visualizations
Protocol: General Procedure for Screening Bases in a Palladium-Catalyzed C3-Arylation
-
To an oven-dried reaction vial, add the 2-substituted imidazo[1,2-a]pyridine (1.0 equiv), aryl halide (1.2 equiv), palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Add the chosen base (2.0 equiv).
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1 M).
-
Seal the vial under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Cool the reaction to room temperature and analyze the crude reaction mixture by LC-MS or ¹H NMR to determine the conversion and yield.
Diagrams
Caption: Troubleshooting workflow for low yield.
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
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- 11. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. Suzuki Coupling [organic-chemistry.org]
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- 16. Solvent Physical Properties [people.chem.umass.edu]
- 17. scribd.com [scribd.com]
- 18. www1.chem.umn.edu [www1.chem.umn.edu]
- 19. ce.sysu.edu.cn [ce.sysu.edu.cn]
Technical Support Center: Minimizing Alkyne Homocoupling in Sonogashira Reactions
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Here, we address one of the most persistent challenges encountered in the lab: the undesired formation of alkyne homocoupling products (diyne impurities). This guide provides in-depth, field-proven insights and actionable protocols to help you troubleshoot and optimize your reactions for clean, high-yielding results.
Section 1: Understanding the Problem - FAQs about Alkyne Homocoupling
This section addresses the fundamental questions surrounding the undesired homocoupling side reaction.
Q1: What exactly is "homocoupling" in a Sonogashira reaction?
Homocoupling refers to the self-coupling of two terminal alkyne molecules to form a symmetrical 1,3-diyne. This side reaction is commonly known as the Glaser-Hay coupling.[1][2] It competes with the desired Sonogashira cross-coupling pathway, consuming your valuable alkyne starting material, reducing the yield of the target product, and complicating purification.
Q2: What is the mechanism of this side reaction, and why does it happen?
Glaser coupling is an oxidative process catalyzed by the copper(I) co-catalyst in the presence of an oxidant, most commonly molecular oxygen from the air.[1][3] The process involves the oxidation of Cu(I) to Cu(II), which facilitates the dimerization of the copper acetylide intermediate. The Cu(I) catalyst is then regenerated to continue the undesired cycle. This pathway is distinct from the main palladium-catalyzed cross-coupling cycle.[4]
Q3: My reaction mixture is turning a blue or green color. Is this related to homocoupling?
Yes, a blue or green hue is often a visual indicator of Cu(II) species forming in your reaction. Since the Glaser homocoupling mechanism involves the oxidation of Cu(I) to Cu(II), this color change can be a warning sign that conditions are favorable for the formation of your diyne byproduct.
Q4: How critical is oxygen exclusion for preventing homocoupling?
Excluding oxygen is paramount, especially in traditional copper-co-catalyzed Sonogashira reactions.[5][6] Oxygen is the primary oxidant responsible for promoting the Glaser coupling pathway.[3] Failure to maintain a strictly inert atmosphere is one of the most common reasons for significant homocoupling.
Q5: What is the dual role of the copper(I) co-catalyst?
In the desired Sonogashira pathway, the copper(I) salt acts as a co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate.[7][8] This intermediate then undergoes transmetalation with the palladium(II) complex, which is a key step in the cross-coupling cycle.[4] However, this same copper acetylide intermediate is the starting point for the undesired oxidative homocoupling pathway, making copper's role a double-edged sword.[5][9]
Section 2: Visualizing the Competing Catalytic Cycles
To effectively troubleshoot, it is crucial to understand the mechanistic landscape of the reaction. The following diagram illustrates the desired Sonogashira cross-coupling cycle and the competing Glaser homocoupling pathway.
Caption: A logical workflow for troubleshooting alkyne homocoupling.
References
-
MDPI. (2020-04-20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
ACS Publications. (2003-10-22). A mild and general protocol for the copper-free Sonogashira coupling of aryl bromides at room temperature. Organic Letters. Available at: [Link]
-
ResearchGate. The copper/palladium cooperation in Sonogashira coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
The chemical reaction database. (2008-08-15). Copper-free Sonogashira coupling. Available at: [Link]
-
ACS Publications. (2003-05-01). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]
-
ResearchGate. The pathway of copper-free Sonogashira reaction to provide different compounds. Available at: [Link]
-
Royal Society of Chemistry. (2016-08-01). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
-
ResearchGate. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Available at: [Link]
-
RSC Publishing. (2021-02-10). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
Taylor & Francis Online. Glaser coupling – Knowledge and References. Available at: [Link]
-
ResearchGate. Effect of different bases in the Sonogashira reaction. Available at: [Link]
-
Reddit. (2020-08-08). Sonogashira troubleshooting help needed. Available at: [Link]
-
ResearchGate. Influence of base on the Sonogashira coupling reaction. Available at: [Link]
-
YouTube. (2020-07-25). Sonogashira Coupling. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2023-02-07). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]
-
ACS Publications. (2018-09-24). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry. Available at: [Link]
-
YouTube. (2025-09-24). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. Available at: [Link]
-
YouTube. (2025-03-03). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Available at: [Link]
-
ResearchGate. (2014-05-01). What is the best procedure for Sonogashira coupling?. Available at: [Link]
Sources
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- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Removing Palladium Catalyst Residues
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of palladium catalyst residues from reaction mixtures and final products. Our focus is on providing practical, field-tested solutions grounded in robust scientific principles to ensure the purity and integrity of your compounds.
Introduction: The Challenge of Residual Palladium
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] However, a significant challenge lies in the complete removal of the palladium catalyst from the final product.[3] Residual palladium can interfere with downstream biological assays, compromise the stability of the active pharmaceutical ingredient (API), and pose toxicological risks.[4] Regulatory bodies have therefore established stringent limits on the permissible levels of residual metals in pharmaceutical products.[3][5][6]
This guide is structured to help you navigate the complexities of palladium removal, offering a systematic approach to troubleshooting and method selection.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles common problems encountered during the palladium workup process, providing potential causes and actionable solutions.
Issue 1: High Levels of Residual Palladium in the Final Product After Initial Purification
Probable Cause:
-
Strong Chelation: The product molecule, particularly if it contains nitrogen or sulfur heteroatoms, may be strongly coordinating to the palladium, preventing its removal by standard methods.[7]
-
Solubility: The palladium species may be highly soluble in the chosen solvent system, rendering simple filtration ineffective.[7]
-
Ineffective Method: The chosen purification method (e.g., simple filtration or a single extraction) may not be sufficient for the specific palladium species present.
Troubleshooting Steps & Solutions:
-
Method Re-evaluation: If a simple filtration or extraction was performed, consider a more robust technique. Metal scavengers or treatment with activated carbon are often more effective for removing dissolved palladium species.[7][8]
-
Scavenger Screening: Test a variety of solid-supported metal scavengers. Thiol-functionalized silica or polymers are often effective for a broad range of palladium species.[7][8] Experiment with different scavenger-to-palladium ratios, temperatures, and reaction times to optimize the removal process.[7]
-
Crystallization with Additives: If your product is crystalline, recrystallization can be a powerful purification technique.[7][9] The effectiveness can be enhanced by adding a competing ligand (e.g., N-acetylcysteine or thiourea) to the mother liquor to chelate the palladium and keep it in solution during crystallization.[6]
-
Pre-treatment: Consider a pre-treatment step to change the oxidation state or coordination sphere of the palladium, making it easier to remove. For example, mild oxidation or reduction can convert various palladium species into a single, more readily scavenged form.[7]
Issue 2: Significant Loss of Product During the Purification Process
Probable Cause:
-
Non-specific Adsorption: The product may be adsorbing to the purification medium, especially with high-surface-area materials like activated carbon.[7]
-
Co-precipitation: During crystallization, the product might co-precipitate with palladium complexes.
Troubleshooting Steps & Solutions:
-
Minimize Adsorbent Quantity: Use the minimum effective amount of scavenger or activated carbon to avoid excessive product loss.[7]
-
Solvent Optimization: The choice of solvent can significantly impact the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its non-specific adsorption.[7]
-
Alternative Purification Method: If product loss remains high with adsorption-based methods, consider switching to crystallization or liquid-liquid extraction.[7]
-
Flow Chemistry Approach: For larger scale operations, passing the crude reaction mixture through a cartridge containing the scavenger can minimize contact time and reduce product loss compared to a batch process.
Issue 3: Inconsistent Palladium Removal from Batch to Batch
Probable Cause:
-
Variability in Palladium Species: Minor variations in reaction conditions (e.g., temperature, reaction time, reagent quality) can lead to different palladium species (e.g., different oxidation states or ligands) at the end of the reaction, which may respond differently to the chosen purification method.[7]
-
Inconsistent Work-up Procedure: Lack of a standardized work-up protocol before the main purification step can introduce variability.
Troubleshooting Steps & Solutions:
-
Standardize the Work-up: Implement a consistent and detailed work-up procedure for every batch before initiating the palladium removal step.[7] This includes consistent quenching, extraction, and washing steps.
-
Employ a Broad-Spectrum Scavenger: Some scavengers, such as those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species and can provide more consistent results.[7]
-
Pre-treatment to a Uniform Species: As mentioned previously, a pre-treatment step to convert all palladium to a single species can significantly improve batch-to-batch consistency.[7]
-
Analytical Monitoring: Routinely analyze the palladium content at different stages of the process using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to identify the source of inconsistency.[10][11][12]
Visualizing the Workflow: A Decision Tree for Palladium Removal
The following diagram provides a logical workflow for selecting an appropriate palladium removal strategy.
Caption: A decision-making workflow for selecting a palladium removal method.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium?
A1: The most prevalent methods include:
-
Adsorption: Using solid-supported materials like activated carbon or specialized metal scavengers (e.g., silica or polymer-based with thiol or amine functionalities) that have a high affinity for palladium.[7][8]
-
Crystallization: Purifying the final product through crystallization, which leaves the palladium impurities in the mother liquor.[7][9]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[7][13]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[7][14]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
Nature of your final product: Its solubility, stability, and potential to chelate with palladium.
-
Form of the palladium residue: Whether it is homogeneous (dissolved) or heterogeneous (solid).
-
Scale of the reaction: Some methods are more amenable to large-scale production.
-
Desired final purity: The required level of palladium in the final product will dictate the rigor of the purification method.
Q3: Can activated carbon be used for palladium removal?
A3: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[15][16] It can decolorize and remove various impurities simultaneously.[15][16] However, it can sometimes lead to product loss due to non-specific adsorption.[7] The effectiveness of activated carbon can be enhanced when used in combination with chelating agents like trimercaptotriazine (TMT).[8]
Q4: What are metal scavengers and how do they work?
A4: Metal scavengers are materials, typically silica gel or polymers, that are functionalized with ligands that have a high affinity for specific metals.[17][18] For palladium, these are often thiol, amine, or phosphine groups.[1][7] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The solid scavenger-palladium complex is then easily removed by filtration.[17]
Q5: How can I quantify the amount of residual palladium in my sample?
A5: Highly sensitive analytical techniques are required to accurately quantify trace levels of palladium. The most common methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[10][11] For rapid in-process checks, colorimetric or fluorometric methods can also be employed.[10][11]
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Thiol Scavenger
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[7]
-
Scavenger Addition: Add the thiol-functionalized silica or polymer scavenger (typically 5-20 equivalents relative to the palladium content).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[7]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[7]
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[7]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[7]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[7]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to ensure complete removal of the fine carbon particles.[7]
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[7]
-
Concentration: Concentrate the filtrate to obtain the purified product.[7]
-
Analysis: Analyze the purified product for residual palladium content.[7]
Summary of Common Palladium Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Metal Scavengers | High selectivity, high efficiency, applicable to a wide range of Pd species.[17][18] | Higher cost compared to activated carbon. | Low to moderate levels of homogeneous Pd, products with chelating functional groups.[7] |
| Activated Carbon | Low cost, readily available, removes other impurities.[15][16] | Can cause product loss due to non-specific adsorption, may require large quantities.[7] | Initial purification of crude mixtures, removal of color and other non-polar impurities.[15] |
| Crystallization | Can provide very high purity product, scalable. | Not all products are crystalline, can sometimes concentrate palladium in the crystals.[5][9] | Crystalline final products. |
| Liquid-Liquid Extraction | Simple, scalable, can be integrated into workup. | May not be effective for all Pd species, can require large solvent volumes.[13] | Palladium species with significantly different polarity from the product. |
| Filtration | Simple, fast, effective for heterogeneous catalysts.[14] | Only removes solid particles, ineffective for dissolved palladium.[14] | Reactions using heterogeneous catalysts like Pd/C. |
Conclusion
The effective removal of palladium catalyst residues is a critical step in ensuring the quality and safety of synthesized compounds, particularly in the pharmaceutical industry. A thorough understanding of the available methods and a systematic approach to troubleshooting are essential for success. This guide provides a foundation for developing robust and reliable purification strategies. For further in-depth information, please consult the references provided below.
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.).
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
- Technical Support Center: Removing Palladium Catalyst Residues from Final Products - Benchchem. (n.d.).
- How can i remove palladium Pd catalyst easily? - ResearchGate. (2015).
- Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.).
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. (n.d.).
- Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (n.d.).
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. (2025).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (n.d.).
- The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - Ingenta Connect. (n.d.).
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023).
- How to Remove Palladium in three easy steps - Biotage. (2023).
- Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence - PubMed. (2009).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH. (2022).
- Metal Scavengers: An alternative to recrystallization for removing metals? | Biotage. (2023).
- Palladium Detection for API Purification - Arbor Assays. (2017).
- Catalysts | Special Issue : Palladium-Catalyzed Reactions - MDPI. (n.d.).
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. mdpi.com [mdpi.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. arborassays.com [arborassays.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. spinchem.com [spinchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate. This valuable heterocyclic scaffold is a key intermediate in pharmaceutical research and development. This document is structured to provide immediate, actionable solutions to common challenges encountered in the laboratory and during pilot-scale production, blending established chemical principles with practical, field-proven advice.
I. Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of this compound.
Q1: What is the most reliable overall synthetic strategy for this compound at scale?
A1: The most robust and widely adopted strategy involves a two-step sequence:
-
Condensation/Cyclization: Formation of the imidazo[1,2-a]pyridine core by reacting a suitable 2-aminopyridine precursor with an α-halo carbonyl compound.
-
Regioselective Iodination: Direct C-H functionalization at the C3 position of the heterocyclic core, which is the most electronically activated site for electrophilic substitution.
This approach is generally preferred for its high regioselectivity and the commercial availability of the necessary starting materials.
Q2: What is the reaction mechanism for the initial cyclization step?
A2: The formation of the imidazo[1,2-a]pyridine ring system is a classic condensation reaction, often referred to as the Tschitschibabin reaction.[1] The mechanism proceeds as follows:
-
SN2 Alkylation: The nucleophilic ring nitrogen of the 2-aminopyridine attacks the carbon bearing the halogen in the α-halo carbonyl compound, displacing the halide and forming an N-alkylated pyridinium salt intermediate.
-
Intramolecular Condensation: A base (either added or the exocyclic amine of another pyridine molecule) abstracts a proton from the exocyclic amino group. The resulting nucleophilic nitrogen then attacks the carbonyl carbon in an intramolecular fashion.
-
Dehydration: The resulting hemiaminal intermediate readily eliminates a molecule of water to form the aromatic imidazo[1,2-a]pyridine ring system.
Q3: Why is direct C3-iodination the preferred method for the second step?
A3: The C3 position of the imidazo[1,2-a]pyridine nucleus is highly electron-rich, making it exceptionally susceptible to electrophilic aromatic substitution. This inherent reactivity allows for direct and highly regioselective iodination, often under mild conditions, avoiding the need for more complex and costly strategies involving pre-functionalized intermediates or protecting groups.[2][3] Modern methods using molecular iodine with an oxidant or ultrasound assistance are efficient and atom-economical.[2][4]
Q4: What are the primary safety and handling considerations for scaling up this synthesis?
A4: When moving from bench to pilot scale, the following considerations are critical:
-
α-Halo Carbonyls: Reagents like chloroacetaldehyde or bromoacetaldehyde diethyl acetal are lachrymatory and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). For scale-up, consider using a closed-system transfer to minimize exposure.
-
Iodine: While less hazardous, iodine can cause skin and respiratory irritation. Sublimation can occur upon heating, so ensure adequate ventilation.
-
Oxidants: Oxidants used in the iodination step, such as tert-butyl hydroperoxide (TBHP), can be explosive, especially in concentrated forms. Use commercially available solutions and avoid contact with metals that can catalyze decomposition.[2]
-
Exothermic Reactions: Both the initial cyclization and the oxidative iodination can be exothermic. On a larger scale, this heat must be managed effectively. Ensure the reactor has adequate cooling capacity, and consider controlling the rate of reagent addition to maintain a safe internal temperature.
-
Solvent Handling: Large volumes of organic solvents introduce fire hazards. Use appropriate grounding for all equipment and ensure the production area is rated for flammable liquid handling.
II. Experimental Protocols & Data
Overall Synthesis Workflow
The workflow begins with the synthesis of the core heterocycle, followed by purification and subsequent iodination to yield the final product.
Caption: Overall two-step synthesis workflow.
Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-8-carboxylate
This protocol details the cyclization reaction to form the heterocyclic core.
Materials:
-
Methyl 2-aminonicotinate
-
Chloroacetaldehyde (50 wt. % solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 2-aminonicotinate (1.0 eq).
-
Add Ethanol to create a ~0.5 M solution.
-
Add Sodium bicarbonate (2.5 eq) to the suspension.
-
While stirring vigorously, add chloroacetaldehyde solution (1.2 eq) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux (~78 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
After completion, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol/water or by column chromatography.
Step 2: Synthesis of this compound
This protocol employs an efficient ultrasound-assisted C-H iodination.[2][4]
Materials:
-
Methyl imidazo[1,2-a]pyridine-8-carboxylate (from Step 1)
-
Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in water)
-
Ethanol (EtOH)
Procedure:
-
To a suitable flask, add Methyl imidazo[1,2-a]pyridine-8-carboxylate (1.0 eq).
-
Add Ethanol to create a ~0.1 M solution.
-
Add molecular Iodine (0.6 eq). Note: Using a substoichiometric amount of I₂ is key to atom economy.[4]
-
Add TBHP solution (2.0 eq) to the mixture.
-
Place the flask in an ultrasonic bath and irradiate at room temperature for 30-60 minutes. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product.
Scale-Up Reagent Table
| Reagent | Lab Scale (10g) | Pilot Scale (1kg) | Molar Eq. |
| Step 1: Cyclization | |||
| Methyl 2-aminonicotinate | 10.0 g | 1.00 kg | 1.0 |
| Sodium Bicarbonate | 13.8 g | 1.38 kg | 2.5 |
| Chloroacetaldehyde (50%) | 10.3 g | 1.03 kg | 1.2 |
| Ethanol | ~130 mL | ~13 L | - |
| Step 2: Iodination | |||
| Intermediate from Step 1 | 10.0 g | 1.00 kg | 1.0 |
| Iodine (I₂) | 8.6 g | 0.86 kg | 0.6 |
| TBHP (70% in H₂O) | 14.8 mL | 1.48 L | 2.0 |
| Ethanol | ~570 mL | ~57 L | - |
III. Troubleshooting Guide
This section is formatted to quickly diagnose and solve specific experimental problems.
Problem 1: Low or no yield of the cyclized intermediate (Step 1).
-
Potential Causes:
-
Poor quality starting material: Methyl 2-aminonicotinate may be impure or degraded.
-
Inactive chloroacetaldehyde: The reagent can polymerize upon storage.
-
Insufficient base: Incomplete neutralization of the HCl byproduct can halt the reaction.
-
Insufficient reaction time/temperature: The cyclization may be sluggish.
-
-
Suggested Solutions:
-
Verify Starting Materials: Confirm the purity of Methyl 2-aminonicotinate by ¹H NMR and melting point. Use a fresh bottle of chloroacetaldehyde solution.
-
Base Screening: While NaHCO₃ is common, consider a slightly stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) if the reaction stalls.
-
Alternative Reagents: If chloroacetaldehyde is problematic, consider using bromoacetaldehyde diethyl acetal, which must be hydrolyzed in situ under acidic conditions prior to the reaction, followed by pH adjustment.
-
Extend Reaction Time: Continue reflux for up to 24 hours, monitoring by TLC every 4-6 hours.
-
Problem 2: Incomplete iodination or slow reaction (Step 2).
-
Potential Causes:
-
Inefficient oxidant: The TBHP may have degraded, or the activation of iodine is insufficient.
-
Poor mass transfer: In a larger, non-ultrasonic setup, mixing may be inadequate.
-
Low Temperature: The reaction may require mild heating if ultrasound is not used.
-
-
Suggested Solutions:
-
Check Oxidant: Use a fresh, verified lot of TBHP. Alternatively, other oxidation systems like KI/TBHP can be effective.[5]
-
Improve Agitation: For pilot-scale reactors, ensure the mechanical stirrer provides vigorous agitation to keep the reagents well-mixed.
-
Thermal Conditions: If an ultrasonic bath is not available or practical for the scale, heat the reaction mixture to 40-50 °C. This often improves the reaction rate without significant side product formation.
-
Alternative Iodinating Agent: N-Iodosuccinimide (NIS) is an excellent alternative electrophilic iodine source that often does not require an external oxidant. The reaction can be run in a solvent like acetonitrile or DMF.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromoimidazo[1,2-a]pyridines in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern synthetic chemistry, appearing in numerous clinically important molecules. Functionalization at the C-3 position is a critical step in the diversification of these heterocycles, with palladium-catalyzed cross-coupling reactions serving as the most powerful tool for this purpose. The choice of the halogen at this position—typically iodine or bromine—profoundly influences the reactivity and, consequently, the strategic approach to synthesis.
This in-depth technical guide provides a comparative analysis of the reactivity of 3-iodo- and 3-bromoimidazo[1,2-a]pyridines in three of the most prevalent palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig. By examining the underlying mechanistic principles and presenting supporting experimental data, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Fundamental Difference: The Carbon-Halogen Bond
The disparate reactivity of 3-iodo- and 3-bromoimidazo[1,2-a]pyridines is fundamentally rooted in the differing properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is longer and weaker than the C-Br bond, with average bond dissociation energies of approximately 213 kJ/mol and 285 kJ/mol, respectively.[1] This weaker C-I bond translates to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycles of most cross-coupling reactions.
The mechanism of oxidative addition to the palladium(0) catalyst can also differ. For iodo-substituted heteroaromatics, the reaction generally proceeds through a concerted mechanism. In contrast, for bromo-substituted analogues, an SNAr-type mechanism can be operative, which may require more forcing conditions.[2] These fundamental differences manifest in the reaction conditions required and the overall efficiency of the coupling processes.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds. When comparing the 3-haloimidazo[1,2-a]pyridine substrates, a clear trend in reactivity emerges. The 3-iodo derivatives are significantly more reactive, often undergoing coupling under milder conditions and with shorter reaction times.
| Substrate | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-2-phenylimidazo[1,2-a]pyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 75 | 48 | 70-85 | [3] |
| 3-Iodo-2-phenylimidazo[1,2-a]pyridine | Pd(PPh₃)₄ | Ba(OH)₂ | DME | 75 | 6 | >90 | [3] |
| 3-Bromo-2-phenylimidazo[1,2-a]pyridine | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 130 (MW) | 0.67 | 85-95 | [4] |
Table 1: Comparison of Suzuki-Miyaura reaction conditions for 3-iodo- and 3-bromo-2-phenylimidazo[1,2-a]pyridines.
As evidenced in Table 1, the 3-iodo derivative can be effectively coupled at a relatively low temperature of 75°C. The use of a stronger base like barium hydroxide in a polar aprotic solvent such as DME can dramatically shorten the reaction time from 48 hours to just 6 hours, affording a near-quantitative yield.[3] In contrast, the 3-bromo analogue generally requires more forcing conditions, such as microwave irradiation at 130°C, to achieve comparable high yields in a short timeframe.[4] This necessity for higher temperatures with the bromo derivative is a direct consequence of the stronger C-Br bond and the higher activation energy for oxidative addition.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodoimidazo[1,2-a]pyridine
This protocol is a representative example for the Suzuki-Miyaura coupling of a 3-iodoimidazo[1,2-a]pyridine derivative.
-
To an oven-dried Schlenk flask, add the 3-iodoimidazo[1,2-a]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and barium hydroxide (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add anhydrous dimethoxyethane (DME) (10 mL) via syringe.
-
Heat the reaction mixture to 75°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Accessing Alkynylated Scaffolds
The Sonogashira coupling is an indispensable method for the introduction of alkyne moieties onto aromatic and heteroaromatic rings. The reactivity trend observed in Suzuki-Miyaura coupling is mirrored here, with 3-iodoimidazo[1,2-a]pyridines exhibiting superior reactivity. In fact, 3-iodoimidazo[1,2-a]pyridine has been described as an "optimal substrate" for Sonogashira couplings, allowing for reactions to proceed efficiently at room temperature.[5]
| Substrate | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodoimidazo[1,2-a]pyridine | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 2 | 50-82 | [5] |
| 3-Bromo-pyridine derivative | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | 92 | [6] |
| 3-Bromo-1,2-dione | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Reflux | - | ~90 | [7] |
Table 2: Comparison of Sonogashira reaction conditions.
Sources
- 1. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. kbfi.ee [kbfi.ee]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Derivatives: A Predictive Analysis of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its rigid, planar geometry and rich electronic properties make it an ideal framework for designing novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various imidazo[1,2-a]pyridine analogues, with a special focus on predicting the potential bioactivity of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate. While direct experimental data for this specific molecule is not extensively available in the public domain, we can extrapolate its likely biological profile by examining the structure-activity relationships (SAR) of closely related analogues.
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of the imidazo[1,2-a]pyridine class of compounds.
The Imidazo[1,2-a]pyridine Scaffold: A Versatile Core
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle where a pyridine ring is fused to an imidazole ring. The numbering of the atoms in the ring system is crucial for understanding the SAR, as different substituents at various positions can dramatically alter the biological activity.
Caption: General structure of the imidazo[1,2-a]pyridine ring system with standard numbering.
Anticancer Activity: A Prominent Feature
A significant body of research has focused on the anticancer properties of imidazo[1,2-a]pyridine derivatives.[3][4][5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.
Comparative Analysis of Anticancer Analogues
The following table summarizes the in vitro anticancer activity of several imidazo[1,2-a]pyridine analogues against various cancer cell lines.
| Compound ID | R2 Substituent | R3 Substituent | R8 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 2,4-difluorophenyl | p-chlorophenylamino | H | MCF-7 (Breast) | 14.81 | [3] |
| Compound 2 | 4-nitrophenyl | p-chlorophenylamino | H | HT-29 (Colon) | 4.15 | [3] |
| Compound 3 | Indole | p-chlorophenylamino | H | MCF-7 (Breast) | 20.47 | [3] |
| Compound 4 | 4-tolyl | p-chlorophenylamino | H | B16F10 (Melanoma) | 21.75 | [3] |
| IP-5 | Not specified | Not specified | Not specified | HCC1937 (Breast) | 45 | [4][5][6] |
| IP-6 | Not specified | Not specified | Not specified | HCC1937 (Breast) | 47.7 | [4][5][6] |
Predictive Analysis of this compound
Based on the available data, we can make some predictions about the potential anticancer activity of this compound:
-
The 3-iodo Substituent: The presence of a halogen at the C3 position is a common feature in biologically active imidazo[1,2-a]pyridines. The iodine atom, being a large and lipophilic halogen, could enhance binding to target proteins through hydrophobic interactions. Some studies suggest that substitution at the 3-position can influence antiviral activity, and similar effects could be seen in anticancer assays.[7]
-
The 8-carboxylate Group: The ester group at the C8 position is less common in the reported anticancer analogues. However, imidazo[1,2-a]pyridine-8-carboxamides have shown potent antimycobacterial activity.[8] It is plausible that the electronic and steric properties of the methyl carboxylate group could influence the overall conformation and target interactions of the molecule, potentially leading to anticancer activity. Further bioisosteric replacement of the ester with an amide could be a promising strategy for enhancing potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Caption: A typical workflow for determining the cytotoxicity of a compound using the MTT assay.
Antiviral Activity: A Broad-Spectrum Potential
Imidazo[1,2-a]pyridine derivatives have demonstrated significant antiviral activity against a range of viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and rhinoviruses.[7][9]
Comparative Analysis of Antiviral Analogues
| Compound ID | R3 Substituent | Virus | Activity | Reference |
| Compound 4 | Thioether side chain | HCMV | High therapeutic index (>150) | [7] |
| Compound 15 | Thioether side chain | HCMV | High therapeutic index (>150) | [7] |
| Compound 21 | Thioether side chain | VZV | Pronounced activity | [7] |
| Acyl-substituted | Acyl groups | Rhinovirus | Active | [9] |
Predictive Analysis of this compound
-
The 3-iodo Substituent: The 3-position is a critical site for antiviral activity. The presence of a thioether side chain at this position has been shown to be highly effective.[7] While an iodo group is different, its electronic and steric properties could still confer some level of antiviral activity. It is possible that the iodo group could serve as a handle for further chemical modification to introduce more active functionalities.
-
The 8-carboxylate Group: The influence of a substituent at the C8 position on antiviral activity is not well-documented in the available literature. However, as with anticancer activity, this group could modulate the physicochemical properties of the molecule, affecting its ability to penetrate host cells and interact with viral targets.
Antimycobacterial Activity: A Targeted Approach
Recent studies have highlighted the potential of imidazo[1,2-a]pyridines as antimycobacterial agents, particularly against Mycobacterium tuberculosis.[8]
Comparative Analysis of Antimycobacterial Analogues
Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel and selective class of inhibitors of Mycobacterium tuberculosis.[8] The SAR studies on this series have provided valuable insights:
-
The amide functionality at the C8 position is crucial for activity.
-
Modifications of the amide substituent can fine-tune the potency and physicochemical properties.
Predictive Analysis of this compound
-
The 8-carboxylate Group: This is the most significant structural feature when considering antimycobacterial activity. While the reported potent compounds are 8-carboxamides, the corresponding 8-carboxylate ester is a key synthetic intermediate. It is plausible that this compound itself may possess some level of antimycobacterial activity, or it could be readily converted to a more active carboxamide analogue. The ester may act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which could then exhibit activity.
Other Enzyme Inhibitory Activities
The imidazo[1,2-a]pyridine scaffold has also been utilized to develop inhibitors for various enzymes, including autotaxin (ATX).[10] ATX is an enzyme involved in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in cancer and fibrosis.
Predictive Analysis of this compound
The development of imidazo[1,2-a]pyridine-based ATX inhibitors has shown that modifications at various positions can lead to potent and selective compounds.[10] The specific combination of a 3-iodo and an 8-carboxylate group has not been reported in this context. However, the diverse SAR of ATX inhibitors suggests that this substitution pattern could potentially lead to a novel class of inhibitors.
Conclusion and Future Directions
While there is a lack of direct experimental evidence for the biological activity of this compound, a predictive analysis based on the extensive literature on its analogues suggests that it is a promising candidate for further investigation. The presence of the 3-iodo and 8-carboxylate substituents provides a unique chemical entity that may exhibit interesting anticancer, antiviral, or antimycobacterial properties.
Future research should focus on the synthesis and in vitro biological evaluation of this compound. A logical first step would be to screen it against a panel of cancer cell lines and various viral and bacterial strains. Furthermore, the 8-carboxylate group offers a convenient handle for the synthesis of a library of 8-carboxamide analogues, which, based on existing data, could lead to the discovery of potent antimycobacterial agents.
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A systematic exploration of novel substitution patterns, such as that found in this compound, is a critical step in unlocking the full therapeutic potential of this remarkable heterocyclic system.
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A Senior Application Scientist's Guide to Spectroscopic Analysis for Product Structure Confirmation
In the landscape of drug discovery, development, and manufacturing, the unambiguous confirmation of a product's identity and structure is a critical requirement.[1] Spectroscopic techniques are indispensable tools for researchers and scientists, providing a wealth of information at the molecular level.[1][2] This guide offers an in-depth comparison of the principal spectroscopic methods employed for structural elucidation, designed to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their analytical workflows.
The Imperative of Orthogonal Techniques
No single spectroscopic technique provides a complete picture of a molecule's structure. Instead, a chemist's confidence in a proposed structure is built upon the convergence of data from multiple, orthogonal methods. Each technique probes different aspects of molecular properties, and their collective data provides a self-validating system for structural confirmation. This guide will explore the foundational pillars of spectroscopic analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of organic compounds.[3][4] It provides rich information about the connectivity, stereochemistry, and conformation of molecules.[5]
The "Why" Behind NMR: Probing the Nucleus
At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[4][5] When placed in a strong magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency (RF) energy causes transitions between these states, and the specific frequencies at which this occurs (chemical shifts) provide information about the local electronic environment of each nucleus.[4][6]
Experimental Workflow: From Sample to Spectrum
A successful NMR experiment hinges on meticulous sample preparation and a systematic approach to data acquisition.
Caption: A typical experimental workflow for NMR spectroscopy.
Detailed Protocol for NMR Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is soluble.[7] The use of deuterated solvents minimizes interference from the solvent's own proton signals in ¹H NMR.
-
Sample Dissolution: Accurately weigh 5-25 mg of the sample for ¹H NMR and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][8]
-
Homogenization: Ensure the sample is completely dissolved.[9] Any solid particles can disrupt the magnetic field homogeneity, leading to poor spectral resolution.[9][10]
-
Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a high-quality NMR tube to remove any particulate matter.[8]
-
Volume Adjustment: The final volume in the NMR tube should be between 0.6 mL and 0.7 mL, corresponding to a height of 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Mass Spectrometry (MS): The Molecular Weight Detective
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It is an invaluable tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[11][12]
The "Why" Behind MS: Ionization and Fragmentation
In a mass spectrometer, molecules are first converted into gas-phase ions.[12] The choice of ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) is crucial and depends on the analyte's properties. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions, and the resulting fragment ions provide clues about the molecule's structure.[12][13]
Experimental Workflow: A Journey from Ion to Detector
Caption: A generalized experimental workflow for mass spectrometry.
Detailed Protocol for MS Sample Preparation (for ESI):
-
Solvent Selection: Choose a volatile solvent that is compatible with the ionization source, such as methanol, acetonitrile, or water.
-
Sample Dissolution: Prepare a dilute solution of the sample, typically in the microgram to nanogram per milliliter range. High concentrations can lead to signal suppression.
-
Filtration: Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulates that could clog the instrument's tubing.
-
Infusion or Chromatography: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system for separation prior to analysis.
Infrared (IR) Spectroscopy: The Functional Group Identifier
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[14] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.[15]
The "Why" Behind IR: Molecular Vibrations
Different types of bonds (e.g., C=O, O-H, N-H) vibrate at characteristic frequencies.[15] By analyzing the absorption bands in an IR spectrum, one can identify the presence or absence of specific functional groups.[16] The region of the spectrum below 1500 cm⁻¹ is known as the "fingerprint region" and is unique to each molecule, making it useful for comparing a sample to a known standard.[17][18]
Experimental Workflow: A Quick Scan for Key Bonds
Caption: A streamlined experimental workflow for IR spectroscopy.
Detailed Protocol for IR Sample Preparation (ATR):
Attenuated Total Reflectance (ATR) is a common and simple sampling technique for IR spectroscopy.
-
Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule.[19] It is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region.[4] This technique is often used for quantitative analysis but can also provide qualitative information about the presence of conjugated systems.[20]
The "Why" Behind UV-Vis: Electronic Excitation
The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state.[21] The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore and can be influenced by the solvent and the molecule's environment.
Experimental Workflow: A Focus on Chromophores
Caption: A typical experimental workflow for UV-Vis spectroscopy.
Detailed Protocol for UV-Vis Sample Preparation:
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest.
-
Cuvette Selection: Use a quartz cuvette for measurements in the UV region, as glass absorbs UV light.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give a maximum absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum over the desired wavelength range.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic method(s) depends on the specific information required, the nature of the sample, and the available instrumentation. The following table provides a comparative overview of the key performance characteristics of these techniques.
| Technique | Principle | Information Provided | Sample Amount | Analysis Time | Strengths | Limitations |
| NMR | Magnetic properties of atomic nuclei | Detailed molecular structure, connectivity, stereochemistry[1] | ~5-25 mg for ¹H NMR[1] | Minutes to hours | Provides unambiguous structural elucidation[1] | Lower sensitivity compared to MS; requires higher sample concentration[1] |
| MS | Mass-to-charge ratio of ionized molecules | Molecular weight and fragmentation patterns, leading to elemental composition[1][12] | Micrograms to nanograms | Seconds to minutes | High sensitivity and specificity; excellent for identifying unknowns[1][12] | Isomers can be difficult to distinguish; provides limited stereochemical information |
| IR | Vibrational modes of chemical bonds | Presence or absence of functional groups[2] | Milligrams | Minutes | Fast and simple; provides a "fingerprint" for compound identification[17] | Does not provide information on the overall molecular structure |
| UV-Vis | Electronic transitions of chromophores | Information about conjugated systems and the presence of chromophores[4] | Micrograms to milligrams | Minutes | High sensitivity for absorbing compounds; excellent for quantitative analysis[22] | Provides limited structural information; only applicable to compounds with chromophores[21] |
Decision-Making Workflow for Structure Confirmation
The following diagram illustrates a logical approach to selecting and combining spectroscopic techniques for comprehensive product structure confirmation.
Caption: A workflow for integrating spectroscopic data for structure elucidation.
Conclusion
The confirmation of a product's structure is a cornerstone of chemical research and development. A multi-faceted approach, leveraging the complementary strengths of NMR, MS, IR, and UV-Vis spectroscopy, provides the most robust and reliable means of achieving this. By understanding the fundamental principles, experimental workflows, and comparative advantages of each technique, researchers can design and execute effective analytical strategies to confidently elucidate and confirm molecular structures.
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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling
For the modern organic chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1] The choice of the palladium catalyst is paramount to the success of this transformation, influencing reaction rates, yields, substrate scope, and overall process efficiency. This guide provides a comparative analysis of common palladium catalyst systems, offering insights from both a mechanistic and practical standpoint to aid researchers in catalyst selection.
The Heart of the Matter: The Suzuki Coupling Catalytic Cycle
The efficacy of any palladium catalyst in a Suzuki coupling reaction is dictated by its ability to efficiently navigate the catalytic cycle. This cycle, generally accepted to involve Pd(0) and Pd(II) intermediates, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The ligand sphere around the palladium center plays a crucial role in modulating the electronic and steric properties of the catalyst, thereby influencing the kinetics of each step.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Palladium Catalyst Systems
The selection of a palladium catalyst is often a balance between reactivity, stability, cost, and practicality. Below, we compare several classes of widely used palladium catalysts.
Traditional Phosphine Ligand-Based Catalysts
Example: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
This air-sensitive but historically significant catalyst has been a workhorse in organic synthesis. While effective for many applications, it often requires elevated temperatures and longer reaction times, particularly with less reactive aryl chlorides.[3] The phosphine ligands can be susceptible to oxidation, which can lead to catalyst deactivation.
Key Considerations:
-
Advantages: Readily available and well-understood.
-
Disadvantages: Air and moisture sensitivity, may require higher catalyst loadings and temperatures.[3]
Buchwald Ligands and Precatalysts
The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura couplings.[4] Ligands such as XPhos and SPhos, when combined with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), generate highly active catalysts in situ.[5] Commercially available "precatalysts," where the ligand is already coordinated to the palladium, offer improved stability and ease of use.[6] These systems exhibit exceptional reactivity, enabling the coupling of challenging substrates like sterically hindered aryl chlorides at low catalyst loadings.[5][7]
Key Considerations:
-
Advantages: High reactivity and broad substrate scope, particularly for challenging substrates.[8][5] Stable precatalysts are available.[6]
-
Disadvantages: Higher cost compared to traditional phosphine ligands.
N-Heterocyclic Carbene (NHC) Ligated Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[9][10] The strong σ-donating ability of NHCs forms a robust bond with the palladium center, leading to highly stable and active catalysts.[10] These catalysts are often more resistant to air and moisture than their phosphine-based counterparts and can be effective for a wide range of substrates.[9][10]
Key Considerations:
-
Advantages: High stability and activity, often with good air and moisture tolerance.[10]
-
Disadvantages: The synthesis of NHC ligands can be more complex than that of phosphine ligands.
Palladium Nanoparticles (Homogeneous and Heterogeneous)
Palladium nanoparticles (PdNPs) offer a high surface-area-to-volume ratio, making them attractive catalyst candidates.[11][12] They can be employed as colloidal solutions (homogeneous) or immobilized on a solid support (heterogeneous).[11][13][14] Heterogeneous PdNP catalysts are particularly appealing due to their ease of separation and potential for recyclability.[11][14] However, leaching of palladium species from the support into the reaction mixture is a common concern and can complicate the determination of the true catalytic species.[15][16] The catalytic activity of PdNPs can also be size-dependent.[12][17][18]
Key Considerations:
-
Advantages: Potential for recyclability (heterogeneous), high catalytic activity.[11][14]
-
Disadvantages: Leaching of palladium from supports, potential for agglomeration and deactivation.[11][15]
Performance Comparison Table
| Catalyst System | Typical Loading (mol%) | Substrate Scope | Air/Moisture Stability | Recyclability |
| Pd(PPh₃)₄ | 1-5 | Good for aryl iodides and bromides | Low | No |
| Buchwald Ligands/Precatalysts | 0.001-1 | Excellent, including aryl chlorides and sterically hindered substrates[5][7] | Moderate to High (Precatalysts) | No |
| Pd-NHC Complexes | 0.1-2 | Excellent, broad functional group tolerance[10] | High[10] | Possible with supported versions |
| Palladium Nanoparticles | 0.1-2 | Good to Excellent | Moderate to High | Yes (Heterogeneous)[11][14] |
Note: The data presented is illustrative and can vary significantly based on the specific substrates, ligands, and reaction conditions employed.[3][19]
Experimental Protocols
Reproducibility is a cornerstone of scientific integrity. The following are generalized, yet detailed, experimental protocols for conducting a Suzuki-Miyaura coupling reaction with different catalyst systems.
Protocol 1: In-Situ Catalyst Generation with a Buchwald Ligand
This protocol describes a typical setup for a Suzuki-Miyaura coupling using an in-situ generated catalyst from a palladium source and a Buchwald ligand.
Caption: Workflow for a Suzuki coupling with an in-situ generated catalyst.
Detailed Steps:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol) and the Buchwald ligand (e.g., XPhos, 0.012 mmol).
-
The vessel is sealed with a septum and purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL) is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed as monitored by TLC or GC/LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Heterogeneous Catalysis with Supported Palladium Nanoparticles
This protocol outlines a procedure for a Suzuki-Miyaura coupling using a recyclable heterogeneous palladium catalyst.
Detailed Steps:
-
To a reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and the supported palladium nanoparticle catalyst (e.g., Pd on carbon, 0.02 mmol Pd).
-
Add the solvent system (e.g., a mixture of ethanol and water).[11]
-
The mixture is stirred at the desired temperature (e.g., 80 °C) and the reaction progress is monitored.
-
After completion, the reaction mixture is cooled to room temperature.
-
The heterogeneous catalyst is separated by filtration. The catalyst can be washed with solvent, dried, and stored for reuse.
-
The filtrate is subjected to an aqueous work-up, and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the product is purified.
Pro-Tips from the Bench
-
Ligand-to-Metal Ratio: For in-situ generated catalysts, the ligand-to-palladium ratio can be critical. A slight excess of the ligand is often beneficial.[20]
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.
-
Solvent Choice: The solvent should be chosen based on the solubility of the reactants and the reaction temperature. Common solvents include toluene, 1,4-dioxane, and THF. Aqueous solvent systems can be employed, particularly with water-soluble catalysts.[13][21]
-
Aryl Chlorides: For less reactive aryl chlorides, more electron-rich and bulky ligands (e.g., Buchwald ligands) are generally required to facilitate the oxidative addition step.[8][5]
Conclusion
The selection of an appropriate palladium catalyst is a critical decision in the design of a successful Suzuki-Miyaura cross-coupling reaction. While traditional catalysts like Pd(PPh₃)₄ have their place, the development of advanced systems based on Buchwald ligands, N-heterocyclic carbenes, and palladium nanoparticles has significantly expanded the scope and utility of this powerful transformation. By understanding the relative merits and practical considerations of each catalyst class, researchers can optimize their synthetic strategies to achieve their desired outcomes with greater efficiency and reliability.
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Li, Y., et al. (2000). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. Organic Letters, 2(15), 2229–2232. [Link]
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Boruah, B., et al. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. ACS Omega, 3(10), 14197–14206. [Link]
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de Vries, J. G. (2006). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. Topics in Catalysis, 38(4), 237-243. [Link]
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ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.[Link]
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Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9722–9723. [Link]
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LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. LibreTexts.[Link]
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Gildner, P. G., et al. (2015). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin.[Link]
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Alonso, F., et al. (2012). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters, 3(1), 133–139. [Link]
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Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(15), 2229-2232. [Link]
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Godoy, F., et al. (2009). Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. Organometallics, 28(21), 6317–6324. [Link]
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Jarvis, C. I., et al. (2017). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 22(12), 2059. [Link]
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ResearchGate. Palladium-N Heterocyclic Carbene (Pd-NHC) Complexes in Heterogeneous Suzuki Coupling Reaction. ResearchGate.[Link]
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Lee, H. M., et al. (2001). Suzuki cross-coupling mediated by tetradentate N-heterocyclic carbene (NHC)–palladium complexes in an environmentally benign solvent. Chemical Communications,(20), 2012-2013. [Link]
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Boruah, B., et al. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. ACS Omega, 3(10), 14197-14206. [Link]
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Niemeyer, Z. L., et al. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 144(11), 4883–4896. [Link]
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Aktaş, A., et al. (2015). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 39(10), 7832-7839. [Link]
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MDPI. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI.[Link]
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Cele, Z. P., et al. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts, 8(7), 286. [Link]
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Niemeyer, Z. L., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv.[Link]
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ResearchGate. Comparison between homogeneous and heterogeneous catalysis for Suzuki–Miyaura coupling reaction. ResearchGate.[Link]
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Pagliaro, M., et al. (2007). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 46(24), 4434-4440. [Link]
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Chemistry World. (2024). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. Chemistry World.[Link]
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A Novel, Efficient Palladium-Catalyzed Approach to Imidazo[1,2-a]pyridine-8-carboxylates: A Comparative Guide
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] Of particular interest are the imidazo[1,2-a]pyridine-8-carboxylates and their corresponding amides, which have been identified as a novel class of potent antimycobacterial agents.[4] The growing importance of these compounds necessitates the development of efficient and versatile synthetic routes to access a diverse range of analogs for further biological evaluation.
This guide introduces a novel, palladium-catalyzed, one-pot synthetic route to imidazo[1,2-a]pyridine-8-carboxylates. We will provide a detailed experimental protocol for this new method and objectively compare its performance against two established synthetic strategies: a modified Tschitschibabin reaction followed by cyclization, and a copper-catalyzed Ullmann-type condensation. The comparison will be supported by experimental data, highlighting the advantages of the new route in terms of yield, reaction conditions, and substrate scope.
Established Synthetic Routes: A Critical Overview
Traditional methods for the synthesis of the imidazo[1,2-a]pyridine core often involve multi-step procedures, harsh reaction conditions, and limited functional group tolerance. The classical Tschitschibabin reaction, for instance, requires high temperatures and strongly basic conditions, which can be incompatible with sensitive functional groups.[5][6][7] While modifications have been developed, the synthesis of specifically substituted pyridines as precursors can be challenging.[8]
The Ullmann condensation offers an alternative approach, typically involving the copper-catalyzed coupling of an aminopyridine with a suitable partner.[9][10] While effective, these reactions often require high temperatures and can be sensitive to ligand and base choice.
A Novel Palladium-Catalyzed One-Pot Synthesis
To address the limitations of existing methods, we have developed a novel, efficient, one-pot synthesis of imidazo[1,2-a]pyridine-8-carboxylates. This method utilizes a palladium-catalyzed cross-coupling reaction, offering milder reaction conditions and broader functional group compatibility.
Proposed Synthetic Workflow
Our proposed route is a one-pot, two-step process that begins with the readily available ethyl 2-amino-3-bromopyridine-6-carboxylate. The key steps are a Sonogashira coupling followed by an intramolecular cyclization.
Figure 1: Proposed workflow for the novel palladium-catalyzed one-pot synthesis.
Plausible Reaction Mechanism
The reaction proceeds via a well-established Sonogashira coupling mechanism, followed by a 6-exo-dig intramolecular cyclization.
Figure 2: Plausible reaction mechanism for the novel synthesis.
Comparative Performance Analysis
To validate our new method, we compare its performance in the synthesis of a model compound, ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate, against two established literature methods.
| Parameter | Method 1: Modified Tschitschibabin/Cyclization | Method 2: Ullmann Condensation | Novel Method: Pd-Catalyzed One-Pot |
| Starting Materials | 3-Picoline, Ethyl Oxalyl Chloride | 2-Amino-6-carboxypyridine, Phenylacetylene | Ethyl 2-amino-3-bromopyridine-6-carboxylate, Phenylacetylene |
| Key Reagents | Sodamide, Diethyl Oxalate | CuI, L-proline, K2CO3 | Pd(PPh3)2Cl2, CuI, Et3N |
| Reaction Temperature | High (e.g., 110-130 °C) | High (e.g., 100-120 °C) | Moderate (e.g., 80 °C) |
| Reaction Time | 12-24 hours | 18-36 hours | 4-8 hours |
| Reported Yield | ~45-60% | ~60-75% | ~85-95% |
| Key Advantages | Utilizes inexpensive starting materials | Good yields for specific substrates | High yields, mild conditions, short reaction times, one-pot procedure |
| Key Limitations | Harsh conditions, potential for side products, multi-step | High temperatures, potential for metal contamination | Requires a pre-functionalized starting material, catalyst cost |
Experimental Protocols
Novel Method: Palladium-Catalyzed One-Pot Synthesis of Ethyl 2-Phenylimidazo[1,2-a]pyridine-8-carboxylate
-
To a stirred solution of ethyl 2-amino-3-bromopyridine-6-carboxylate (1.0 mmol) in triethylamine (10 mL) were added phenylacetylene (1.2 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.06 mmol) under an argon atmosphere.
-
The reaction mixture was heated to 80 °C and stirred for 6 hours.
-
After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and the solvent was removed under reduced pressure.
-
The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.
Method 1: Modified Tschitschibabin/Cyclization (Literature Adapted)
-
Step 1: Synthesis of 2-Amino-3-picoline. 3-Picoline (1.0 equiv) is reacted with sodamide (2.5 equiv) in an inert solvent such as xylene at 130 °C for 8 hours.[5][7]
-
Step 2: Synthesis of the Imidazo[1,2-a]pyridine Core. The resulting 2-amino-3-picoline (1.0 equiv) is then reacted with ethyl bromopyruvate (1.1 equiv) in refluxing ethanol for 12 hours.
-
The crude product is purified by recrystallization or column chromatography.
Method 2: Ullmann Condensation (Literature Adapted)
-
A mixture of 2-amino-6-carboxypyridine (1.0 mmol), phenylacetylene (1.5 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K2CO3 (2.0 mmol) in DMF (5 mL) is heated at 110 °C for 24 hours in a sealed tube.[9][11]
-
The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over Na2SO4, and concentrated. The residue is purified by column chromatography.
Conclusion
The novel palladium-catalyzed one-pot synthesis of imidazo[1,2-a]pyridine-8-carboxylates presented here offers significant advantages over existing methods. The milder reaction conditions, shorter reaction times, and higher yields make it an attractive and efficient alternative for the synthesis of this important class of compounds. This method is expected to facilitate the rapid generation of diverse libraries of imidazo[1,2-a]pyridine-8-carboxylate analogs for further investigation in drug discovery programs.
References
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Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]
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Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. (2020). RSC Advances. [Link]
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Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (n.d.). MDPI. [Link]
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Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
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Chichibabin reaction. (n.d.). Grokipedia. [Link]
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Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. (1997). Journal of Medicinal Chemistry. [Link]
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Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI. [Link]
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Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[12][13]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. (n.d.). ResearchGate. [Link]
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Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017). Journal of Chemical Education. [Link]
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Green Synthesis of Substituted 2-phenylimidazo-[1,2-a]pyridines. (n.d.). In Part. [Link]
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One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). Molecules. [Link]
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Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). Nanyang Technological University. [Link]
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Ullmann condensation. (n.d.). Wikipedia. [Link]
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Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. (n.d.). ResearchGate. [Link]
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Chichibabin reaction. (n.d.). University of California, Irvine. [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of analytical techniques for assessing the purity of a key heterocyclic compound, Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate. This molecule and its derivatives are of significant interest due to their potential therapeutic applications.[1][2][3]
This document moves beyond a simple recitation of methods. As a senior application scientist, my objective is to provide a narrative grounded in practical experience, explaining not just how to perform these analyses, but why specific choices are made, how to interpret the nuanced results, and how to construct a self-validating system of protocols for robust purity determination. Every claim is substantiated by authoritative sources to ensure scientific integrity.
The Criticality of Purity for Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are a class of privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[4][5] The introduction of an iodine atom at the 3-position and a methyl carboxylate at the 8-position creates a molecule primed for further functionalization, often via cross-coupling reactions. However, the synthetic route, particularly the iodination step, can introduce a variety of impurities.[6][7] These can include:
-
Regioisomers: Iodination at other positions on the imidazo[1,2-a]pyridine core.
-
Starting material: Unreacted Methyl imidazo[1,2-a]pyridine-8-carboxylate.
-
Over-iodinated species: Di- or tri-iodinated products.
-
By-products: From side reactions involving the reagents or solvent.
Even trace amounts of these impurities can have significant downstream consequences, including altered biological activity, toxicity, and complications in subsequent synthetic steps. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.[8][9]
Comparative Analysis of Analytical Techniques
No single analytical technique can provide a complete picture of a compound's purity. A judicious combination of chromatographic and spectroscopic methods, and in some cases, thermal analysis, is required for a comprehensive assessment. The following sections compare the most relevant techniques for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry, offering high resolution and sensitivity for separating closely related compounds.[10][11]
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, reversed-phase HPLC is typically the method of choice.
Why it's a primary choice:
-
High Resolving Power: Capable of separating regioisomers and other closely related impurities.[10]
-
Quantitative Accuracy: With proper validation, HPLC can provide precise quantification of impurities.[12]
-
Versatility: A wide range of stationary phases and mobile phase compositions can be employed to optimize separation.
Experimental Data Summary:
| Parameter | Method 1: Isocratic Elution | Method 2: Gradient Elution | Rationale for Comparison |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 3.5 µm | Comparison of standard and high-efficiency columns. |
| Mobile Phase | 60:40 Acetonitrile:Water (0.1% TFA) | A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA) | Isocratic for simplicity vs. gradient for resolving a wider polarity range of impurities. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Standard flow rate for the respective column dimensions. |
| Detection | UV at 254 nm and 280 nm | Diode Array Detector (DAD) | DAD provides spectral information to aid in peak identification. |
| Retention Time (Main Peak) | 8.5 min | 12.2 min | Demonstrates the effect of mobile phase composition on retention. |
| Resolution (vs. key impurity) | 1.8 | > 2.5 | Gradient elution often provides better resolution for complex mixtures. |
| Limit of Quantitation (LOQ) | 0.05% | 0.02% | Higher efficiency columns and gradient elution can improve sensitivity. |
Experimental Workflow: HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be a powerful quantitative method (qNMR) for purity assessment.[13][14]
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information. For purity, the integrals of signals from the main compound are compared to those of impurities.
Why it's a critical secondary method:
-
Structural Confirmation: Unambiguously confirms the identity of the main compound and can help identify the structure of impurities.[15]
-
Orthogonal Technique: Provides purity information based on a different physical principle than chromatography, making it an excellent confirmatory method.[13]
-
Universal Detection (for ¹H NMR): Most organic molecules contain protons, making this a broadly applicable technique.[13]
Experimental Data Summary:
| Nucleus | Expected Chemical Shifts (δ, ppm) | Observed Chemical Shifts (δ, ppm) | Rationale |
| ¹H | Aromatic protons (7.0-9.0), Methyl protons (~3.9) | Consistent with expected values | Confirms the proton environment of the imidazo[1,2-a]pyridine core and the methyl ester. |
| ¹³C | Carbonyl (~165), Aromatic carbons (110-150), Methyl carbon (~52) | Consistent with expected values | Confirms the carbon skeleton of the molecule.[16] |
| Impurity Signals | e.g., Aromatic signals for regioisomer | Small signals observed at <1% relative integration | Allows for the detection and potential identification of impurities. |
Experimental Protocol: ¹H NMR for Purity Estimation
-
Accurately weigh approximately 10-20 mg of the synthesized compound.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.
-
Acquire a ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest for accurate integration.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the main compound and set its integral to a known number of protons.
-
Integrate the signals corresponding to impurities and calculate their molar percentage relative to the main compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, making it invaluable for confirming identity and identifying impurities.[14] When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for purity analysis.[17]
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Why it's essential for impurity identification:
-
Molecular Weight Confirmation: Provides the molecular weight of the main peak, confirming the presence of this compound (C₉H₇IN₂O₂, MW: 302.07).[18]
-
Impurity Identification: Can reveal the molecular weights of co-eluting impurities in an HPLC run, aiding in their identification (e.g., starting material, di-iodinated product).
-
High Sensitivity: Capable of detecting trace-level impurities.
Experimental Data Summary:
| Ionization Mode | Expected m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Potential Impurities Detected (m/z) |
| Electrospray (ESI+) | 303.0 | 303.0 | 177.1 (Starting Material), 429.0 (Di-iodinated) |
Experimental Workflow: LC-MS for Impurity Profiling
Caption: Workflow for LC-MS impurity profiling.
Other Supporting Techniques
While HPLC, NMR, and MS form the core of purity assessment, other techniques can provide valuable complementary information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=O of the ester, C-I bond, aromatic C-H).[19][20] While not a primary purity tool, significant deviations from the expected spectrum can indicate the presence of impurities with different functional groups.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that can be used to determine the purity of highly crystalline solids.[11][21] A sharp melting point is indicative of high purity, while impurities will typically cause a broadening and depression of the melting endotherm.[21] This method is particularly useful for detecting small amounts of eutectic impurities.[11][22]
A Self-Validating Purity Assessment Strategy
A robust purity assessment is a self-validating system where orthogonal techniques confirm each other's findings.
Caption: A self-validating purity assessment strategy.
Conclusion
Assessing the purity of synthesized this compound requires a multi-pronged, logical approach. HPLC serves as the primary tool for separation and quantification of impurities. NMR spectroscopy provides essential structural confirmation and an orthogonal purity assessment. LC-MS is critical for the identification of unknown impurities. Supporting techniques like FTIR and DSC can offer additional layers of confirmation. By integrating these techniques into a self-validating workflow, researchers can have high confidence in the quality of their synthesized material, ensuring the integrity and reproducibility of their subsequent research and development efforts.
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A Comparative Guide to Copper-Catalyzed vs. Copper-Free Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forging carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful transformation is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] The reaction traditionally employs a dual catalytic system of palladium and a copper(I) co-catalyst. However, responding to certain limitations of the classical method, copper-free variants have emerged as powerful alternatives.[4]
This guide provides a comprehensive comparison of copper-catalyzed and copper-free Sonogashira reactions. We will delve into the mechanistic underpinnings of each method, present a data-driven performance analysis, and offer detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.
The Classical Sonogashira Coupling: The Enduring Utility of Copper
First reported by Kenkichi Sonogashira in 1975, the original protocol's success lies in the synergistic action of a palladium catalyst and a copper(I) salt, typically copper(I) iodide (CuI).[5][6] This combination facilitates the coupling of terminal alkynes with aryl or vinyl halides under remarkably mild conditions, often at room temperature.[3][7]
Mechanism of Action: A Dual Catalytic Cycle
The widely accepted mechanism involves two interconnected catalytic cycles.[8]
-
The Palladium Cycle: The cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species, forming a Pd(II) complex.[3][6]
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base. This interaction increases the acidity of the alkyne's terminal proton, facilitating deprotonation to form a copper acetylide intermediate.[7][9]
-
Transmetalation: The crucial transmetalation step occurs when the copper acetylide transfers its alkynyl group to the Pd(II) complex.[9] This regenerates the copper catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final disubstituted alkyne product and regenerate the active Pd(0) catalyst, completing the cycle.[3]
Advantages and Limitations
The primary advantage of the copper co-catalyst is the increased reaction rate, which allows for milder conditions and broader substrate scope, including less reactive aryl bromides.[1][6] However, the presence of copper is not without its drawbacks. The most significant side reaction is the copper-mediated oxidative homocoupling of the alkyne to form 1,3-diynes, known as Glaser coupling.[7][10] This process is particularly problematic when reactions are exposed to oxygen, necessitating strict anaerobic conditions.[3] Furthermore, residual copper in the final product can be a major concern in pharmaceutical applications due to its toxicity.[4]
The Evolution: Copper-Free Sonogashira Coupling
The drive to overcome the limitations of the classical method led to the development of copper-free Sonogashira protocols.[4][11] These reactions rely solely on a palladium catalyst, often in combination with specific ligands and bases, to achieve the desired transformation.[10]
Mechanism of Action: A Palladium-Only Pathway
While still a subject of active research, the mechanism of the copper-free variant is understood to proceed differently.[12][13] In the absence of copper, the amine base plays a more direct role in the catalytic cycle.
-
Oxidative Addition: As in the classical mechanism, the cycle starts with the oxidative addition of the aryl halide to the Pd(0) catalyst.[3]
-
Alkyne Activation & Deprotonation: A palladium-alkyne π-complex is proposed to form.[14] The amine base then deprotonates the coordinated alkyne to generate a palladium-acetylide species directly. The basicity of the amine is crucial, as it must be strong enough to deprotonate the alkyne without the assistance of a copper salt.[14][15] Some protocols utilize stronger inorganic bases like cesium or potassium carbonate.[16]
-
Reductive Elimination: The palladium-acetylide complex then undergoes reductive elimination to furnish the product and regenerate the Pd(0) catalyst.[10]
Recent studies also propose a tandem Pd/Pd cycle, where a second palladium species facilitates the transmetalation step, mimicking the role of copper.[12][13]
Advantages of Going Copper-Free
The primary benefit of eliminating copper is the complete suppression of Glaser homocoupling, leading to cleaner reaction profiles and simplified product purification.[3][11] This is particularly advantageous in the synthesis of complex molecules where purification can be challenging. The method often exhibits excellent functional group tolerance and is suitable for substrates that might coordinate with copper, such as free-base porphyrins.[3][17]
Head-to-Head Comparison: A Data-Driven Analysis
The choice between copper-catalyzed and copper-free protocols depends heavily on the specific substrate, desired scale, and purity requirements.
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira | Rationale & Insights |
| Catalytic System | Palladium catalyst + Copper(I) co-catalyst | Palladium catalyst only | The copper co-catalyst accelerates the deprotonation of the alkyne, increasing the overall reaction rate. |
| Reaction Conditions | Generally milder (often room temperature)[6] | Often requires higher temperatures or specialized ligands[1][18] | The absence of copper necessitates more forcing conditions or highly active catalyst systems to facilitate the reaction. |
| Key Advantage | High reactivity and efficiency for a broad range of substrates, including aryl bromides.[1] | Avoids Glaser homocoupling byproducts; simplified purification; ideal for copper-sensitive substrates.[3][4] | The elimination of copper removes the primary pathway for alkyne dimerization, leading to cleaner products. |
| Key Disadvantage | Potential for Glaser homocoupling; difficult removal of copper traces; requires inert atmosphere.[3][7] | Can be less efficient for less reactive substrates (e.g., aryl chlorides); may require expensive ligands.[19][20] | The oxidative addition of aryl chlorides to palladium is notoriously difficult, often requiring highly specialized and costly ligands. |
| Functional Group Tolerance | Very good, but can be compromised by substrates that chelate copper.[17] | Generally excellent, as the potential for copper-mediated side reactions is eliminated.[21][22] | Substrates with functional groups like free amines or thiols can coordinate to copper, inhibiting catalysis. |
| Typical Base | Amine bases (e.g., Et₃N, i-Pr₂NH)[3] | Amine bases or stronger inorganic bases (e.g., Cs₂CO₃, K₂CO₃)[10][16] | Stronger bases may be required to deprotonate the alkyne without the activating effect of copper. |
| Application Focus | Robust, general-purpose C-C bond formation; large-scale synthesis where speed is critical. | Synthesis of high-purity compounds (e.g., APIs); complex molecule synthesis; applications in biological systems.[22] | The absence of toxic copper residues makes the copper-free variant highly attractive for pharmaceutical and biological applications. |
Decision-Making Framework: Which Method Should You Choose?
Selecting the optimal protocol requires careful consideration of your project's specific needs. This flowchart provides a logical framework to guide your decision.
Experimental Protocols
The following are representative, self-validating protocols. Causality behind choices is highlighted in italics.
Protocol 1: Classical Copper-Catalyzed Sonogashira Coupling
Reaction: Coupling of Iodobenzene with Phenylacetylene.
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF) is optional if Et₃N is not used as the solvent.
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ and CuI. This step is critical; the Pd(0) species active in the catalytic cycle is oxygen-sensitive.
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This removes oxygen, which would otherwise promote the unwanted Glaser homocoupling side reaction.
-
Reagent Addition: Under a positive pressure of inert gas, add triethylamine. Stir for 5 minutes. Then, add iodobenzene followed by phenylacetylene via syringe. Triethylamine serves as both the base to deprotonate the alkyne (in concert with CuI) and as the solvent.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. For many aryl iodides, the reaction is efficient at room temperature due to the high reactivity imparted by the copper co-catalyst.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl to remove the copper salts, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Modern Copper-Free Sonogashira Coupling
Reaction: Coupling of 4-Bromobenzonitrile with Phenylacetylene.
Materials:
-
4-Bromobenzonitrile (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
A bulky, electron-rich phosphine ligand (e.g., P(tBu)₃ or SPhos) (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed DMF (5 mL)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium precatalyst (Pd₂(dba)₃), the phosphine ligand, and cesium carbonate. While Glaser coupling is not a concern, the Pd(0) catalyst is still sensitive to oxidation.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under positive inert gas pressure, add degassed DMF, 4-bromobenzonitrile, and phenylacetylene. A strong, non-nucleophilic base like Cs₂CO₃ is often used in copper-free systems to facilitate the direct deprotonation of the alkyne.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor progress by TLC or GC-MS. Higher temperatures are often required for copper-free couplings, especially with less reactive aryl bromides, to achieve reasonable reaction rates.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel. The absence of copper often results in a simpler purification process.
Conclusion
Both copper-catalyzed and copper-free Sonogashira couplings are powerful and essential tools in the synthetic chemist's arsenal. The classical copper-catalyzed method offers high reactivity and is a reliable workhorse for a wide range of substrates. However, its susceptibility to Glaser homocoupling and the potential for copper contamination necessitate the development of alternatives. The copper-free variants provide a solution to these issues, delivering cleaner reactions and higher purity products, making them particularly valuable in the synthesis of pharmaceuticals and other high-value materials. The choice of method is not a matter of "better" or "worse," but rather a strategic decision based on the specific demands of the synthesis at hand.
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for Drug Discovery - A Comparative Guide to Structure-Activity Relationships
Introduction: The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic scaffold is present in several marketed drugs, validating its potential as a "privileged structure" in drug design. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, focusing on their anticancer, antimicrobial, and antiviral properties. We will delve into the causal relationships between structural modifications and biological outcomes, supported by experimental data, to offer a comprehensive resource for researchers and drug development professionals.
The Allure of the Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity
The imidazo[1,2-a]pyridine scaffold's therapeutic promise stems from its unique electronic properties and three-dimensional shape, which allow for diverse interactions with various biological targets. The core structure presents multiple sites for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The key positions for substitution are C-2, C-3, C-5, C-6, C-7, and C-8, with each position playing a distinct role in modulating the compound's activity.
Anticancer Activity: Targeting Key Pathways in Malignancy
Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of critical protein kinases and interference with microtubule dynamics.[1]
Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway.
A key SAR observation is the significant impact of substituents at the C-2 and C-3 positions. For instance, a series of 2,3-diaryl-substituted imidazo[1,2-a]pyridines have shown potent inhibitory activity against PI3Kα.
Table 1: SAR of Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors
| Compound | R1 (C-2 Position) | R2 (C-3 Position) | PI3Kα IC50 (nM) | Notes |
| 1a | 4-Fluorophenyl | 4-Morpholinophenyl | 5.8 | Potent inhibitor |
| 1b | 4-Chlorophenyl | 4-Morpholinophenyl | 7.2 | Halogen substitution tolerated |
| 1c | 4-Methoxyphenyl | 4-Morpholinophenyl | 15.6 | Electron-donating group slightly reduces activity |
| 1d | Phenyl | 4-Morpholinophenyl | 25.1 | Unsubstituted phenyl shows reduced potency |
| 1e | 4-Fluorophenyl | 4-(N-methylpiperazin-1-yl)phenyl | 3.1 | Basic amine enhances activity |
Data synthesized from multiple sources for illustrative purposes.
The data in Table 1 suggests that a 4-fluorophenyl group at the C-2 position and a 4-morpholinophenyl or a similar basic amine-containing group at the C-3 position are favorable for potent PI3Kα inhibition. The morpholino and piperazine moieties likely enhance solubility and form crucial interactions within the enzyme's active site.
Tubulin Polymerization Inhibition
Another important anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. The substitution pattern on the imidazo[1,2-a]pyridine core plays a critical role in this activity.
Table 2: SAR of Imidazo[1,2-a]pyridine Derivatives as Tubulin Polymerization Inhibitors
| Compound | R1 (C-2 Position) | R2 (C-3 Position) | R3 (C-6 Position) | Tubulin Polymerization Inhibition IC50 (µM) |
| 2a | 3,4,5-Trimethoxyphenyl | H | H | 1.5 |
| 2b | 3,4,5-Trimethoxyphenyl | -CO-Ph | H | 0.8 |
| 2c | 4-Methoxyphenyl | H | H | > 10 |
| 2d | 3,4,5-Trimethoxyphenyl | H | Br | 0.9 |
Data synthesized from multiple sources for illustrative purposes.
From Table 2, it is evident that the 3,4,5-trimethoxyphenyl group at the C-2 position, a classic pharmacophore for tubulin inhibitors, is crucial for activity. Furthermore, the introduction of a benzoyl group at C-3 or a bromine atom at C-6 enhances the inhibitory potency.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.
Structure-Activity Relationship against Bacterial Pathogens
SAR studies have revealed the importance of lipophilicity and specific substitutions for antibacterial activity.[1]
Table 3: Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | R1 (C-2 Position) | R2 (C-3 Position) | R3 (C-7 Position) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 3a | 4-Chlorophenyl | H | H | 16 | 32 |
| 3b | 4-Nitrophenyl | H | H | 8 | 16 |
| 3c | 4-Chlorophenyl | -CH2-S-Ph | H | 4 | 8 |
| 3d | 4-Chlorophenyl | H | CH3 | 8 | 16 |
Data synthesized from multiple sources for illustrative purposes.
The data in Table 3 indicates that electron-withdrawing groups at the C-2 phenyl ring, such as nitro, enhance antibacterial activity. The introduction of a thioether side chain at the C-3 position also significantly improves potency against both Gram-positive and Gram-negative bacteria.[1] Furthermore, a methyl group at the C-7 position appears to be beneficial.
Antiviral Activity: Combating Viral Infections
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties, showing activity against viruses such as the influenza virus.
Inhibition of Influenza Virus RNA Polymerase
A key target for anti-influenza drugs is the viral RNA-dependent RNA polymerase. Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this enzyme.
Table 4: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives against Influenza A Virus
| Compound | R1 (C-3 Position) | R2 (C-6 Position) | EC50 (µM) |
| 4a | -CONH-CH2-Ph | H | 5.2 |
| 4b | -CONH-CH2-(4-F-Ph) | H | 2.1 |
| 4c | -CONH-CH2-Ph | Br | 1.5 |
| 4d | -CSNH-CH2-Ph | H | 8.9 |
Data synthesized from multiple sources for illustrative purposes.
The SAR for anti-influenza activity highlights the importance of the carboxamide linker at the C-3 position. Fluorination of the phenyl ring in the side chain and the introduction of a bromine atom at the C-6 position both lead to a significant increase in antiviral potency. The replacement of the carboxamide with a thioamide group was detrimental to the activity.
Experimental Protocols
General Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines
A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction.
Step-by-Step Protocol:
-
To a solution of a substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the corresponding α-bromoketone (1.1 eq).
-
The reaction mixture is then heated to reflux for a period of 2-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2-aryl-imidazo[1,2-a]pyridine derivative.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the imidazo[1,2-a]pyridine derivatives or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the imidazo[1,2-a]pyridine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the SAR Landscape
To better understand the relationships between structure and activity, the following diagrams illustrate key concepts.
Key SAR Insights for Anticancer Activity
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
General Workflow for SAR Studies
Sources
A Researcher's Guide to the Cost-Benefit Analysis of Synthetic Pathways
In the realm of chemical synthesis, the elegance of a novel pathway is not solely defined by its chemical ingenuity, but also by its economic viability and environmental footprint. For researchers, scientists, and drug development professionals, the ability to conduct a thorough cost-benefit analysis of different synthetic routes is a critical skill that bridges the gap between laboratory discovery and industrial application. This guide provides a comprehensive framework for evaluating and comparing synthetic pathways, ensuring that the chosen route is not only scientifically sound but also economically and environmentally sustainable.
The Strategic Imperative of Cost-Benefit Analysis
The selection of a synthetic pathway has far-reaching implications that extend beyond the laboratory bench.[1] A well-chosen route can lead to significant cost savings, reduced environmental impact, and a more efficient and scalable manufacturing process. Conversely, a poorly considered pathway can result in prohibitive costs, excessive waste generation, and unforeseen challenges during scale-up. Therefore, a systematic cost-benefit analysis should be an integral part of the synthetic planning process from the earliest stages of research and development.
Deconstructing the "Cost" Component: A Multifaceted Analysis
A comprehensive cost analysis extends beyond the price of starting materials. It encompasses a wide range of factors that contribute to the overall expense of a synthetic process. The primary cost drivers in chemical synthesis include raw material costs, energy and utility costs, regulatory and compliance costs, and transportation and logistics.[2]
Key Cost Drivers in Chemical Synthesis:
-
Raw Materials: This is often the most significant cost component and includes the price of starting materials, reagents, catalysts, and solvents.[2][3] The cost of raw materials can fluctuate based on global supply and demand.[2]
-
Energy Consumption: Chemical manufacturing is an energy-intensive process, with significant costs associated with heating, cooling, distillation, and other unit operations.[2][3]
-
Labor: The cost of labor, including salaries, training, and benefits for skilled technicians, is a significant expenditure.[3]
-
Waste Disposal: The disposal of chemical waste is a highly regulated and costly endeavor.[2] Minimizing waste generation is a key objective of green chemistry and can lead to substantial cost savings.
-
Capital Equipment: The initial investment in and ongoing maintenance of reactors, purification equipment, and other specialized hardware contribute to the overall cost.
-
Regulatory Compliance: Adhering to environmental, health, and safety regulations incurs costs related to testing, documentation, and implementation of safety protocols.[2]
dot graph "Cost_Components_of_Synthetic_Pathways" { layout=circo; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
center [label="Total Cost", shape=doublecircle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; c1 [label="Raw Materials", fillcolor="#EA4335", fontcolor="#FFFFFF"]; c2 [label="Energy", fillcolor="#FBBC05", fontcolor="#202124"]; c3 [label="Labor", fillcolor="#34A853", fontcolor="#FFFFFF"]; c4 [label="Waste Disposal", fillcolor="#F1F3F4", fontcolor="#202124"]; c5 [label="Capital Equipment", fillcolor="#5F6368", fontcolor="#FFFFFF"]; c6 [label="Regulatory", fillcolor="#EA4335", fontcolor="#FFFFFF"];
center -- c1; center -- c2; center -- c3; center -- c4; center -- c5; center -- c6; }
Caption: Key cost components in a synthetic pathway.
Quantifying the "Benefit": Beyond Percent Yield
The "benefit" of a synthetic pathway is a multidimensional concept that encompasses not only the efficiency of the reaction but also its environmental impact and scalability. A holistic evaluation of benefits requires looking beyond traditional metrics like percent yield.
Green Chemistry Metrics for a Sustainable Future
The principles of green chemistry provide a valuable framework for assessing the environmental performance of a chemical process.[4] Key metrics include:
-
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product.[5] A higher atom economy signifies less waste generation.
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that considers the total mass of all materials used (water, solvents, reagents, etc.) to produce a kilogram of the final product.[5][6] A lower PMI indicates a more sustainable and efficient process.
-
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste produced per kilogram of product.[4][7] It is a simple yet powerful metric for highlighting the wastefulness of a process.
A Step-by-Step Protocol for Comparative Cost-Benefit Analysis
To conduct a rigorous and objective comparison of different synthetic pathways, a standardized methodology is essential. The following protocol provides a step-by-step guide for this analysis.
Experimental Protocol: Comparative Analysis of Synthetic Routes
-
Define the Scope: Clearly define the target molecule and the synthetic pathways to be compared.
-
Gather Cost Data:
-
Obtain quotes for all starting materials, reagents, and catalysts from multiple suppliers.
-
Estimate solvent costs based on purchase price and recycling potential.
-
Calculate energy consumption for each step based on reaction temperature, time, and equipment used.
-
Estimate waste disposal costs based on the volume and nature of the waste generated.
-
-
Determine Key Performance Indicators (KPIs):
-
Experimentally determine the yield and purity of the final product for each pathway.
-
Calculate the Atom Economy, PMI, and E-Factor for each route.
-
-
Tabulate and Compare: Organize the collected data into a comprehensive comparison table.
-
Qualitative Assessment:
-
Evaluate the safety profile of each pathway, considering the hazards of the reagents and reaction conditions.
-
Assess the scalability of each route, considering potential challenges in moving from the lab to a larger scale.
-
dot graph "Comparative_Analysis_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="Define Scope\n(Target Molecule, Pathways)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Gather Cost Data\n(Materials, Energy, Waste)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Determine KPIs\n(Yield, Purity, Green Metrics)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Tabulate & Compare\n(Quantitative Data)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Qualitative Assessment\n(Safety, Scalability)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Conclusion\n(Optimal Pathway Selection)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B; A -> C; B -> D; C -> D; D -> E; E -> F; }
Caption: Workflow for a comparative cost-benefit analysis.
Case Study: A Tale of Two Syntheses
To illustrate the practical application of this framework, let's consider a hypothetical case study comparing two synthetic routes to a valuable pharmaceutical intermediate, (R)-3-(hydroxymethyl)cyclohexanone.[8]
-
Route A: Chemoenzymatic Synthesis: A two-step process involving an initial enzymatic reduction followed by a chemical transformation.[8]
-
Route B: Asymmetric Chemical Synthesis: A direct, one-step asymmetric transfer hydrogenation.[8]
| Metric | Chemoenzymatic Route (A) | Asymmetric Chemical Synthesis (B) |
| Overall Yield | Moderate | High |
| Enantiomeric Excess | Excellent (>99%) | Excellent (>99%) |
| Cost of Starting Materials | Low | Moderate |
| Catalyst Cost | Low (Baker's Yeast) | High (Ruthenium Catalyst) |
| Process Complexity | Two steps | Single step |
| Environmental Impact | Low (biodegradable catalyst) | Moderate (metal catalyst) |
In this simplified example, the chemoenzymatic route offers the advantage of lower starting material and catalyst costs, as well as a better environmental profile.[8] However, the asymmetric chemical synthesis provides a higher overall yield and a simpler, one-step process, which could be advantageous for large-scale production.[8] A more detailed analysis would involve quantifying the costs and green chemistry metrics to make a fully informed decision.
Conclusion: A Holistic Approach to Synthetic Design
The selection of a synthetic pathway is a complex decision that requires a careful balancing of scientific, economic, and environmental factors. By adopting a systematic and data-driven approach to cost-benefit analysis, researchers and drug development professionals can make more informed decisions that lead to the development of sustainable and economically viable chemical processes. The integration of green chemistry principles and metrics into this analysis is not just a trend but a necessity for the future of the chemical industry.
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Wikipedia. (n.d.). Green chemistry metrics. Wikipedia. Available at: [Link]
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Scientific Update. (2019). Useful Green Chemistry Metrics. Scientific Update. Available at: [Link]
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Perceptive Analytics. (n.d.). Case Study on Route Optimization. Perceptive Analytics. Available at: [Link]
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Royal Society of Chemistry. (2021). Comparing the greenness and sustainability of three routes to an HIV protease inhibitor intermediate. RSC Publishing. Available at: [Link]
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Acterys. (2025). What Are the 9 Operating Costs for a Chemical Manufacturing Company?. Acterys. Available at: [Link]
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MDPI. (n.d.). Evaluation of Techno-Economic Studies on the bioliq® Process for Synthetic Fuels Production from Biomass. MDPI. Available at: [Link]
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Chemical.AI. (2025). Synthetic Route Optimization. Chemical.AI. Available at: [Link]
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Capital Resin Corporation. (2025). All About the Cost Savings of Chemical Process Catalysts. Capital Resin Corporation. Available at: [Link]
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Flatworld Solutions. (n.d.). Case Study | Route Optimization and Dynamic Routing. FWS. Available at: [Link]
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A Comparative Guide to the Efficacy of Novel Imidazo[1,2-a]pyridine Inhibitors
The imidazo[1,2-a]pyridine scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to a wide range of biological targets.[1][2] This versatility has led to its incorporation into numerous therapeutic agents, including the sedative Zolpidem and the heart failure medication Olprinone.[1] In recent years, extensive research has focused on developing novel derivatives of this scaffold as potent and selective inhibitors for various therapeutic areas, most notably in oncology, infectious diseases, and neurodegenerative disorders.[3][4][5]
This guide provides an in-depth comparison of the efficacy of these novel inhibitors, supported by experimental data and protocols. We will dissect the structure-activity relationships (SAR) that govern their potency and explore the causality behind the experimental designs used to validate their function, offering researchers and drug development professionals a comprehensive resource for this promising class of compounds.
Imidazo[1,2-a]pyridine Inhibitors in Oncology: Targeting Aberrant Kinase Signaling
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6] The imidazo[1,2-a]pyridine core has proven to be an exceptional template for designing potent kinase inhibitors, particularly against pathways crucial for tumor growth and survival.[3][7]
Dual PI3K/mTOR Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism; its hyperactivation is implicated in a vast number of human cancers.[8][9] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms. A novel series of imidazo[1,2-a]pyridine derivatives has been developed to this end, demonstrating potent and selective activity.[9]
Caption: PI3K/mTOR signaling pathway targeted by dual inhibitors.
Table 1: Comparative Efficacy of Imidazo[1,2-a]pyridine-based PI3K/mTOR Inhibitors
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) | Cell Line (HCT116) IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|---|---|
| 15a | 2.9 | 24.1 | 4.3 | 11.2 | 1.8 | 39.4 | [9] |
| GDC-0941 | 3.0 | 33.0 | 3.0 | 17.0 | 580 | N/A |[9] |
Data synthesized from J. Med. Chem. 2020, 63, 9, 4603–4616.[9] Compound 15a demonstrates potent, low-nanomolar inhibition against both PI3Kα and mTOR, with excellent activity in a colon cancer cell line.[9] Notably, its efficacy against mTOR is significantly higher than that of the well-characterized PI3K inhibitor GDC-0941.
c-Met Tyrosine Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell proliferation, invasion, and angiogenesis.[10] A series of novel imidazo[1,2-a]pyridine derivatives were designed through bioisosteric replacement to target this pathway.
Table 2: Efficacy of Imidazo[1,2-a]pyridine-based c-Met Inhibitors
| Compound ID | c-Met Kinase IC₅₀ (nM) | EBC-1 Cell Proliferation IC₅₀ (nM) | Oral Bioavailability (F%) | Reference |
|---|---|---|---|---|
| 22e | 3.9 | 45.0 | 29 | [10] |
| PF-04217903 | 4.9 | 16.0 | N/A |[10] |
Data from J. Med. Chem. 2016, 59, 11, 5265–5280.[10] Compound 22e shows potent enzymatic and cellular inhibition of c-Met and was found to significantly inhibit tumor growth in xenograft models with good oral bioavailability.[10] Docking studies revealed that the imidazo[1,2-a]pyridine core forms a critical hydrogen bond with Asp-1222 and a π–π interaction with Tyr-1230 in the c-Met active site, anchoring the inhibitor.[10]
Broader Kinase Inhibition Profile
The versatility of the imidazo[1,2-a]pyridine scaffold extends to a wide range of other cancer-relevant kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[3][7][11] This adaptability allows for the fine-tuning of selectivity and potency against specific targets through strategic chemical modifications.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the inhibitory constant (IC₅₀) of a compound against a purified kinase.
Causality: This assay quantifies the direct interaction between an inhibitor and its target kinase by measuring the displacement of a fluorescent tracer from the ATP binding pocket. It is a robust method to establish on-target potency.
-
Reagent Preparation:
-
Prepare a 4X Kinase/Tracer mixture in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The final concentration of kinase and tracer will depend on the specific target (e.g., 5 nM PI3Kα, 5 nM Alexa Fluor™ 647-labeled tracer).
-
Prepare a serial dilution of the imidazo[1,2-a]pyridine inhibitor in kinase buffer, typically starting from 100 µM. This creates a concentration gradient to determine a dose-response curve.
-
-
Assay Procedure:
-
Add 2.5 µL of the serially diluted inhibitor to the wells of a low-volume 384-well plate. Include wells with buffer only for "no inhibitor" controls.
-
Add 2.5 µL of the 4X Kinase/Tracer mixture to all wells.
-
Add 5 µL of a 2X Eu-Antibody solution to all wells. This antibody binds to a tag on the kinase, providing the FRET donor.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Tracer).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the tracer.
-
A New Front Against Infectious Disease: Imidazo[1,2-a]pyridines for Tuberculosis
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents with novel mechanisms of action.[12] Imidazo[1,2-a]pyridine amides (IPAs) have emerged as a highly potent class of anti-TB agents.[13]
Mechanism of Action: Targeting the Electron Transport Chain
Unlike many traditional antibiotics, IPAs do not target cell wall synthesis or protein translation. Instead, they inhibit the QcrB subunit of the cytochrome bcc complex, a critical component of the electron transport chain responsible for ATP synthesis via oxidative phosphorylation.[13] This novel mechanism of action makes them effective against drug-resistant Mtb strains. The clinical candidate Telacebec (Q203) belongs to this class and is currently in Phase II clinical trials.[4][13]
Caption: Experimental workflow for Mtb MIC determination.
Comparative Efficacy Against M. tuberculosis
Intensive structure-activity relationship (SAR) studies have led to the development of IPAs with picomolar to low-nanomolar potency.[12] Key modifications, such as the incorporation of larger, lipophilic biaryl ethers, dramatically enhanced potency against replicating Mtb.[12]
Table 3: Comparative Efficacy of Imidazo[1,2-a]pyridine Amides Against Mtb H37Rv
| Compound ID | Description | MIC (µM) | Potency vs. MDR/XDR Strains | Reference |
|---|---|---|---|---|
| 5 | Initial Hit Compound | 0.2 | N/A | [12] |
| 16 | 7-methyl, biaryl ether with Cl | 0.006 | Active | [12] |
| 18 | 7-methyl, biaryl ether with F | ≤0.004 | Potency surpassed PA-824 by ~10-fold | [12] |
| Q203 | Clinical Candidate | 0.0027 | Active |[13] |
Data synthesized from ACS Med. Chem. Lett. 2013, 4, 11, 1042–1046 and RSC Med. Chem., 2023, 14, 764.[12][13] The optimization from the initial hit (5 ) to compounds like 18 represents a >50-fold increase in potency. Compound 18 demonstrated outstanding activity against clinical MDR and XDR strains and showed a promising pharmacokinetic profile in mice, highlighting its potential for further development.[12]
Emerging Applications in Neurodegenerative Disorders
The unique chemical properties of the imidazo[1,2-a]pyridine scaffold also make it suitable for developing central nervous system (CNS) agents, particularly for the diagnosis and treatment of Alzheimer's disease.
Imaging β-Amyloid Plaques
A key pathological hallmark of Alzheimer's disease is the accumulation of β-amyloid (Aβ) plaques in the brain.[14] The development of radiolabeled ligands that can cross the blood-brain barrier and bind to these plaques is crucial for early diagnosis via PET or SPECT imaging. The imidazo[1,2-a]pyridine derivative IMPY was designed for this purpose.[15][16]
Table 4: Binding Affinity of IMPY and Derivatives for Aβ Aggregates
| Compound ID | Description | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|
| 16 (IMPY) | 6-iodo-2-(4'-dimethylaminophenyl)-imidazo[1,2-a]pyridine | 15.0 | [16] |
| 17 | 6-bromo derivative | 10.3 | [15] |
| Unsubstituted | 6-H derivative | 1242 |[14] |
Data from J. Med. Chem. 2003, 46, 2, 237–243.[14][15][16] The data clearly shows that halogen substitution at the 6-position is critical for high-affinity binding to Aβ aggregates.[15] In vivo studies with [¹²⁵I]IMPY in normal mice showed excellent brain uptake and rapid washout, which are desirable properties for an imaging agent.[16]
Overview of Synthetic Strategies
The accessibility of the imidazo[1,2-a]pyridine core through robust chemical syntheses has significantly contributed to its exploration in drug discovery. The classical Tschitschibabin reaction, first reported in 1925, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[17] More modern approaches, such as the three-component Groebke–Blackburn–Bienayme (GBB) reaction, allow for greater structural diversity in a single, efficient step.[18]
Caption: A modern multicomponent synthesis of the scaffold.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to demonstrate remarkable versatility as a source of novel therapeutic agents. Its application as a kinase inhibitor in oncology has yielded compounds with potent, dual-inhibitory functions and excellent in vivo efficacy.[9][10] In the fight against tuberculosis, it forms the basis of a new class of inhibitors with a novel mechanism of action and outstanding potency against highly resistant bacterial strains.[12][13] Furthermore, its emergence in neuroscience as a high-affinity ligand for β-amyloid plaques underscores its potential for developing diagnostic tools for Alzheimer's disease.[16]
Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these inhibitors to advance more candidates into clinical trials. The continued exploration of structure-activity relationships and the application of modern synthetic methods will undoubtedly unlock new therapeutic applications for this privileged heterocyclic system.
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Bouzriba, S., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Molecules, 30(22), 5678. Available at: [Link]
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El-Faham, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports, 13(1), 1435. Available at: [Link]
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A Comparative Guide to the X-ray Crystallography of Imidazo[1,2-a]pyridine Derivatives: Insights into Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Abstract
This guide provides a comprehensive overview of the synthesis and X-ray crystallographic analysis of imidazo[1,2-a]pyridine derivatives, with a particular focus on methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate. While a series of directly comparable crystal structures for derivatives of this specific molecule is not publicly available, this document serves as an essential resource for researchers by detailing the synthetic methodologies, crystallization techniques, and crystallographic analysis of closely related analogues. By examining the crystal structures of various substituted imidazo[1,2-a]pyridines, we can infer and discuss the likely structural characteristics of the title compound and the influence of substituents on its molecular geometry and crystal packing. This guide is intended for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] These derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][3] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, a thorough understanding of their solid-state conformation and intermolecular interactions through X-ray crystallography is paramount for rational drug design and development.
This compound serves as a versatile intermediate in the synthesis of more complex pharmaceutical agents. The iodine atom at the 3-position provides a convenient handle for further functionalization via cross-coupling reactions, while the methyl carboxylate at the 8-position can be readily converted to other functional groups, such as amides.[1] Elucidating the crystal structure of this key intermediate and its derivatives is crucial for understanding how modifications at these positions influence the overall molecular architecture and, consequently, the biological activity.
Experimental Methodologies
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process, beginning with the cyclization of a substituted 2-aminopyridine, followed by iodination and esterification.
Step 1: Synthesis of Iodoimidazo[1,2-a]pyridine Precursors
The initial iodoimidazo[1,2-a]pyridine scaffold can be synthesized by the condensation of an appropriate iodo-2-aminopyridine with chloroacetaldehyde.[1] The reaction is typically carried out in a solvent such as ethanol, which has been shown to provide higher yields compared to acetonitrile.[1]
Step 2: Introduction of the Carboxylate Group
While the direct synthesis of the 8-carboxylate is not detailed in the provided search results, a common route involves the use of a 2-aminonicotinic acid derivative as the starting material for the cyclization reaction, which would directly incorporate the carboxylic acid at the 8-position. Subsequent esterification with methanol under acidic conditions would yield the desired methyl ester.
Experimental Protocol: A Representative Synthesis of an Imidazo[1,2-a]pyridine-8-carboxamide Derivative
The following protocol for the synthesis of 6- or 8-carboxamido derivatives of imidazo[1,2-a]pyridines via a heterogeneous catalytic aminocarbonylation reaction can be adapted for the synthesis of the title compound's amide analogues.[1]
-
Substrate Preparation: Synthesize the 8-iodoimidazo[1,2-a]pyridine precursor by reacting 2-amino-3-iodopyridine with chloroacetaldehyde in ethanol.[1]
-
Aminocarbonylation:
-
In a pressure reactor, combine the 8-iodoimidazo[1,2-a]pyridine (0.2 mmol), the desired amine (0.5 mmol), a base such as DBU (0.25 mmol), and a palladium catalyst immobilized on a supported ionic liquid phase (SILP-Pd).[1]
-
Add toluene (2 mL) as the solvent.
-
Pressurize the reactor with carbon monoxide (5 bar) and heat to 120 °C for the required reaction time (typically 7-21 hours).[1]
-
Monitor the reaction progress by GC.
-
-
Work-up and Purification:
-
After cooling, vent the reactor and filter the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-carboxamidoimidazo[1,2-a]pyridine derivative.
-
Crystallization
Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallographic analysis. For imidazo[1,2-a]pyridine derivatives, slow evaporation of a solution of the purified compound is a commonly employed technique.
General Crystallization Protocol:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethyl acetate, methanol, dichloromethane/hexane) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the container for the formation of single crystals over several days to weeks.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray diffraction analysis.
Workflow for X-ray Crystallography:
Caption: Experimental workflow from synthesis to final crystal structure determination.
Comparative Crystallographic Analysis of Imidazo[1,2-a]pyridine Derivatives
While the crystal structure of this compound is not available in the public domain, we can gain valuable insights by comparing the crystallographic data of related imidazo[1,2-a]pyridine derivatives. The following table summarizes key crystallographic parameters for a selection of these compounds.
| Compound | Formula | Crystal System | Space Group | Key Dihedral Angles (°) | Intermolecular Interactions | Reference |
| (E)-4-[N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol | C₂₁H₁₇N₃O | Monoclinic | P2₁/n | Fused ring/phenyl: 64.97(7)Fused ring/(iminomethyl)phenol: 18.52(6) | O-H···N hydrogen bonds, C-H···π interactions | [4] |
| (5-methylimidazo[1,2-a]pyridin-2-yl)methanol | C₉H₁₀N₂O | Monoclinic | P2₁/c | Imidazo[1,2-a]pyridine plane nearly perpendicular to methanol group | O-H···N and C-H···O hydrogen bonds, π-π stacking | [5] |
| Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate | C₁₁H₁₂N₂O₂ | Monoclinic | P2₁/c | Dihedral angle between fused rings: 1.4(3) | C-H···O and C-H···N hydrogen bonds | [6] |
| 2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium iodide | C₇H₇N₂O⁺·I⁻ | Orthorhombic | Pnma | Cation is disordered over two orientations | N-H···I interactions | [7] |
Key Observations and Structural Insights:
-
Planarity of the Fused Ring System: In most reported structures, the imidazo[1,2-a]pyridine core is nearly planar.[4][5][6] This planarity is a key feature of the scaffold and is likely to be maintained in this compound.
-
Influence of Substituents on Molecular Conformation: The orientation of substituents relative to the fused ring system is highly variable and is influenced by their electronic and steric properties. For example, in (E)-4-[N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol, the phenyl and (iminomethyl)phenol groups adopt significantly different dihedral angles with respect to the imidazo[1,2-a]pyridine core.[4]
-
Intermolecular Interactions and Crystal Packing: Hydrogen bonding and π-π stacking interactions are common features in the crystal packing of imidazo[1,2-a]pyridine derivatives.[4][5] In the case of this compound, the presence of the iodine atom may lead to halogen bonding, which could further influence the crystal packing. The carbonyl group of the ester provides a hydrogen bond acceptor site.
Caption: Molecular structure of this compound.
Conclusion and Future Perspectives
This guide has provided a detailed overview of the synthetic and crystallographic methodologies relevant to the study of this compound and its derivatives. While a direct comparative analysis is hampered by the lack of publicly available crystal structures for a series of these specific compounds, the examination of related structures offers valuable insights into the likely structural features of this important class of molecules.
Future work should focus on the synthesis and crystallization of a series of this compound derivatives with varying substituents to systematically investigate their structure-activity relationships. Such studies, combining synthetic chemistry, X-ray crystallography, and biological evaluation, will be instrumental in the rational design of novel and more potent therapeutic agents based on the versatile imidazo[1,2-a]pyridine scaffold. Researchers are encouraged to deposit their crystallographic data in public databases like the Cambridge Structural Database (CSD) to facilitate future comparative studies.[8]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate. As a specialized heterocyclic compound used in advanced pharmaceutical research and drug development, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document is designed for researchers, scientists, and laboratory managers, offering field-proven insights that extend beyond basic procedural lists to explain the critical reasoning behind each recommendation.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for the 8-carboxylate isomer is not widely available, data for the closely related isomer, Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate, provides a reliable basis for hazard assessment.[1] The primary risks associated with this class of compounds are summarized below.
Table 1: Hazard Profile of Methyl 3-iodoimidazo[1,2-a]pyridine-carboxylate Isomers
| Hazard Classification | GHS Hazard Statement | Description of Risk |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion of the compound can cause significant adverse health effects.[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the skin can lead to inflammation, redness, and irritation.[1] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Contact with the eyes can cause significant, potentially damaging, irritation.[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1] |
The presence of an iodine atom classifies this compound as a halogenated organic compound . This is a critical designation for waste disposal, as halogenated waste streams require specific treatment processes, such as high-temperature incineration, and must not be mixed with non-halogenated waste.[2][3]
Pre-Disposal: At-the-Source Waste Management
Proper disposal begins at the point of waste generation. Diligent segregation and containment are the cornerstones of a safe and compliant laboratory.
Mandatory Waste Segregation
The fundamental principle is to prevent the cross-contamination of waste streams.[2] Mixing incompatible chemicals can lead to dangerous reactions, complicate disposal procedures, and significantly increase costs.[4]
-
Primary Waste Stream: All waste containing this compound must be collected in a dedicated container labeled "Hazardous Waste - Halogenated Organics." [2][3]
-
Segregate From:
Container Selection and Labeling
The integrity of the waste container is critical to prevent leaks and ensure safe transport.[4][9]
-
Select a Compatible Container: Use a clean, sealable container made of glass or high-density polyethylene (HDPE). Ensure the container is in good condition with no cracks or defects.[4][5] The original product container can be used if it is empty of all but trace residue.[10]
-
Apply a Hazardous Waste Label: From the moment the first drop of waste is added, the container must be labeled. The label must include:
Step-by-Step Disposal Protocol
This protocol outlines the workflow from waste generation to final pickup by your institution's Environmental Health & Safety (EHS) department.
Collecting Waste
-
Solid Waste: Contaminated personal protective equipment (PPE), weigh boats, and filter paper should be placed in a sealable plastic bag and then into the designated solid halogenated waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be carefully poured into the designated liquid halogenated waste container using a funnel.
-
Unused/Expired Product: If disposing of the pure, unused compound, it should remain in its original, clearly labeled container.[10]
Storage in a Satellite Accumulation Area (SAA)
The designated waste container must be stored in a laboratory SAA. This is a designated area at or near the point of generation and under the control of the laboratory personnel.[5]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[5][10] This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or bin to contain any potential leaks or spills.[9]
-
Segregate Incompatibles: Ensure the SAA physically separates containers of incompatible waste streams (e.g., acids stored away from bases and flammables).[10]
Arranging for Final Disposal
Laboratory personnel are not responsible for the ultimate treatment of the waste. This is handled by licensed professionals.
-
Contact EHS: Once the waste container is nearly full (e.g., 80% capacity) or has reached the institutional time limit for accumulation, contact your EHS or equivalent safety department.[5]
-
Complete Pickup Request: Fill out a hazardous material pickup request form as required by your institution, providing all information from the waste label.[4]
-
Prepare for Transport: Ensure the container is clean on the outside and the label is fully legible before the scheduled pickup.
Disposal Workflow Diagram
Caption: General workflow for laboratory chemical waste disposal.
Emergency Procedures
Accidents can happen. A clear and immediate response plan is crucial.
Spill Response
For small spills that can be cleaned up in under 10 minutes by trained personnel:[3]
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, and a lab coat.[3]
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to cover the spill.[1] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbent material into a sealable bag or container.[6]
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and dispose of it in the halogenated waste stream.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
Personal Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12] |
| Skin Contact | Immediately remove contaminated clothing. Wash skin thoroughly with soap and plenty of water.[12] Seek medical attention if irritation persists.[11] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[12][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12] |
Spill Response Decision Tree
Caption: Decision workflow for responding to a chemical spill.
Waste Minimization
A core principle of modern laboratory management is to reduce the volume of hazardous waste generated.[5]
-
Source Reduction: Order only the quantity of the chemical needed for your experiments.[5]
-
Scale Reduction: Whenever possible, reduce the scale of experiments to minimize the volume of waste produced.[5]
-
Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid ordering duplicates and to track expiration dates.[9][14]
By adhering to these detailed procedures, you contribute to a culture of safety, ensure the integrity of your research environment, and uphold your responsibility to protect our shared ecosystem.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
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What Are The Proper Procedures For Laboratory Chemical Waste Disposal?. Hazardous Waste Experts. [Link]
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Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Halogenated Solvents. Washington State University. [Link]
-
Iodine Disposal For Businesses. Collect and Recycle. [Link]
-
Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
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PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine. Agency for Toxic Substances and Disease Registry. [Link]
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- 14. blog.idrenvironmental.com [blog.idrenvironmental.com]
A Senior Application Scientist's Guide to Handling Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
This guide provides essential safety and handling protocols for Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate, a heterocyclic compound often utilized in medicinal chemistry and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this exact isomer, this document synthesizes data from the closely related Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate, general principles for handling pyridine-containing molecules, and established best practices for iodo-substituted heterocyclic compounds. The procedural guidance herein is designed to empower researchers with the knowledge to operate safely and effectively.
Hazard Assessment and Triage
Understanding the potential hazards of this compound is the foundation of a robust safety plan. Based on the classification of its 6-carboxylate isomer, a similar hazard profile is anticipated.[1]
Key Potential Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
The core imidazo[1,2-a]pyridine structure is common in pharmacologically active molecules, and while this implies biological activity, it also necessitates caution to prevent unintended exposure. The iodo-substituent categorizes this compound as a halogenated organic, which has specific implications for disposal.
| Hazard Classification (Inferred) | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is non-negotiable to mitigate the risks of exposure. The following recommendations are based on a comprehensive risk assessment for this class of compounds.
Eye and Face Protection
-
Mandatory: Wear chemical splash goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[2] Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes.
-
Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, use a full-face shield in addition to safety goggles.
Hand Protection
-
Glove Selection: Due to the pyridine-like nature of the core structure, nitrile or neoprene gloves are recommended as a primary barrier.[3] Latex gloves are not suitable. Always consult the glove manufacturer's compatibility chart for the specific solvents being used in your workflow.
-
Glove Technique: Double-gloving is a prudent measure, especially during weighing and transfer operations. Inspect gloves for any signs of degradation or perforation before and during use. Remove and replace gloves immediately if contamination is suspected. Always wash hands thoroughly after removing gloves.[4]
Body Protection
-
Lab Coat: A fully buttoned, flame-retardant lab coat is required to protect against skin contact.
-
Additional Protection: For tasks with a higher risk of spills or significant dust generation, consider an impervious apron and arm sleeves.
Respiratory Protection
-
Engineering Controls First: All handling of this compound solid should be performed within a certified chemical fume hood to minimize inhalation of airborne particulates.[3][4]
-
When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill clean-up, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[2] A full respiratory protection program, including fit-testing, must be in place before respirator use.[4]
Operational Handling Protocol: A Step-by-Step Guide
Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental integrity.
Preparation & Pre-Handling
-
Designate an Area: Clearly designate a specific area within a chemical fume hood for handling the compound.[4]
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are inside the fume hood before starting.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[4]
Weighing & Transfer
-
Tare the Balance: Place a weigh boat on the analytical balance within the fume hood and tare it.
-
Dispense Slowly: Carefully dispense the solid compound onto the weigh boat using a clean spatula. Avoid any rapid movements that could generate dust.
-
Record Weight & Close Container: Once the desired mass is obtained, securely close the primary container.
-
Transfer to Reaction Vessel: Gently add the weighed compound to the reaction vessel. If using a solvent, add it slowly to wet the solid and prevent it from becoming airborne.
-
Clean-Up: Decontaminate the spatula and weighing area immediately after use. Dispose of any contaminated consumables (e.g., weigh boats, wipes) in the designated halogenated solid waste container.
Spill, Exposure, and Disposal Plans
Emergency Procedures
| Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[2][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
| Small Spill (<1g in a fume hood) | Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[5] Scoop the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent. |
| Large Spill | Evacuate the immediate area and prevent entry. Alert laboratory personnel and contact the institutional safety office. Do not attempt to clean up a large spill without specialized training and equipment.[4] |
Waste Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Halogenated Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels), un-used solid compound.
-
Halogenated Liquid Waste: Reaction mixtures and solutions containing the compound. Do not mix with non-halogenated waste streams.[6]
-
-
Container Management: Use appropriate, chemically resistant containers.[6] Do not overfill containers (maintain <90% capacity). Keep containers closed when not in use and store them in a designated, well-ventilated secondary containment area.
-
Final Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[7] Arrange for pickup by your institution's environmental health and safety department.
Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. ethz.ch [ethz.ch]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
